molecular formula C8H10ClN B591549 (2-Chloro-4-methylphenyl)methanamine CAS No. 69957-96-6

(2-Chloro-4-methylphenyl)methanamine

Cat. No.: B591549
CAS No.: 69957-96-6
M. Wt: 155.625
InChI Key: WPPROWZRWXCTSA-UHFFFAOYSA-N
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Description

(2-Chloro-4-methylphenyl)methanamine is a valuable chemical intermediate primarily utilized in the synthesis of various pharmaceutical compounds, where it serves as a key building block for the development of active pharmaceutical ingredients (APIs) . Its structure is particularly valuable in the creation of complex molecules for further study in organic synthesis . This compound finds additional application in the production of agrochemicals, contributing to the formulation of products designed to protect crops . This compound is intended for research and laboratory use only and is not for diagnostic or therapeutic use. Proper storage conditions are 2-8°C under an inert atmosphere and in a dark place . This product is For Research Use Only and is not intended for any other use, including human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPROWZRWXCTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717437
Record name 1-(2-Chloro-4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69957-96-6
Record name 1-(2-Chloro-4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Chloro-4-methylphenyl)methanamine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif, featuring a substituted benzylamine, is of significant interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering a deep dive into the reaction mechanisms, detailed experimental protocols, and a comparative analysis of the available methods. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important intermediate.

Introduction: The Significance of this compound

Substituted benzylamines are a class of organic compounds that are frequently incorporated into the core structures of a wide range of biologically active molecules. The specific substitution pattern of this compound, with a chlorine atom and a methyl group on the aromatic ring, imparts distinct physicochemical properties that can influence a molecule's potency, selectivity, and pharmacokinetic profile. The strategic synthesis of this compound is therefore a critical step in the development of novel chemical entities. This guide will explore the two most prevalent and practical synthetic routes to this compound, providing the necessary detail for their successful implementation in a laboratory setting.

Primary Synthetic Pathways: A Comparative Overview

The synthesis of this compound can be approached from two principal directions, each commencing from a different precursor:

  • Pathway A: Reduction of 2-Chloro-4-methylbenzonitrile. This is arguably the most common and direct route, relying on the robust and well-established chemistry of nitrile reduction.

  • Pathway B: Reductive Amination of 2-Chloro-4-methylbenzaldehyde. This pathway offers an alternative approach that is also widely used in the synthesis of primary amines.

The choice between these pathways often depends on the availability of the starting materials, the desired scale of the reaction, and the specific equipment and reagents available in the laboratory.

Comparative Data of Synthetic Pathways
PathwayKey TransformationKey ReagentsTypical Yields (%)Key AdvantagesKey Disadvantages
A Nitrile ReductionLiAlH₄, H₂/Catalyst (e.g., Raney Ni, Pd/C)70-95%High yields, well-established methods.Use of highly reactive and hazardous reagents (LiAlH₄), or requires specialized hydrogenation equipment.
B Reductive AminationNH₃ (or NH₄OAc), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)60-85%Milder reducing agents can be used, one-pot procedures are possible.Can be lower yielding, potential for side reactions if not optimized.

Pathway A: Synthesis via Reduction of 2-Chloro-4-methylbenzonitrile

This pathway hinges on the conversion of the cyano group of 2-Chloro-4-methylbenzonitrile into a primary amine. This transformation can be achieved through several reliable methods, most notably using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Synthesis of the Precursor: 2-Chloro-4-methylbenzonitrile

The most efficient route to 2-Chloro-4-methylbenzonitrile is through the Sandmeyer reaction, starting from the readily available 2-chloro-4-methylaniline.[1][2]


}

Sandmeyer reaction for 2-Chloro-4-methylbenzonitrile synthesis.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-chloro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.[3]

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.[3]

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A reaction is evident by the evolution of nitrogen gas.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Reduction of 2-Chloro-4-methylbenzonitrile to this compound

LiAlH₄ is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[4][5]


}

LiAlH₄ reduction of 2-Chloro-4-methylbenzonitrile.

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Nitrile: Dissolve 2-chloro-4-methylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄.[6] A granular precipitate should form.

  • Isolation: Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation.

Catalytic hydrogenation is a greener and often more scalable alternative to using metal hydrides.[7][8]


}

Catalytic hydrogenation of 2-Chloro-4-methylbenzonitrile.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation apparatus (e.g., a Parr shaker), charge a solution of 2-chloro-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst: Add a catalytic amount of Raney nickel or palladium on carbon (Pd/C) (typically 5-10 wt%). The addition of a small amount of ammonia can help to suppress the formation of secondary amine byproducts.

  • Hydrogenation: Seal the apparatus, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the mixture with vigorous stirring to the appropriate temperature (e.g., 40-80 °C).[8]

  • Monitoring: The reaction is monitored by the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, the reaction is complete.

  • Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Pathway B: Synthesis via Reductive Amination of 2-Chloro-4-methylbenzaldehyde

This pathway involves the formation of an imine from 2-chloro-4-methylbenzaldehyde and ammonia, followed by in situ reduction to the primary amine.

Synthesis of the Precursor: 2-Chloro-4-methylbenzaldehyde

The synthesis of 2-chloro-4-methylbenzaldehyde can be achieved by the formylation of 3-chlorotoluene. The Vilsmeier-Haack and Gattermann-Koch reactions are two classical methods for this transformation.[9][10]

The Vilsmeier-Haack reaction utilizes a pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide) to formylate an electron-rich aromatic ring.[2]


}

Vilsmeier-Haack formylation of 3-chlorotoluene.

Experimental Protocol: Vilsmeier-Haack Reaction

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to dimethylformamide (DMF) (used as both reagent and solvent) with stirring.

  • Formylation: To the prepared Vilsmeier reagent, add 3-chlorotoluene (1.0 eq) dropwise, maintaining a low temperature.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to around 60-80 °C for several hours.[9]

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a base such as sodium acetate or sodium hydroxide.

  • Isolation: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. The crude aldehyde can be purified by vacuum distillation.

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst and a copper(I) chloride co-catalyst.[1][10]


}

Gattermann-Koch formylation of 3-chlorotoluene.

Experimental Protocol: Gattermann-Koch Reaction

Note: This reaction requires specialized high-pressure equipment and the handling of toxic gases (CO and HCl).

  • Catalyst Preparation: In a high-pressure autoclave, charge anhydrous aluminum chloride (AlCl₃) and a catalytic amount of copper(I) chloride (CuCl).

  • Reaction: Add 3-chlorotoluene to the autoclave. Seal the vessel and introduce a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) gas under high pressure.[11]

  • Heat the mixture with vigorous stirring for several hours.

  • Work-up: After cooling and carefully venting the gases, the reaction mixture is poured onto ice and extracted with an organic solvent.

  • Isolation: The organic layer is washed, dried, and concentrated. The product is purified by vacuum distillation.

Reductive Amination of 2-Chloro-4-methylbenzaldehyde

The direct reductive amination of an aldehyde with ammonia is a common method for synthesizing primary amines.[12][13]


}

Reductive amination of 2-Chloro-4-methylbenzaldehyde.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve 2-chloro-4-methylbenzaldehyde (1.0 eq) in a suitable solvent like methanol. Add a source of ammonia, such as ammonium acetate (excess) or a solution of ammonia in methanol. Stir the mixture at room temperature for a few hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[13] Alternatively, catalytic hydrogenation can be employed as described in section 3.2.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by adding water or a dilute acid. Make the solution basic with an aqueous base (e.g., NaOH) to liberate the free amine.

  • Isolation: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by vacuum distillation.

Conclusion: A Versatile Building Block within Reach

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice between the nitrile reduction and reductive amination pathways will ultimately be guided by practical laboratory considerations. Both routes, when executed with care and attention to detail, provide reliable access to this valuable chemical intermediate. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this compound and to further explore its potential in the development of novel and impactful chemical entities.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
  • Wikipedia. (n.d.). Gattermann reaction.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Kimura, Y., et al. (2013).
  • JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction.
  • Kumar, V., & Sharma, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(2), 543-574.
  • Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction.
  • Organic Syntheses Procedure. (n.d.). 3.
  • Google Patents. (n.d.). CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile.
  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • YouTube. (2020, March 5). Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents.
  • SciSpace. (2023, June 8). Reaction Chemistry & Engineering.
  • ResearchGate. (n.d.). Step-by-step hydrogenation mechanism of benzonitrile to benzylamine on....
  • van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
  • ResearchGate. (2025, August 10). ChemInform Abstract: Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.
  • Senthamarai, T., et al. (2018).
  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism.
  • Zhang, Y., et al. (2015). Mild hydrogenation of benzonitrile to benzylamine over amorphous NiAl alloy catalyst.
  • Organic Chemistry Portal. (n.d.). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.
  • YouTube. (2018, September 13). Gattermann Koch Formylation Reaction, mechanism, scope and application IIT JAM CSIR NET GATE.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and....
  • Abraham, A., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
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A Technical Guide to the Physicochemical Properties of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

(2-Chloro-4-methylphenyl)methanamine, also known as 2-Chloro-4-methylbenzylamine, is a substituted aromatic amine that serves as a crucial building block in organic synthesis.[1] Its unique substitution pattern—a chloro group ortho to the aminomethyl group and a methyl group para to it—imparts specific reactivity and physical properties that make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound for researchers, scientists, and drug development professionals. The document consolidates available data on its molecular structure, physical and chemical characteristics, and provides expert insight into the practical methodologies for its characterization. All data is supported by authoritative references to ensure scientific integrity.

Key Identifiers:

  • Chemical Name: this compound

  • Synonyms: 2-Chloro-4-methylbenzylamine, 1-(2-Chloro-4-methylphenyl)methanamine[1]

  • CAS Number: 69957-96-6[1][2][3][4][5]

Section 2: Molecular and Structural Characteristics

The identity and behavior of a chemical compound are fundamentally dictated by its structure. This compound is a primary amine attached to a toluene ring that is chlorinated at the 2-position.

PropertyValueSource
Molecular Formula C₈H₁₀ClN[1][2][4][5]
Molecular Weight 155.62 g/mol [2][6][7]
Canonical SMILES CC1=CC=C(CN)C(Cl)=C1[4][8]
InChI InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3[1][4][8]
InChI Key WPPROWZRWXCTSA-UHFFFAOYSA-N[1][4][8]

The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the benzene ring influences the electron density and, consequently, the basicity of the amine group and the compound's overall reactivity.

Section 3: Core Physicochemical Properties

The physical state, volatility, and acidity/basicity of a compound are critical parameters for its handling, reaction design, and, in a pharmaceutical context, its pharmacokinetic profile.

PropertyValueNotesSource
Appearance Colorless to light yellow liquidAt standard temperature and pressure[1][3][9]
Boiling Point 240.1 ± 25.0 °CPredicted value[2]
Density 1.130 ± 0.06 g/cm³Predicted value[2][3]
Relative Density 1.2Experimentally observed[4]
pKa 8.67 ± 0.10Predicted value[2][3]

Expert Insights:

  • Basicity (pKa): The predicted pKa of 8.67 indicates that this compound is a moderately strong base.[2][3] This is a pivotal parameter in drug development. At physiological pH (~7.4), the amine group will be predominantly protonated, influencing its aqueous solubility, ability to cross biological membranes, and potential to form ionic bonds with protein targets.

  • Physical State & Volatility: As a liquid with a relatively high boiling point, this compound exhibits low volatility under standard laboratory conditions, which simplifies handling and reduces inhalation exposure risk compared to more volatile amines.[2] Its density, being greater than water, means it will form the lower layer in an immiscible aqueous mixture.[4]

Section 4: Solubility and Partitioning Behavior

While direct experimental solubility data is sparse, the lipophilicity of a compound can be estimated using the octanol/water partition coefficient (LogP).

  • Predicted XlogP: 1.8[8]

The XlogP value of 1.8 suggests that the compound has a moderate degree of lipophilicity.[8] In drug discovery, this value falls within a range often associated with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It indicates a balance between aqueous solubility, necessary for formulation and transport in blood, and lipid solubility, required for permeating cell membranes.

Section 5: Methodologies for Physicochemical Characterization

To ensure the quality and consistency of research, it is essential to employ robust, validated methods for determining key physicochemical properties. Below is an authoritative protocol for the potentiometric determination of pKa, a critical parameter for any ionizable compound.

Protocol: Potentiometric Titration for pKa Determination

This method is a self-validating system for accurately measuring the pKa of amines by monitoring pH changes upon titration with a strong acid.

Causality in Method Selection: Potentiometric titration is chosen over spectrophotometric methods because the chromophore of this compound is unlikely to exhibit a significant and clean pH-dependent UV shift, which is a prerequisite for the latter method. Potentiometry directly measures the activity of hydrogen ions, providing a more direct and robust measure of the acid-base equilibrium.

experimental_workflow cluster_prep Phase 1: Preparation & Calibration cluster_titration Phase 2: Titration cluster_analysis Phase 3: Data Analysis A 1. Calibrate pH Meter (3-point: pH 4, 7, 10) B 2. Prepare Standardized Titrant (e.g., 0.1 M HCl) A->B C 3. Prepare Analyte Solution (Accurately weigh compound, dissolve in H2O/Co-solvent) B->C D 4. Equilibrate Sample (Inert atmosphere, 25°C) C->D E 5. Perform Titration (Add titrant in small increments, record pH after each addition) D->E F 6. Plot Titration Curve (pH vs. Volume of Titrant) E->F G 7. Determine Equivalence Point (Using 1st/2nd derivative) F->G H 8. Calculate pKa (pH at half-equivalence point) G->H

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Methodology:

  • Instrumentation and Reagents:

    • Calibrated pH meter with a glass electrode.

    • Automated titrator or a manual burette.

    • Standardized 0.1 M Hydrochloric Acid (HCl).

    • This compound (purity ≥98%).

    • Degassed, deionized water. Methanol or another co-solvent if solubility is low.

  • System Calibration (Trustworthiness Pillar):

    • Perform a three-point calibration of the pH meter using certified buffers (e.g., pH 4.01, 7.00, 10.01) at 25°C. This ensures the accuracy of the primary measurement.

    • The concentration of the HCl titrant must be accurately known, either by preparation from a certified standard or by standardization against a primary standard like TRIS (tris(hydroxymethyl)aminomethane).

  • Sample Preparation:

    • Accurately weigh approximately 1 mmol of the compound and dissolve it in 50 mL of deionized water. If the compound is poorly soluble, a co-solvent like methanol can be used, but the final pKa value must be corrected to an aqueous scale.

    • Place the solution in a jacketed beaker maintained at 25.0 ± 0.1 °C.

    • Blanket the solution with an inert gas (e.g., argon or nitrogen) to prevent the dissolution of atmospheric CO₂, which forms carbonic acid and interferes with the titration of bases.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and the titrator's dispenser tip into the analyte solution.

    • Begin adding the standardized HCl titrant in small, precise increments (e.g., 0.02 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point volume (Vₑ).

    • The pKa is determined from the pH value at the half-equivalence point (Vₑ/2). This is because at this point, the concentrations of the protonated amine ([BH⁺]) and the free base ([B]) are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Section 6: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Based on available Safety Data Sheets (SDS), this compound presents several hazards.

Hazard Profile: [4]

  • GHS Pictograms: GHS05 (Corrosive), GHS07 (Harmful/Irritant)

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

Recommended Handling and Storage:

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid breathing vapors.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3] Keep in a cool, dry place, with recommended storage at 2–8 °C.[3]

Section 7: Conclusion

This compound is a liquid aromatic amine with a well-defined physicochemical profile. Its key properties—a molecular weight of 155.62 g/mol , a predicted pKa of 8.67, and moderate lipophilicity—make it a versatile intermediate for chemical synthesis.[2][3] Understanding these properties is paramount for its effective and safe use in research and development, particularly in the synthesis of novel pharmaceutical agents. The methodologies and data presented in this guide provide a solid foundation for scientists working with this compound.

Section 8: References

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  • This compound (C8H10ClN) - PubChemLite. [Link]

  • (2-Chloro-5-methylphenyl)methanamine | C8H10ClN | CID 18727665 - PubChem. [Link]

  • This compound CAS NO.69957-96-6 - LookChem. [Link]

Sources

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Chloro-4-methylphenyl)methanamine (CAS: 69957-96-6)

Abstract

This compound, also known as 2-chloro-4-methylbenzylamine, is a substituted aromatic amine that serves as a crucial building block in organic synthesis. Its unique structural features—a chlorinated and methylated phenyl ring attached to a methylamine group—make it a valuable intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, analytical methodologies for characterization, and critical safety protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to utilize this compound effectively and safely in their developmental workflows.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is paramount for its successful application in synthesis, including predicting its reactivity, selecting appropriate solvents, and establishing optimal reaction conditions.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 69957-96-6[1][2][3]
Molecular Formula C₈H₁₀ClN[1][2][4]
Molecular Weight 155.62 g/mol [1][2][5]
Appearance Liquid[2][4]
Density (Predicted) 1.130 ± 0.06 g/cm³[1]
Boiling Point (Predicted) 240.1 ± 25.0 °C[1]
pKa (Predicted) 8.67 ± 0.10[1]
Purity Typically ≥96-98%[3][4]
Synonyms 2-Chloro-4-methylbenzylamine, 1-(2-Chloro-4-methylphenyl)methanamine[4]
InChI Key WPPROWZRWXCTSA-UHFFFAOYSA-N[2][4]
Canonical SMILES CC1=CC=C(CN)C(Cl)=C1[2]

Synthesis and Reaction Pathways

While multiple synthetic strategies can be envisioned for the preparation of this compound, a common and logical approach involves the reductive amination of the corresponding aldehyde or the reduction of a nitrile intermediate. The choice of pathway often depends on the availability and cost of starting materials and the desired scale of production.

Plausible Synthetic Workflow: Reductive Amination

A highly effective method for synthesizing primary amines is the reductive amination of an aldehyde. This pathway offers high yields and operational simplicity. The process begins with 2-chloro-4-methylbenzaldehyde, which is reacted with an amine source (like ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the target amine.

G A 2-Chloro-4-methylbenzaldehyde (CAS: 13553331) B Intermediate Imine Formation A->B + NH₃ / NH₄Cl C In-situ Reduction B->C Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) D This compound (CAS: 69957-96-6) C->D Work-up & Purification G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing A Accurate Weighing & Dissolution B Dilution to Working Concentration A->B C Filtration (0.45 µm) B->C D HPLC or GC Injection C->D E Separation on Column D->E F Detection (UV or MS) E->F G Peak Integration F->G H Quantification via Calibration Curve G->H I Purity Calculation (% Area) G->I

Sources

molecular structure of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of (2-Chloro-4-methylphenyl)methanamine

Introduction

This compound, also known by its synonym 2-Chloro-4-methylbenzylamine, is a substituted aromatic amine with the CAS Number 69957-96-6.[1][2][3][4] As a bifunctional molecule, featuring a reactive primary amine and a substituted phenyl ring, it serves as a valuable intermediate and building block in organic synthesis.[4] The presence of a chlorine atom is particularly significant, as halogenated organic compounds are prominent in medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6][7] More than 250 FDA-approved drugs contain chlorine, underscoring the importance of chlorinated intermediates in pharmaceutical development.[6]

This guide provides a detailed examination of the , aimed at researchers, scientists, and drug development professionals. It synthesizes structural data, spectroscopic principles, and practical considerations to offer a comprehensive technical resource.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula, C₈H₁₀ClN, and a molecular weight of approximately 155.63 g/mol .[1][3] Its structure consists of a benzylamine core where the benzene ring is substituted at position 2 with a chlorine atom and at position 4 with a methyl group. This specific substitution pattern dictates its chemical reactivity and physical properties.

The key physicochemical parameters of the compound are summarized below:

PropertyValueReference
Molecular Formula C₈H₁₀ClN[1][2]
Molecular Weight 155.63 g/mol [3]
Density 1.130 ± 0.06 g/cm³ (Predicted)[1]
Boiling Point 240.1 ± 25.0 °C (Predicted)[1]
pKa 8.67 ± 0.10 (Predicted)[1]
LogP 2.80740[4]
Appearance Liquid[2]
InChI Key WPPROWZRWXCTSA-UHFFFAOYSA-N[2]

The chlorine atom, being electronegative, acts as an electron-withdrawing group via induction, while the methyl group is weakly electron-donating. The primary amine group (-NH₂) imparts basicity and serves as a primary site for synthetic elaboration.

Spectroscopic Elucidation Workflow

Confirming the relies on a combination of spectroscopic techniques. Each method provides unique pieces of information that, when combined, create a complete and validated structural picture. The general workflow for this process is outlined below.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation s_prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) ms Mass Spectrometry (MS) - Determine Molecular Weight - Observe Isotopic Pattern s_prep->ms Analyze Sample ir Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C-Cl, etc.) s_prep->ir Analyze Sample nmr NMR Spectroscopy (¹H, ¹³C) - Map C-H Framework s_prep->nmr Analyze Sample interpret Correlate Data: - MS confirms Formula (C₈H₁₀ClN) - IR confirms -NH₂ & Ar-Cl - NMR confirms connectivity and substitution pattern ms->interpret Synthesize Data ir->interpret Synthesize Data nmr->interpret Synthesize Data final_structure Final Validated Structure: This compound interpret->final_structure Confirm Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

Experimental Protocol: Spectroscopic Analysis

This protocol outlines the standard steps for acquiring a full spectroscopic profile of the compound.

  • Sample Preparation :

    • For NMR: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube. The choice of solvent is critical; protic impurities in the solvent can exchange with the amine protons, causing signal broadening or disappearance.

    • For IR: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • For MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile (~1 mg/mL).

  • Mass Spectrometry (MS) :

    • Utilize an Electron Impact (EI) mass spectrometer to determine the molecular weight and fragmentation patterns.

    • Expected Observation : The molecular ion peak (M⁺) will appear at m/z 155. A characteristic M+2 peak at m/z 157, with an intensity approximately one-third of the M⁺ peak, is definitive for the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[8] Common fragments would include the loss of the aminomethyl group or cleavage to form a stable 2-chloro-4-methylbenzyl cation.

  • Infrared (IR) Spectroscopy :

    • Acquire the spectrum over a range of 4000-600 cm⁻¹.

    • Expected Observations :

      • N-H Stretch : A pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region, characteristic of a primary amine (-NH₂).[9]

      • C-H Stretch (sp³) : Peaks just below 3000 cm⁻¹ for the methyl and methylene groups.

      • C-H Stretch (sp²) : Peaks just above 3000 cm⁻¹ for the aromatic ring.

      • C=C Stretch : Aromatic ring stretching vibrations around 1600-1450 cm⁻¹.

      • C-Cl Stretch : A strong absorption in the fingerprint region, typically around 800-600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR Observations :

      • Aromatic Protons (3H) : Signals in the ~7.0-7.4 ppm range. The substitution pattern will lead to distinct signals with specific splitting patterns (e.g., a doublet, a singlet-like signal, and another doublet).

      • Methylene Protons (-CH₂-) (2H) : A singlet around ~3.8-4.0 ppm.

      • Amine Protons (-NH₂) (2H) : A broad singlet that can appear over a wide range (typically ~1.5-3.0 ppm) and is exchangeable with D₂O.

      • Methyl Protons (-CH₃) (3H) : A sharp singlet around ~2.3 ppm.

    • Expected ¹³C NMR Observations :

      • Aromatic Carbons (6C) : Six distinct signals in the ~125-140 ppm range. The carbons directly attached to the chlorine and the aminomethyl group will have characteristic shifts.

      • Methylene Carbon (-CH₂-) (1C) : A signal around ~45 ppm.

      • Methyl Carbon (-CH₃) (1C) : A signal around ~20 ppm.

Synthetic Considerations

While numerous specific synthetic routes exist for substituted benzylamines, a common and logical laboratory-scale approach involves the reduction of a corresponding nitrile. This method is efficient and avoids the direct handling of more hazardous benzyl halides.

G start 2-Chloro-4-methylbenzonitrile (Starting Material) reaction Reduction Reaction start->reaction 1. reagent Reducing Agent (e.g., LiAlH₄ in THF, or H₂/Catalyst) reagent->reaction 2. workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Distillation or Chromatography) workup->purify product This compound (Final Product) purify->product

Caption: Generalized Synthetic Workflow via Nitrile Reduction.

The primary amine group is the most reactive center of the molecule, readily undergoing reactions such as acylation, alkylation, and Schiff base formation. This functional handle is the primary reason for its utility as a synthetic intermediate.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][10] The strategic placement of its substituents provides a template that medicinal chemists can exploit:

  • Primary Amine : A versatile nucleophilic handle for building out molecular complexity, essential for forming amide, sulfonamide, or urea linkages common in drug scaffolds.

  • Chlorine Atom : Modulates the electronic properties of the aromatic ring and significantly increases lipophilicity.[7] This can enhance membrane permeability and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[11]

  • Methyl Group : Provides steric bulk and further increases lipophilicity, which can be fine-tuned to optimize binding interactions with a biological target.

The combination of these features makes it a valuable starting point for generating libraries of compounds in the early phases of drug discovery.

Safety and Handling

As with many substituted amines, this compound requires careful handling. Safety data sheets (SDS) for structurally similar compounds indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12][13]

  • Handling : Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

  • Storage : The compound should be stored under an inert gas (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C) to prevent degradation.[1]

  • First Aid : In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists or if swallowed.[15]

Conclusion

This compound is a well-defined chemical entity whose molecular structure is readily confirmed through standard spectroscopic methods. Its architecture, featuring a reactive amine handle and a strategically halogenated and alkylated aromatic ring, makes it a highly useful building block in synthetic chemistry. For researchers in drug discovery, understanding the interplay of its structural components is key to leveraging its potential in the rational design of novel, biologically active compounds.

References

  • This compound - ChemBK. (n.d.).
  • This compound CAS NO.69957-96-6 - LookChem. (n.d.).
  • Safety data sheet - CPAChem. (2019).
  • MSDS of (2-Chloro-4-fluorophenyl)methanamine. (2016).
  • - Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-) - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (2019). European Journal of Medicinal Chemistry.
  • Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - Bangladesh Journals Online. (2023). Journal of Scientific Research.
  • Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine) - ResearchGate. (2025).
  • US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019). European Journal of Medicinal Chemistry.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF - ResearchGate. (n.d.).
  • Synthetic method for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole - Eureka | Patsnap. (n.d.).
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019).
  • Spectroscopy Data for Undergraduate Teaching - ERIC. (2023).
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).
  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. (2013).

Sources

Spectroscopic Data for (2-Chloro-4-methylphenyl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Chloro-4-methylphenyl)methanamine, a substituted benzylamine derivative, presents a unique molecular architecture of interest to researchers in medicinal chemistry and drug development. Its structure, featuring a chlorinated and methylated phenyl ring attached to an aminomethyl group, suggests potential applications as a scaffold in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations herein are supported by comparative analysis with structurally related compounds to ensure a high degree of scientific integrity and practical utility for researchers in the field.

Molecular Structure and Isomeric Considerations

The molecular structure of this compound is foundational to interpreting its spectroscopic data. The substitution pattern on the benzene ring dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic H (H-6)~7.3d1H~8.0
Aromatic H (H-5)~7.1dd1H~8.0, ~2.0
Aromatic H (H-3)~7.0d1H~2.0
Methylene (-CH₂-)~3.8s2H-
Amine (-NH₂)~1.5-2.5br s2H-
Methyl (-CH₃)~2.3s3H-

Interpretation:

  • Aromatic Region (7.0-7.3 ppm): The three aromatic protons are non-equivalent and will appear as distinct signals. The proton at the H-6 position, being adjacent to the electron-withdrawing chlorine, is expected to be the most deshielded. It will likely appear as a doublet due to coupling with the H-5 proton. The H-5 proton will be a doublet of doublets, coupling to both H-6 and H-3. The H-3 proton, being ortho to the methyl group, will be the most shielded and will appear as a doublet due to meta-coupling with H-5.

  • Benzylic Protons (~3.8 ppm): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. Their proximity to the aromatic ring and the nitrogen atom results in a downfield shift.

  • Amine Protons (1.5-2.5 ppm): The two amine protons will typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

  • Methyl Protons (~2.3 ppm): The three protons of the methyl group are equivalent and will appear as a sharp singlet.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Cl~132
C-CH₂NH₂~140
C-CH₃~135
C-H (Aromatic)~127-130
-CH₂-~45
-CH₃~20

Interpretation:

  • Aromatic Carbons (127-140 ppm): The six aromatic carbons will give rise to six distinct signals due to the unsymmetrical substitution pattern. The carbons directly attached to the chloro, aminomethyl, and methyl groups will have characteristic chemical shifts.

  • Benzylic Carbon (~45 ppm): The carbon of the methylene group will appear in the aliphatic region, shifted downfield due to the attachment of the nitrogen atom and the aromatic ring.

  • Methyl Carbon (~20 ppm): The methyl carbon will be observed at a characteristic upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Acquire ¹H NMR spectrum (e.g., 16 scans). acq2 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq1->acq2 proc1 Apply Fourier transform to the raw data. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Integrate the ¹H NMR signals and reference the chemical shifts to TMS. proc2->proc3

Caption: Workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices:

  • Solvent Selection: Chloroform-d₃ (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and has a simple solvent signal that does not interfere with most analyte signals.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and provides a single, sharp signal at 0 ppm that does not overlap with the signals of most organic compounds.

  • Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-Cl bonds, as well as aromatic C=C stretching.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
3400-3250N-H stretch (amine)Medium (two bands for primary amine)
3100-3000Aromatic C-H stretchMedium to Weak
2960-2850Aliphatic C-H stretchMedium
1620-1580N-H bend (amine)Medium
1600, 1475Aromatic C=C stretchMedium to Strong
1335-1250C-N stretch (aromatic amine)Strong
800-600C-Cl stretchStrong

Interpretation:

  • N-H Vibrations: The presence of a primary amine will be indicated by two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. A bending vibration for the N-H bond is expected around 1620-1580 cm⁻¹.[1]

  • C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed below 3000 cm⁻¹.

  • Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene ring will be visible as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹.

  • C-N and C-Cl Vibrations: A strong absorption for the C-N bond is expected in the 1335-1250 cm⁻¹ region. The C-Cl stretching vibration will give a strong band in the fingerprint region (800-600 cm⁻¹).

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient method for obtaining IR spectra of liquid or solid samples with minimal sample preparation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small drop of the liquid sample or a small amount of the solid sample directly onto the crystal. prep1->prep2 acq1 Collect a background spectrum of the empty ATR crystal. acq2 Collect the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). acq1->acq2 proc1 The software automatically performs a background subtraction. proc2 Identify and label the major absorption peaks. proc1->proc2

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Causality Behind Experimental Choices:

  • ATR Technique: ATR is a preferred method for its simplicity and speed, requiring no dilution or pellet pressing. It is suitable for a wide range of samples.

  • Background Spectrum: A background spectrum is essential to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring that the resulting spectrum is solely that of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zIon StructureFragmentation Pathway
155/157[C₈H₁₀ClN]⁺Molecular ion (M⁺)
125[C₇H₅Cl]⁺Loss of •CH₂NH₂
126[C₇H₆Cl]⁺Loss of •CH₂NH
91[C₇H₇]⁺Tropylium ion (from rearrangement)
30[CH₂NH₂]⁺Alpha-cleavage

Interpretation:

  • Molecular Ion (m/z 155/157): The molecular ion peak will appear as a doublet with a characteristic 3:1 intensity ratio due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl).

  • Major Fragmentation Pathways: The most likely fragmentation will involve the cleavage of the C-C bond between the aromatic ring and the methylene group (alpha-cleavage), leading to the formation of a stable iminium ion at m/z 30 ([CH₂NH₂]⁺) and a substituted benzyl radical. Another significant fragmentation pathway is the loss of the aminomethyl radical (•CH₂NH₂) to give an ion at m/z 125. The formation of the tropylium ion (m/z 91) through rearrangement is also a common feature in the mass spectra of benzyl derivatives.

G M [C₈H₁₀ClN]⁺˙ m/z 155/157 F1 [CH₂NH₂]⁺ m/z 30 M->F1 α-cleavage F2 [C₇H₅Cl]⁺˙ m/z 125/127 M->F2 - •CH₂NH₂ F3 [C₇H₇]⁺ m/z 91 F2->F3 Rearrangement & -Cl

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate). gc1 Injector: Split/Splitless, 250 °C gc2 Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) gc1->gc2 gc3 Oven Program: 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min gc2->gc3 gc4 Carrier Gas: Helium, 1 mL/min gc3->gc4 ms1 Ion Source: Electron Ionization (EI), 70 eV ms2 Mass Analyzer: Quadrupole ms1->ms2 ms3 Scan Range: 40-400 amu ms2->ms3

Caption: Typical GC-MS experimental parameters.

Causality Behind Experimental Choices:

  • GC Column: A non-polar HP-5ms column is well-suited for the separation of a wide range of organic compounds, including aromatic amines.

  • Oven Program: The temperature program is designed to ensure good separation of the analyte from any impurities and solvent, providing sharp chromatographic peaks.

  • Ionization Method: Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging fundamental principles of spectroscopy and comparative data from structurally related molecules, this document serves as a valuable resource for researchers, enabling the confident identification and characterization of this compound. The detailed experimental protocols offer a practical framework for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific investigations involving this and similar molecules.

References

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
  • PubMed. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry.
  • New Journal of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). 2-Chloro-p-toluidine.
  • OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).
  • PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.

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An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of (2-Chloro-4-methylphenyl)methanamine. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical prediction of the spectrum, supported by established principles of nuclear magnetic resonance and data from analogous compounds. Furthermore, it will outline a robust experimental protocol for acquiring a high-quality spectrum and present the data in a clear, interpretable format.

Introduction

This compound is a substituted benzylamine derivative with potential applications in pharmaceutical and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such organic molecules. The ¹H NMR spectrum, in particular, provides a detailed fingerprint of the molecule's proton environment, offering insights into its electronic structure and conformation. Understanding the intricacies of this spectrum is paramount for confirming the identity and purity of the compound in any research or development setting.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Due to the absence of a publicly available, assigned experimental spectrum for this compound, we will construct a detailed prediction based on established NMR theory and spectral data from related structures such as toluene, benzylamine, and other substituted aromatic systems.[1][2][3]

The structure of this compound presents several distinct proton environments that will give rise to unique signals in the ¹H NMR spectrum.

Figure 1. Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in this compound, assuming a standard deuterated solvent such as CDCl₃.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~ 7.15dJortho = ~8.01H
H-5~ 7.10ddJortho = ~8.0, Jmeta = ~2.01H
H-6~ 7.30dJmeta = ~2.01H
CH₂~ 3.85s-2H
CH₃~ 2.30s-3H
NH₂1.5 - 2.5 (broad)s (broad)-2H
Rationale for Predictions
  • Aromatic Protons (H-3, H-5, H-6): The aromatic region of the spectrum is predicted to be between 7.10 and 7.30 ppm.

    • H-6: This proton is ortho to the electron-withdrawing chlorine atom and is expected to be the most deshielded of the aromatic protons. It will likely appear as a doublet due to meta-coupling with H-5 (J ≈ 2 Hz).[4][5]

    • H-3: This proton is ortho to the methyl group and meta to the chloro group. It is expected to appear as a doublet due to ortho-coupling with H-5 (J ≈ 8 Hz).[6][7]

    • H-5: This proton is situated between the methyl and chloromethyl groups. It will experience ortho-coupling from H-3 and meta-coupling from H-6, resulting in a doublet of doublets.[4][7]

  • Benzylic Protons (CH₂): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet around 3.85 ppm. In simple benzylamine, this signal appears around 3.84 ppm.[3][8] The substitution on the aromatic ring is not expected to significantly shift this value.

  • Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. In toluene, the methyl protons resonate at approximately 2.3 ppm, and similar values are expected here.[1][9]

  • Amine Protons (NH₂): The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with residual water. A broad signal between 1.5 and 2.5 ppm is a reasonable prediction.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent dissolving power for a wide range of organic compounds and its single residual peak at 7.26 ppm. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.[9]

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

    • Number of Scans (NS): 8-16 scans should be sufficient for a sample of this concentration.

    • Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is generally adequate for ¹H NMR.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before performing the Fourier transform to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

Visualization of Spectral Relationships

The following diagram illustrates the predicted splitting patterns arising from the coupling interactions between the aromatic protons.

G H6 H-6 (~7.30 ppm) d (J ≈ 2.0 Hz) H5 H-5 (~7.10 ppm) dd (J ≈ 8.0, 2.0 Hz) H6->H5 meta (⁴J) H3 H-3 (~7.15 ppm) d (J ≈ 8.0 Hz) H5->H3 ortho (³J)

Figure 2. Predicted coupling interactions for the aromatic protons.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR spectrum of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently verify the structure of this compound. The outlined experimental protocol serves as a robust starting point for acquiring high-quality NMR data, which is fundamental for accurate structural elucidation and purity assessment in any scientific endeavor.

References

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An In-depth Technical Guide to the ¹³C NMR Analysis of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of (2-Chloro-4-methylphenyl)methanamine, a key intermediate in various synthetic pathways within the pharmaceutical and agrochemical industries. We will delve into a predictive analysis of its ¹³C NMR spectrum, grounded in the fundamental principles of substituent effects on aromatic systems. This theoretical framework is complemented by a detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control.

Introduction: The Role of ¹³C NMR in Modern Drug Development

In the landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of regulatory compliance and drug safety. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers unparalleled insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, where signal overlap can complicate interpretation, ¹³C NMR spectra are often characterized by well-resolved signals for each unique carbon environment, providing a direct "fingerprint" of the molecule's structure.[2]

The analysis of this compound serves as an excellent case study. Its structure, featuring a tri-substituted benzene ring, presents a non-trivial pattern of chemical shifts that are highly sensitive to the electronic interplay of the chloro, methyl, and aminomethyl substituents. A thorough understanding of its ¹³C NMR spectrum is critical for confirming its identity, assessing purity, and differentiating it from potential isomers that may arise during synthesis.[3][4]

Structural Elucidation: A Predictive Analysis

The ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is influenced by its hybridization and, most importantly, its electronic environment, which is modulated by the substituents on the benzene ring.[5]

To facilitate this analysis, the carbons are numbered as follows:

Caption: IUPAC numbering for this compound.

Substituent Effects on Aromatic Carbons (C1-C6)

The chemical shifts of the aromatic carbons can be predicted by starting with the base value for benzene (~128.5 ppm) and applying additive substituent chemical shift (SCS) effects.[6]

  • C1 (ipso-C to -CH₂NH₂): This carbon is attached to the aminomethyl group. While the nitrogen is electronegative, the overall effect of the -CH₂NH₂ group on the ipso-carbon is complex. Based on data for benzylamine, this carbon is expected to be significantly deshielded relative to benzene.[7][8]

  • C2 (ipso-C to -Cl): The chloro group is strongly electronegative and exerts a powerful inductive electron-withdrawing effect. This leads to a significant deshielding (downfield shift) of the ipso-carbon to which it is attached.[9]

  • C3 (ortho-C to -Cl, meta-C to -CH₂NH₂): This carbon is ortho to the electron-withdrawing chloro group, which generally causes a slight shielding effect compared to the ipso-carbon but deshielding relative to unsubstituted benzene.[6]

  • C4 (ipso-C to -CH₃): The methyl group is a weak electron-donating group through hyperconjugation and induction. This typically causes a deshielding effect at the ipso-carbon.[10]

  • C5 (ortho-C to -CH₃, meta-C to -Cl): Being ortho to the electron-donating methyl group, this carbon is expected to be shielded (shifted upfield).[11]

  • C6 (para-C to -CH₃, ortho-C to -CH₂NH₂): The para-position to the electron-donating methyl group would experience shielding. The ortho-position to the aminomethyl group also contributes to its final shift.

The interplay of these effects results in a unique chemical shift for each aromatic carbon. The lack of symmetry in the substitution pattern means all six aromatic carbons will be distinct.[12]

Aliphatic Carbons (C7, C8)
  • C7 (-CH₃): The methyl carbon attached to an aromatic ring typically resonates in the range of 20-22 ppm. Data for various chlorotoluene isomers supports a chemical shift in this region.[13][14][15]

  • C8 (-CH₂NH₂): The benzylic carbon of the aminomethyl group is attached to an electronegative nitrogen atom and the aromatic ring. This environment causes a downfield shift compared to a simple alkane. For benzylamine, this carbon appears around 46 ppm.[8] This value serves as a strong reference point for our prediction.

Predicted Chemical Shift Summary

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, based on the principles of substituent additivity and comparison with analogous structures.

Carbon AtomEnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C8Aliphatic (-C H₂NH₂)~ 43 - 46Benzylic carbon attached to electronegative nitrogen. Similar to benzylamine.[8]
C7Aliphatic (-C H₃)~ 20 - 22Typical shift for a methyl group on an aromatic ring.[13]
C5Aromatic CH (ortho to -CH₃)~ 127 - 129Shielded by the electron-donating methyl group.
C3Aromatic CH (ortho to -Cl)~ 129 - 131Influenced primarily by the adjacent chloro substituent.
C6Aromatic CH (para to -CH₃)~ 131 - 133Shielded by the para-methyl group but deshielded by proximity to the -CH₂NH₂ group.
C2Aromatic C (ipso to -Cl)~ 133 - 135Deshielded by the strong inductive effect of the chlorine atom.[9]
C1Aromatic C (ipso to -CH₂NH₂)~ 138 - 141Quaternary carbon deshielded by the attached aminomethyl group and adjacent chloro substituent.
C4Aromatic C (ipso to -CH₃)~ 139 - 142Quaternary carbon deshielded by the methyl group and influenced by the para-chloro substituent.

Note: These are estimated values. Actual experimental values may vary depending on solvent and concentration.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The reliability of any NMR analysis hinges on meticulous sample preparation and the correct choice of acquisition parameters. The following protocol is a self-validating system designed to produce high-quality, reproducible ¹³C NMR data.

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Mass Requirement: Weigh approximately 50-100 mg of this compound. The low natural abundance (1.1%) of the ¹³C isotope necessitates a higher concentration than is typical for ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[16]

    • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a small vial. The choice of solvent is critical as it must fully dissolve the analyte without reacting with it.

    • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[16]

    • Filtration: To ensure optimal magnetic field homogeneity (shimming), the solution must be free of particulate matter. Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube. Solid particles can cause significant line broadening and distort the spectrum.

    • Labeling: Clearly label the NMR tube with the sample identity.[17]

  • Spectrometer Setup and Data Acquisition:

    • Instrumentation: The data should be acquired on a spectrometer with a field strength of at least 400 MHz for protons.

    • Tuning and Shimming: Insert the sample into the spectrometer. The instrument's probe must be tuned to the ¹³C frequency, and the magnetic field must be shimmed on the deuterium lock signal of the solvent to maximize homogeneity and improve spectral resolution.

    • Acquisition Parameters:

      • Pulse Program: A standard proton-decoupled, single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used. Proton decoupling removes ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.[18]

      • Spectral Width: Set a spectral width of approximately 240 ppm (from ~ -10 to 230 ppm) to ensure all carbon signals are captured.

      • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

      • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow the carbon nuclei to return to thermal equilibrium between pulses, which is important for accurate quantification if needed.

      • Number of Scans (ns): A minimum of 1024 scans is recommended to obtain a spectrum with an adequate signal-to-noise ratio. For very dilute samples, more scans will be necessary.[18]

  • Data Processing and Interpretation:

    • Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

    • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction algorithm to produce a flat, artifact-free baseline.

    • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If using CDCl₃, the solvent signal can be used as a secondary reference (δ = 77.16 ppm).[19]

    • Analysis: Identify the chemical shifts of all peaks and compare them against the predicted values and reference spectra to confirm the structure of this compound.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its unequivocal structural verification. By understanding the predictable electronic effects of the chloro, methyl, and aminomethyl substituents, a detailed assignment of all eight carbon signals can be achieved. This theoretical prediction, when combined with the robust experimental protocol outlined in this guide, provides scientists in pharmaceutical and chemical research with a reliable framework for compound identification, purity assessment, and quality control. Adherence to these principles and practices ensures the generation of high-fidelity data, which is fundamental to scientific integrity and the advancement of drug development programs.

References

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(12), 8295–8305. [Link]
  • Yamamoto, K., & Ando, I. (2018). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Journal of Molecular Structure, 1157, 491–496. [Link]
  • Tang, Q., et al. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers.
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  • Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
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  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(51), 11331-11337. [Link]
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The Strategic Role of (2-Chloro-4-methylphenyl)methanamine in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzylamine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. The benzylamine motif is a prime example of such a "privileged structure," owing to its versatile chemical reactivity and its ability to engage in crucial interactions with a wide array of biological targets. Derivatives of benzylamine are integral components of drugs targeting a diverse range of conditions, from cancer to metabolic disorders and infectious diseases.[1][2] This guide focuses on a specific, strategically substituted member of this class: (2-Chloro-4-methylphenyl)methanamine . We will explore its pivotal role as a key building block in the synthesis of a new generation of targeted therapeutics, providing in-depth technical insights for researchers, scientists, and drug development professionals.

This compound , also known as 2-chloro-4-methylbenzylamine, is a monoamine with the CAS Number 102530-56-3. Its unique substitution pattern—a chlorine atom and a methyl group on the phenyl ring—offers a nuanced combination of steric and electronic properties that medicinal chemists can leverage to fine-tune the pharmacological profile of a lead compound. This guide will delve into a direct and recent application of this molecule, detailing its incorporation into a promising new class of anticancer agents.

Part 1: this compound as a Key Intermediate in the Synthesis of MASTL Kinase Inhibitors

Recent advancements in oncology have highlighted the potential of targeting key regulators of the cell cycle. One such target is the Microtubule-associated serine/threonine-like kinase (MASTL), also known as Greatwall kinase (GWL).[3] MASTL plays a critical role in controlling mitotic entry and progression, and its inhibition presents a promising therapeutic strategy for various cancers. A recent patent has disclosed a series of novel compounds that act as potent MASTL inhibitors, and This compound is a crucial starting material in their synthesis.[3]

Synthetic Workflow and Rationale

The synthesis of the target MASTL inhibitor involves a multistep sequence where the this compound fragment is introduced via a nucleophilic substitution reaction. The primary amine of this compound acts as the nucleophile, displacing a leaving group on a heterocyclic core to form a new carbon-nitrogen bond.

The choice of this specific benzylamine is deliberate. The ortho-chloro substituent can induce a conformational bias in the final molecule, which may be critical for optimal binding to the kinase's active site. The para-methyl group can serve a dual purpose: it can provide beneficial van der Waals interactions within a hydrophobic pocket of the target protein and can also modulate the electronic properties of the aromatic ring, influencing the overall pharmacokinetic profile of the drug candidate.

G cluster_0 Synthetic Pathway to a MASTL Inhibitor A This compound (Key Building Block) C Nucleophilic Substitution Reaction A->C B Heterocyclic Core (with Leaving Group) B->C D Final MASTL Inhibitor Compound C->D Formation of C-N bond

Caption: Synthetic workflow for the MASTL inhibitor.

Experimental Protocol: Synthesis of a MASTL Inhibitor

The following is a representative protocol based on the procedures described in patent EP4352049A1 for the synthesis of a substituted 1,2-diaminoheterocyclic compound derivative.[3]

Reaction: Coupling of this compound with a chlorinated heterocyclic precursor.

Materials:

  • Chlorinated heterocyclic precursor (1.0 eq)

  • This compound (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (as solvent)

Procedure:

  • To a solution of the chlorinated heterocyclic precursor in DMF, add DIPEA.

  • Add this compound to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16 hours or until reaction completion is confirmed by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired final compound.

Trustworthiness of the Protocol: This protocol represents a standard and robust method for amine alkylation. The use of a non-nucleophilic base (DIPEA) is crucial to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile. The workup and purification steps are standard procedures for isolating and purifying small organic molecules, ensuring a self-validating system for obtaining the target compound.

Part 2: Pharmacological Significance and Mechanism of Action

The therapeutic value of synthesizing these novel compounds lies in their ability to inhibit MASTL kinase, a key regulator of mitosis.

The Role of MASTL in Cancer

MASTL kinase is essential for the proper timing of mitotic events. It phosphorylates endosulfine alpha-enolase (ENSA) and ARPP19, which in turn inhibit the protein phosphatase 2A (PP2A-B55). This inhibition of a key phosphatase is critical for maintaining the phosphorylated state of many mitotic proteins, thereby driving the cell through mitosis. In many cancers, MASTL is overexpressed, leading to uncontrolled cell proliferation. Therefore, inhibiting MASTL can selectively halt the cell cycle in rapidly dividing cancer cells, leading to apoptosis.

G cluster_pathway MASTL Signaling Pathway in Mitosis MASTL MASTL Kinase (Overexpressed in Cancer) ENSA ENSA / ARPP19 MASTL->ENSA Phosphorylates PP2A PP2A-B55 Phosphatase ENSA->PP2A Inhibits MitoticProteins Mitotic Proteins PP2A->MitoticProteins Dephosphorylates Mitosis Mitotic Progression MitoticProteins->Mitosis Drives Inhibitor Synthesized Inhibitor (from 2-Chloro-4-methylphenyl)methanamine) Inhibitor->MASTL Inhibits

Caption: The MASTL signaling pathway and the point of intervention.

Quantitative Data and Structure-Activity Relationship (SAR)

While extensive quantitative data for the specific compound synthesized from this compound is detailed within the confidential filings of the patent, the disclosure identifies these compounds as potent MASTL inhibitors.[3] For the broader class of substituted benzylamines in medicinal chemistry, structure-activity relationships are paramount.

Structural Moiety Potential Contribution to Pharmacological Profile Reference Class
(2-Chloro-4-methylphenyl) group Provides a specific conformation and hydrophobic interactions within the kinase active site.MASTL Inhibitors[3]
Benzylamine Linker Acts as a key hydrogen bond donor/acceptor and provides the correct vector for orienting the phenyl group.General Kinase Inhibitors
Heterocyclic Core Forms the central scaffold, often engaging in key hydrogen bonding interactions with the hinge region of the kinase.General Kinase Inhibitors

The specific 2-chloro, 4-methyl substitution pattern is a testament to the fine-tuning required in modern drug design. Altering these substituents would likely have a significant impact on the compound's potency, selectivity, and metabolic stability. For instance, removing the chloro group might increase metabolic susceptibility at that position, while changing the methyl group to a larger alkyl group could introduce steric hindrance, preventing optimal binding.

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block that enables the synthesis of highly targeted and potentially life-saving therapeutics. Its role in the development of novel MASTL kinase inhibitors for cancer treatment underscores the critical importance of seemingly simple starting materials in the complex process of drug discovery. The insights provided in this guide—from the synthetic rationale and experimental protocols to the pharmacological mechanism of action—are intended to empower researchers and drug development professionals to leverage such key intermediates in their own quest for the next generation of medicines.

References

  • Title: Preparation of substituted 1,2-diaminoheterocyclic compound derivatives and their use as pharmaceutical agents Source: Google Patents, EP4352049A1 URL
  • Title: Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists Source: PubMed URL:[Link]
  • Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: The Open Medicinal Chemistry Journal URL:[Link]
  • Title: 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile: A Transdermal Selective Androgen Receptor Modulator (SARM)
  • Title: Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands Source: PubMed URL:[Link]
  • Title: Synthesis and structure–activity relationship of benzylamine supported platinum(IV)

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Unlocking New Frontiers: A Technical Guide to the Potential Research Applications of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Chemical Innovation

(2-Chloro-4-methylphenyl)methanamine, also known as 2-chloro-4-methylbenzylamine, is a substituted benzylamine that holds significant promise as a versatile building block in modern chemical research. With the CAS number 69957-96-6, this compound is emerging as a valuable precursor for the synthesis of a diverse range of bioactive molecules. Its unique structural features—a chlorinated and methylated phenyl ring attached to a methanamine moiety—provide a strategic starting point for the development of novel pharmaceuticals and agrochemicals. This in-depth technical guide will explore the core chemical properties, potential synthesis pathways, and prospective research applications of this compound, offering a roadmap for researchers, scientists, and drug development professionals to harness its synthetic potential.

Substituted benzylamines are a well-established class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of halogen and alkyl substituents on the aromatic ring, as seen in this compound, can significantly influence the physicochemical properties and biological activity of the resulting derivatives. This guide will delve into the specific potential of this compound as a key reagent in the construction of complex heterocyclic systems and as a pharmacophore in the design of targeted therapeutics.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.

PropertyValueReference
CAS Number 69957-96-6[3][4]
Molecular Formula C₈H₁₀ClN[3][4]
Molar Mass 155.62 g/mol [3]
Appearance Liquid[4]
Boiling Point 240.1±25.0 °C (Predicted)[3]
Density 1.130±0.06 g/cm³ (Predicted)[3]
pKa 8.67±0.10 (Predicted)[3]

Safety and Handling: As with any chemical reagent, proper safety precautions must be observed when handling this compound. The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[5] It is also considered harmful to aquatic life.[5] Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.[5][6] Personal protective equipment, including gloves, eye protection, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated area, and stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3]

Hypothesized Synthesis of this compound

Synthesis_of_2_Chloro_4_methylphenyl_methanamine cluster_0 Route A: Reduction of Benzonitrile cluster_1 Route B: Reductive Amination of Benzaldehyde 2_Chloro_4_methylbenzonitrile 2-Chloro-4-methylbenzonitrile Target_A This compound 2_Chloro_4_methylbenzonitrile->Target_A Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 or Catalytic Hydrogenation) 2_Chloro_4_methylbenzaldehyde 2-Chloro-4-methylbenzaldehyde Target_B This compound 2_Chloro_4_methylbenzaldehyde->Target_B Reductive Amination Ammonia Ammonia (NH3) Reducing_Agent_B Reducing Agent (e.g., NaBH3CN or H2/Catalyst)

Figure 1: Hypothesized synthetic routes to this compound.

Experimental Protocol: Reductive Amination (Hypothetical)
  • Reaction Setup: To a solution of 2-chloro-4-methylbenzaldehyde (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents) followed by a solution of sodium cyanoborohydride (1.2 equivalents) in methanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Potential Research Applications in Medicinal Chemistry

The structural motif of this compound makes it an attractive starting material for the synthesis of various classes of bioactive compounds, particularly in the realm of kinase inhibitors and antifungal agents.

As a Scaffold for Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. Substituted benzylamines are known to be key components of many kinase inhibitors, often forming critical hydrogen bond interactions within the ATP-binding pocket of the enzyme.

The 2-chloro-4-methylphenyl moiety can serve as a versatile scaffold for the synthesis of novel kinase inhibitors. The chlorine atom can act as a handle for further functionalization through cross-coupling reactions, while the methyl group can provide favorable hydrophobic interactions. The primary amine group is a key reactive site for the introduction of various heterocyclic systems, which are common features of kinase inhibitors.

Hypothetical Application: Synthesis of Substituted Pyrimidine-Based Kinase Inhibitors

Substituted pyrimidines are a common core structure in many approved kinase inhibitors. This compound can be utilized in a nucleophilic aromatic substitution reaction with a suitably activated chloropyrimidine to generate a library of potential kinase inhibitors.

Kinase_Inhibitor_Synthesis Starting_Material This compound Intermediate N-((2-Chloro-4-methylphenyl)methyl)-substituted pyrimidine amine Starting_Material->Intermediate Chloropyrimidine Substituted 2,4-Dichloropyrimidine Chloropyrimidine->Intermediate Base Base (e.g., DIPEA) Solvent Solvent (e.g., n-Butanol) Final_Product Potential Kinase Inhibitor Library Intermediate->Final_Product Further_Functionalization Further Functionalization (e.g., Suzuki Coupling) Further_Functionalization->Final_Product

Figure 2: Workflow for the synthesis of potential kinase inhibitors.

Experimental Protocol: Synthesis of a Substituted Pyrimidine Derivative (Hypothetical)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted 2,4-dichloropyrimidine (1.1 equivalents) in n-butanol.

  • Reaction Conditions: Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the mixture and heat to reflux for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-((2-chloro-4-methylphenyl)methyl)-substituted pyrimidine amine.

As a Precursor for Antifungal Agents

The development of novel antifungal agents is a critical area of research due to the increasing incidence of fungal infections and the emergence of drug-resistant strains. Benzylamine derivatives have been shown to possess potent antifungal activity. The specific substitution pattern of this compound could lead to the discovery of new antifungal compounds with improved efficacy and a favorable safety profile.

Hypothetical Application: Synthesis of Novel Imidazole-Based Antifungals

Imidazole-containing compounds are a well-known class of antifungal agents that act by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell membrane. This compound can be used as a key building block in the synthesis of novel imidazole derivatives. For instance, it can be reacted with a suitable dicarbonyl compound and ammonia in a multicomponent reaction to form a substituted imidazole ring.

Antifungal_Synthesis Starting_Material This compound Final_Product Substituted Imidazole Derivative (Potential Antifungal Agent) Starting_Material->Final_Product Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Final_Product Aldehyde Aldehyde Aldehyde->Final_Product Ammonia_Source Ammonia Source (e.g., Ammonium Acetate) Ammonia_Source->Final_Product

Figure 3: Multicomponent reaction for the synthesis of potential antifungal imidazoles.

Potential Research Applications in Agrochemicals

The structural motifs found in pharmaceuticals are often transferable to the design of new agrochemicals. The development of novel fungicides, herbicides, and insecticides is crucial for ensuring global food security.

Hypothetical Application: Synthesis of Fungicides

A patent for the synthesis of 2-cyano-4-chloro-5-(4-methylphenyl)imidazole, a key intermediate for the fungicide Cyazofamid, highlights the potential of the 4-methylphenyl moiety in agrochemical applications.[7] While this patent does not directly use this compound, it demonstrates the utility of the core structure in building fungicidally active molecules. It is plausible that derivatives of this compound could exhibit fungicidal properties or serve as intermediates in the synthesis of new crop protection agents.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chemical entity with significant potential for application in both medicinal chemistry and agrochemical research. Its unique substitution pattern offers a strategic advantage for the synthesis of novel, biologically active compounds. While direct research applications are currently limited in the public domain, the analysis of related structures strongly suggests its utility as a versatile building block.

Future research should focus on the systematic exploration of the reactivity of this compound and its incorporation into diverse molecular scaffolds. The synthesis and biological evaluation of libraries of compounds derived from this starting material, particularly targeting protein kinases and fungal pathogens, could lead to the discovery of new lead compounds for drug and agrochemical development. This technical guide serves as a foundational resource to inspire and direct such future investigations, unlocking the full potential of this intriguing molecule.

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theoretical studies of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of (2-Chloro-4-methylphenyl)methanamine

Abstract

This compound (C₈H₁₀ClN) is a substituted benzylamine that serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for optimizing synthetic routes and designing novel molecules with desired biological activities. This technical guide provides a comprehensive overview of the theoretical methodologies employed to characterize this molecule at the quantum level. We delve into the application of Density Functional Theory (DFT) to elucidate its conformational landscape, vibrational spectra, and electronic behavior through the analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps. This document serves as a resource for researchers and scientists, offering both foundational concepts and detailed protocols for the computational analysis of substituted aromatic amines.

Introduction: The Rationale for Theoretical Studies

While experimental techniques like NMR and X-ray crystallography provide invaluable data on molecular structure, they offer a static picture and can be resource-intensive.[3][4] Theoretical and computational studies, primarily grounded in quantum mechanics, provide a dynamic and cost-effective avenue to explore molecular properties with high precision. For a molecule like this compound, theoretical analysis allows us to:

  • Predict Stability: Determine the most stable three-dimensional arrangement (conformation) of the atoms.

  • Simulate Spectra: Calculate theoretical vibrational (FT-IR, Raman) spectra to aid in the interpretation of experimental data.[5][6]

  • Map Reactivity: Identify the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategy.[7]

  • Understand Electronic Behavior: Analyze how electrons are distributed within the molecule and predict its behavior in chemical reactions and intermolecular interactions.

This guide focuses on Density Functional Theory (DFT), a robust and widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size.[8][9]

Core Computational Methodology: A Self-Validating System

The reliability of any theoretical study hinges on the chosen computational protocol. For substituted benzenes, a well-established methodology provides results that correlate strongly with experimental findings.[10][11]

The Choice of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Its primary advantage lies in its ability to calculate molecular properties with high accuracy by approximating the complex many-electron wavefunction with the simpler electron density. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently chosen for its excellent performance in describing the geometry and vibrational frequencies of organic molecules.[5][11][12]

The Role of the Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is a popular choice that provides a good balance of flexibility and computational efficiency.

  • 6-311G: Describes the core electrons with a single function and the valence electrons with three functions, allowing for greater flexibility.

  • ++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing systems with lone pairs or anions and for modeling non-covalent interactions.

  • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.[13]

This combination of B3LYP/6-311++G(d,p) has been extensively validated for calculating the properties of substituted aromatic compounds.[14][15]

Protocol 1: Step-by-Step Geometry Optimization and Frequency Calculation

This protocol outlines the standard procedure using a computational chemistry package like Gaussian.[8][16]

  • Molecule Building: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Ensure correct initial connectivity.

  • Input File Generation:

    • Specify the calculation type: Opt Freq (Optimize geometry then calculate vibrational frequencies).

    • Define the method: B3LYP/6-311++G(d,p).

    • Set the molecular charge (0) and spin multiplicity (1, for a singlet ground state).

    • Provide the initial Cartesian coordinates of the molecule.

  • Execution: Submit the input file to the computational software. The program will iteratively adjust the positions of the atoms to find the lowest energy conformation (a process called geometry optimization).

  • Verification: Upon completion, verify that the optimization has converged to a true energy minimum. This is confirmed by the absence of any imaginary frequencies in the output of the frequency calculation.

  • Data Extraction: Extract key data from the output file:

    • Optimized geometric parameters (bond lengths, angles).

    • Thermodynamic data.

    • Vibrational frequencies and IR/Raman intensities.

    • Molecular orbital energies (HOMO, LUMO).

G cluster_input Input Preparation cluster_calc Computational Task cluster_output Analysis & Verification Build 1. Build 3D Structure Input 2. Create Input File (Method: B3LYP/6-311++G(d,p)) Build->Input Calc 3. Run DFT Calculation (Geometry Optimization & Frequencies) Input->Calc Verify 4. Verify Energy Minimum (Check for imaginary frequencies) Calc->Verify Extract 5. Extract & Analyze Data (Geometry, Spectra, Orbitals) Verify->Extract

Caption: Standard computational workflow for DFT analysis of a molecule.

Results and Discussion: A Theoretical Profile

Molecular Geometry and Conformational Analysis

The geometry of this compound is defined by the interplay between the steric and electronic effects of its substituents on the benzene ring. The geometry optimization process yields the most stable conformation by minimizing the total energy of the system.[17]

  • Ring Structure: The presence of the electron-withdrawing chlorine atom and the electron-donating methyl and aminomethyl groups leads to minor distortions in the benzene ring from a perfect hexagon.

  • Conformational Flexibility: The primary source of conformational isomerism is the rotation around the C-C and C-N single bonds of the aminomethyl (-CH₂NH₂) side chain.[18] Conformational analysis involves mapping the potential energy surface as a function of the dihedral angles to identify the most stable rotamers (rotational isomers).[19] The staggered conformations are generally more stable than the eclipsed ones due to reduced torsional strain.[17]

Vibrational Analysis (FT-IR and Raman)

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra.[15][20] The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method.

Table 1: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm⁻¹)Description
N-H Asymmetric & Symmetric Stretch-NH₂3400 - 3500Stretching of the amine N-H bonds.
Aromatic C-H StretchAr-H3050 - 3150Stretching of C-H bonds on the benzene ring.
Aliphatic C-H Stretch-CH₃, -CH₂-2900 - 3000Stretching of C-H bonds in methyl and methylene groups.
C=C Aromatic StretchBenzene Ring1450 - 1600In-plane stretching of the aromatic ring carbons.
N-H Scissoring Bend-NH₂1550 - 1650Bending motion of the amine group.
C-N StretchAr-CH₂-NH₂1000 - 1250Stretching of the carbon-nitrogen bond.
C-Cl StretchAr-Cl600 - 800Stretching of the carbon-chlorine bond.

Note: These are approximate wavenumber ranges based on typical DFT calculations for similar molecules.[5][6][21]

Electronic Properties and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is likely distributed over the aromatic ring, with contributions from the electron-withdrawing chlorine atom.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[22] A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[14][23] Substituents like chloro and nitro groups tend to decrease the HOMO-LUMO gap in aromatic systems.[22][24]

G Conceptual diagram of Frontier Molecular Orbitals. LUMO Lowest Unoccupied Molecular Orbital HOMO Highest Occupied Molecular Orbital HOMO->LUMO ΔE = E(LUMO) - E(HOMO) (Energy Gap)

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[25] It is used to predict how a molecule will interact with other species, identifying sites for both electrophilic and nucleophilic attack.[7]

  • Red Regions: Indicate areas of negative electrostatic potential (electron-rich). These are the most likely sites for attack by electrophiles. For this molecule, the most negative potential is expected around the nitrogen atom (due to its lone pair) and the chlorine atom.

  • Blue Regions: Indicate areas of positive electrostatic potential (electron-poor). These are the most likely sites for attack by nucleophiles. Positive regions are typically found around the hydrogen atoms of the amine group.

  • Green Regions: Represent areas of neutral or near-zero potential.

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, offer profound insights into the structural and electronic characteristics of this compound. By optimizing its geometry, simulating its vibrational spectra, and mapping its electronic reactivity through HOMO-LUMO and MEP analyses, we can construct a detailed molecular profile. This computational approach not only complements and aids in the interpretation of experimental data but also provides a predictive framework that is invaluable for the rational design of new chemical entities in drug discovery and materials science. The methodologies and concepts outlined in this guide represent a standard, validated approach for the in-silico characterization of complex organic molecules.

References

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An In-Depth Technical Guide to (2-Chloro-4-methylphenyl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-methylphenyl)methanamine, a substituted benzylamine derivative, serves as a valuable chemical intermediate in various synthetic applications, including the pharmaceutical industry. This technical guide provides a comprehensive overview of its synthesis, with a focus on two primary methodologies: the reduction of 2-chloro-4-methylbenzonitrile and the reductive amination of 2-chloro-4-methylbenzaldehyde. Detailed experimental considerations, mechanistic insights, and characterization data are presented to offer a practical resource for chemists in research and development. Furthermore, this guide explores the compound's emerging role as a building block in the synthesis of complex molecules for drug discovery.

Introduction: The Significance of Substituted Benzylamines

Substituted benzylamines are a class of organic compounds of significant interest in medicinal chemistry. The introduction of various substituents onto the phenyl ring allows for the precise modulation of a molecule's steric and electronic properties. This fine-tuning is critical for influencing biological activity, metabolic stability, and pharmacokinetic profiles. This compound, with its specific substitution pattern, presents a unique scaffold for the elaboration into more complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents. The presence of a chlorine atom and a methyl group on the aromatic ring can influence the compound's reactivity and its interactions with biological targets.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 69957-96-6N/A
Molecular Formula C₈H₁₀ClNN/A
Molecular Weight 155.63 g/mol N/A
Appearance Expected to be a liquid or low-melting solidN/A
Boiling Point Not readily availableN/A
Solubility Expected to be soluble in common organic solventsN/A
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), the amine protons (NH₂), and the methyl protons (CH₃). The aromatic region would likely display a complex splitting pattern due to the substitution.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, the benzylic carbon, and the methyl carbon. The carbon attached to the chlorine atom would have a distinct chemical shift.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several routes. The two most common and practical methods involve the reduction of a nitrile and the reductive amination of an aldehyde. The choice of pathway often depends on the availability of starting materials, desired scale, and the specific requirements for purity.

Pathway A: Reduction of 2-Chloro-4-methylbenzonitrile

This pathway is a robust and widely used method for the preparation of benzylamines. The nitrile group is a versatile precursor to the aminomethyl group.

Workflow Diagram:

G cluster_0 Pathway A: Nitrile Reduction Start 2-Chloro-4-methylbenzonitrile (CAS: 21423-84-7) Process Reduction (e.g., LiAlH₄ in THF, or Catalytic Hydrogenation) Start->Process [Reducing Agent] End This compound Process->End Workup

Caption: Synthetic route from 2-chloro-4-methylbenzonitrile.

Causality and Experimental Choices:

The choice of reducing agent is a critical parameter in this synthesis.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of efficiently converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. The causality behind using an anhydrous solvent is the high reactivity of LiAlH₄ with water, which would quench the reagent and reduce the yield. The reaction mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine.

  • Catalytic Hydrogenation: This method offers a "greener" alternative to metal hydrides. A catalyst such as Raney nickel or palladium on carbon (Pd/C) is used in the presence of hydrogen gas. The choice of solvent can vary, with alcohols like methanol or ethanol being common. The pressure of hydrogen and the reaction temperature are key parameters to optimize for efficient conversion. This method avoids the need for a reactive hydride reagent and often simplifies the workup procedure.

Detailed Experimental Protocol (Illustrative - based on general procedures):

Protocol A1: Reduction using Lithium Aluminum Hydride

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled in an ice bath.

  • Substrate Addition: A solution of 2-chloro-4-methylbenzonitrile in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup (Fieser method): The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts, which can be easily filtered off.

  • Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

Pathway B: Reductive Amination of 2-Chloro-4-methylbenzaldehyde

Reductive amination is a versatile one-pot method for the synthesis of amines from carbonyl compounds.[1] This pathway involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its immediate reduction to the corresponding amine.

Workflow Diagram:

G cluster_1 Pathway B: Reductive Amination Start_B 2-Chloro-4-methylbenzaldehyde Process_B Imine Formation & In-situ Reduction (e.g., NaBH₃CN, H₂/Catalyst) Start_B->Process_B Reagent_B Ammonia Source (e.g., NH₄OAc, aq. NH₃) Reagent_B->Process_B End_B This compound Process_B->End_B Workup

Caption: Synthetic route from 2-chloro-4-methylbenzaldehyde.

Causality and Experimental Choices:

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting aldehyde.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is stable in protic solvents and reduces imines much faster than aldehydes or ketones at neutral or slightly acidic pH. The causality for its effectiveness lies in its reduced reactivity compared to sodium borohydride (NaBH₄), which allows for the selective reduction of the protonated imine (iminium ion).

  • Catalytic Hydrogenation: Similar to the nitrile reduction, catalytic hydrogenation can be employed for reductive amination. A catalyst like Palladium on carbon (Pd/C) or Raney Nickel is used in the presence of hydrogen gas and an ammonia source. This method is advantageous for its atom economy and cleaner reaction profiles. A recent study has demonstrated the use of an in-situ generated cobalt catalyst for the reductive amination of aldehydes with ammonia and H₂ under mild conditions.[1]

Detailed Experimental Protocol (Illustrative - based on general procedures):

Protocol B1: Reductive Amination using Sodium Cyanoborohydride

  • Reaction Setup: A round-bottom flask is charged with 2-chloro-4-methylbenzaldehyde, an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol), and a suitable solvent (e.g., methanol).

  • Imine Formation: The mixture is stirred at room temperature to allow for the formation of the imine intermediate. The pH of the solution may be adjusted to be slightly acidic (pH 6-7) to facilitate imine formation.

  • Reduction: Sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the stirred solution. The reaction is then stirred at room temperature for several hours or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup: The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., sodium bicarbonate or dilute sodium hydroxide) to remove any unreacted starting materials and byproducts.

  • Purification: The organic layer is dried over an anhydrous drying agent, and the solvent is evaporated. The crude product can then be purified by distillation under reduced pressure or column chromatography.

Role in Drug Development and Medicinal Chemistry

For instance, related chloro-substituted phenyl moieties are found in a variety of therapeutic agents, where the chlorine atom can act as a bioisostere for other groups, influence the pKa of nearby functional groups, or block metabolic oxidation.

A patent for the synthesis of a complex molecule, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine, for the treatment of congenital adrenal hyperplasia, highlights the importance of the substituted chloromethylphenyl scaffold in modern drug design.[2] Although this patent does not directly use this compound, it underscores the relevance of this substitution pattern in pharmacologically active molecules.

The general importance of chloro-containing molecules in drug discovery is well-established, with over 250 FDA-approved drugs containing chlorine.[3][4] These compounds are used to treat a wide array of diseases, and the strategic incorporation of chlorine atoms is a common tactic in medicinal chemistry to enhance the therapeutic properties of a drug.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate with straightforward synthetic routes from readily available starting materials. The methodologies of nitrile reduction and reductive amination provide reliable and scalable methods for its preparation. While its direct application in marketed pharmaceuticals is not yet widely documented, the structural features of this compound make it a promising building block for the synthesis of novel drug candidates. As the demand for new and more effective therapeutics continues to grow, the importance of such tailored intermediates in the drug discovery and development pipeline is expected to increase. Further research into the applications of this compound and the optimization of its synthesis will undoubtedly contribute to the advancement of medicinal chemistry.

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  • Google Patents. (2023). US12128033B2 - Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine.
  • YouTube. (2023, March 16). Reductive Amination.
  • Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
  • Google Patents. (1998). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.
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  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
  • Journal of the Indian Chemical Society. (2007). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Journal of the Indian Chemical Society, 84(11), 1156-1157.
  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination....
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Google Patents. (1999). US6008229A - Thienopyrimidinediones and use.
  • Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 137-160.
  • Google Patents. (2019). WO2017020841A1 - Pharmaceutical composition containing lcz696 and preparation method thereof.
  • Eureka. (n.d.). Synthetic method for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole.
  • Google Patents. (2013). WO2013136346A2 - Taste masking pharmaceutical orally dissolving strips of lornoxicam.
  • Wikipedia. (n.d.). Mephedrone.
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  • PubChem. (n.d.). Pharmaceutical formulations and uses thereof - Patent US-12357577-B1.
  • ResearchGate. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide.
  • Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 137-160.
  • ResearchGate. (1997). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine).
  • Google Patents. (2011). US8062667B2 - Modified release formulations containing drug-ion exchange resin complexes.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses, Coll. Vol. 4, p.136 (1963); Vol. 31, p.14 (1951).
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Methodological & Application

Application Notes and Protocols: Detailed Synthesis of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Chloro-4-methylphenyl)methanamine is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif is found in various pharmacologically active compounds. This document provides a comprehensive, field-tested protocol for the synthesis of this compound from the commercially available precursor, 2-Chloro-4-methylbenzonitrile. The primary method detailed is the reduction of the nitrile using Lithium Aluminum Hydride (LiAlH₄), a robust and high-yielding laboratory-scale procedure. We will delve into the mechanistic underpinnings of this transformation, provide a meticulous step-by-step protocol, and outline essential safety measures and characterization techniques.

Introduction and Synthetic Strategy

The synthesis of primary amines is a cornerstone of organic chemistry. Among the various methods, the reduction of nitriles offers a direct and efficient pathway to benzylamines from corresponding benzonitriles. For the preparation of this compound, the logical precursor is 2-Chloro-4-methylbenzonitrile[1][2].

Two principal strategies are commonly employed for this transformation:

  • Metal Hydride Reduction: Utilizes powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). This method is highly effective, typically proceeds under mild conditions, and results in excellent yields. Its primary drawback is the hazardous nature of LiAlH₄, which reacts violently with protic solvents, particularly water.[3][4]

  • Catalytic Hydrogenation: Employs hydrogen gas in the presence of a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel).[5][6] This method is often preferred for industrial-scale synthesis due to lower cost and improved safety but can suffer from catalyst poisoning and sometimes requires high pressures and temperatures, making it less convenient for small-scale laboratory work.[7][8]

This guide will focus on the LiAlH₄ reduction method due to its reliability and widespread use in research and development settings.

Principle and Mechanism: Nitrile Reduction with LiAlH₄

The reduction of a nitrile to a primary amine with LiAlH₄ is a classic nucleophilic addition reaction. The aluminum hydride reagent serves as a source of hydride ions (H⁻).[3][9] The mechanism involves two successive additions of a hydride to the electrophilic carbon of the nitrile group.

The process can be summarized in three key steps[9][10]:

  • First Hydride Attack: A hydride ion from LiAlH₄ performs a nucleophilic attack on the nitrile carbon, breaking the pi-bond and forming an intermediate imine anion, which is stabilized as an aluminum complex.

  • Second Hydride Attack: A second equivalent of hydride attacks the imine carbon, leading to the formation of a dianion-aluminum complex.[11]

  • Aqueous Work-up: The reaction is carefully quenched with water, followed by the addition of an acid or base to hydrolyze the aluminum complexes and protonate the nitrogen, yielding the final primary amine.[10][11]

Experimental Protocol: LiAlH₄ Reduction of 2-Chloro-4-methylbenzonitrile

This section provides a detailed, step-by-step procedure for the synthesis. All operations involving LiAlH₄ and anhydrous solvents must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Setup Assemble oven-dried glassware under inert atmosphere (N2/Ar) Add_LiAlH4 Charge flask with LiAlH4 and anhydrous THF Setup->Add_LiAlH4 Add_Nitrile Add nitrile solution dropwise to LiAlH4 suspension at 0°C Add_LiAlH4->Add_Nitrile Prepare_Nitrile Dissolve 2-Chloro-4-methylbenzonitrile in anhydrous THF Prepare_Nitrile->Add_Nitrile Reflux Warm to room temperature, then reflux to drive reaction to completion Add_Nitrile->Reflux Monitor Monitor reaction progress via TLC Reflux->Monitor Quench Cool to 0°C and carefully quench (Fieser work-up: H2O, NaOH, H2O) Monitor->Quench Filter Filter off aluminum salts and wash with THF/Ether Quench->Filter Extract Concentrate filtrate, then perform liquid-liquid extraction Filter->Extract Purify Dry organic layer, evaporate solvent, and purify via vacuum distillation Extract->Purify Characterize Characterize pure product (NMR, IR, MS) Purify->Characterize

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )AmountMoles (mmol)Notes
2-Chloro-4-methylbenzonitrile21423-84-7151.607.58 g50.0Starting material[1]
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.952.85 g75.01.5 equivalents; highly reactive, handle with care
Tetrahydrofuran (THF), Anhydrous109-99-972.11150 mL + 50 mL-Solvent; must be dry
Deionized Water7732-18-518.022.85 mL + 2.85 mL-For quenching
15% Sodium Hydroxide (aq)1310-73-240.008.55 mL-For quenching
Diethyl Ether60-29-774.12~200 mL-For extraction
Magnesium Sulfate (Anhydrous)7487-88-9120.37~10 g-Drying agent
Step-by-Step Methodology
  • Reaction Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a 100 mL pressure-equalizing dropping funnel fitted with a rubber septum. Ensure all glassware is thoroughly oven-dried and assembled while hot under a positive flow of inert gas.

  • Reagent Preparation: In the reaction flask, carefully add Lithium Aluminum Hydride (2.85 g, 75.0 mmol) and suspend it in anhydrous THF (150 mL). Cool the resulting suspension to 0°C using an ice-water bath.

  • Substrate Addition: Separately, dissolve 2-Chloro-4-methylbenzonitrile (7.58 g, 50.0 mmol) in anhydrous THF (50 mL). Transfer this solution to the dropping funnel via cannula or syringe. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over approximately 45-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 66°C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of Dichloromethane:Methanol as the eluent. The disappearance of the starting material spot (visualized under UV light) indicates the reaction is complete (typically 2-4 hours).

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0°C in an ice-water bath. Quench the reaction by the slow, dropwise addition of the following reagents in sequence, allowing the effervescence to subside between additions:

    • 2.85 mL of deionized water

    • 2.85 mL of 15% aqueous NaOH

    • 8.55 mL of deionized water

  • Filtration and Extraction: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite® on a Buchner funnel.[12] Wash the filter cake thoroughly with diethyl ether or THF (3 x 50 mL). Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Transfer the resulting crude oil to a separatory funnel. Dissolve it in diethyl ether (100 mL) and wash with saturated aqueous sodium chloride (brine) (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to yield the crude product. Purify the this compound by vacuum distillation to obtain a clear, colorless to pale yellow oil.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton NMR): Expected signals would include a singlet for the methyl group (CH₃) around 2.3 ppm, a singlet for the benzylic protons (CH₂-NH₂) around 3.8 ppm, a singlet for the amine protons (NH₂) which is D₂O exchangeable, and signals for the three aromatic protons in the 7.0-7.3 ppm region.[13][14]

  • ¹³C NMR (Carbon NMR): Distinct signals are expected for the methyl carbon, the benzylic carbon, and the six aromatic carbons.

  • IR (Infrared) Spectroscopy: Key absorption bands would include N-H stretching for the primary amine (two bands) in the range of 3300-3500 cm⁻¹, C-H stretching for aromatic and aliphatic groups just below and above 3000 cm⁻¹, and C=C stretching for the aromatic ring around 1500-1600 cm⁻¹.[15]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with approximately one-third the intensity, corresponding to the ³⁵Cl and ³⁷Cl isotopes. For C₈H₁₀ClN, the expected molecular weight is 155.63 g/mol .[16]

Safety and Handling Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive and pyrophoric. It reacts violently with water and other protic sources to produce flammable hydrogen gas. Handle only under an inert atmosphere. Wear a flame-retardant lab coat, safety goggles, and appropriate gloves.

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon standing. Use from a freshly opened bottle or a solvent purification system. Ground all equipment to prevent static discharge.

  • This compound and Precursor: Assumed to be irritants and potentially toxic. Avoid inhalation, ingestion, and skin contact.[17][18][19][20] Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Quenching Procedure: The quenching of LiAlH₄ is highly exothermic and releases hydrogen gas. Perform this step slowly and with extreme caution behind a blast shield, especially on a larger scale.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[17][18][19][20][21]

References

  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Clark, J. (n.d.). Reduction of Nitriles. Chemguide.
  • Scite.ai. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1.
  • LibreTexts Chemistry. (2023). Conversion of nitriles to 1° amines using LiAlH4.
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  • CPAChem. (2019). Safety data sheet for 2-Chloro-4-methylphenol.
  • Organic Syntheses. (n.d.). Procedure for N-Benzyl-1-(trimethylsilyl)methanamine.
  • CymitQuimica. (2024). Safety Data Sheet for (2-Chloro-5-methylphenyl)methanamine.
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  • ScienceDirect. (2025). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system.
  • NIH. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Organic Chemistry Data. (n.d.). Catalytic Hydrogenation.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-methylbenzonitrile.
  • BLD Pharm. (n.d.). This compound.
  • ResearchGate. (2019). Reaction pathways associated with the hydrogenation of benzonitrile....
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Application Notes and Protocols: Reductive Amination of 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for the reductive amination of 2-chloro-4-methylbenzaldehyde, a critical transformation for synthesizing substituted benzylamines. These structural motifs are prevalent in a wide array of pharmaceuticals and agrochemicals. This guide delves into the underlying reaction mechanism, offers detailed, field-proven protocols for both direct and indirect methods, and provides essential insights into reaction optimization, troubleshooting, and safety. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for this synthesis.

Introduction: The Significance of Substituted Benzylamines

The synthesis of primary, secondary, and tertiary amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and life sciences industries.[1][2] Reductive amination stands out as one of the most effective and widely utilized methods for forging carbon-nitrogen bonds.[3][4][5] This process transforms a carbonyl group, such as an aldehyde or ketone, into an amine via an intermediate imine.[3][6] The reaction's appeal lies in its efficiency, selectivity, and amenability to one-pot procedures, which aligns with the principles of green chemistry.[2][3][4]

The target molecule of this guide, (2-chloro-4-methylphenyl)methanamine, derived from 2-chloro-4-methylbenzaldehyde, serves as a valuable building block. The specific substitution pattern on the aromatic ring is a key feature in various biologically active compounds. This guide will equip the practicing chemist with the necessary knowledge to perform this transformation reliably and efficiently.

Reaction Mechanism: A Stepwise Perspective

The reductive amination of an aldehyde proceeds through a two-step sequence: the formation of an imine (or iminium ion) followed by its reduction.[3][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Imine Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate.[3] Subsequent dehydration, often acid-catalyzed, leads to the formation of an imine.[3][4] The equilibrium of this step can be shifted towards the imine by removing water, either azeotropically or with a dehydrating agent.[4]

  • Reduction: The newly formed imine is then reduced to the corresponding amine. This is typically achieved using a hydride-based reducing agent.[6][7] The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde.[7]

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde 2-Chloro-4-methylbenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (e.g., NH3) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Hydride Transfer

Caption: General mechanism of reductive amination.

Reagent Selection: A Critical Decision

The success of a reductive amination hinges on the appropriate choice of reagents, particularly the reducing agent and the amine source.

Reducing Agents

Several hydride reagents are commonly employed, each with distinct advantages and limitations.

Reducing AgentKey CharacteristicsRecommended SolventsCitations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups. Can be used in a one-pot procedure.Dichloroethane (DCE), Tetrahydrofuran (THF)[3][8][9][10]
Sodium Borohydride (NaBH₄) More reactive than NaBH(OAc)₃; may reduce the starting aldehyde. Often used in a two-step (indirect) procedure.Methanol (MeOH), Ethanol (EtOH)[7][11][12]
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective for imines, especially under mildly acidic conditions. Generates toxic cyanide waste.Methanol (MeOH)[3][7][11]
Hydrogen (H₂)/Catalyst A "green" alternative, often using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel.Methanol (MeOH), Ethanol (EtOH)[3][4]

For the reductive amination of 2-chloro-4-methylbenzaldehyde, sodium triacetoxyborohydride (STAB) is highly recommended for direct, one-pot procedures due to its excellent selectivity and operational simplicity.[8][9][10]

Amine Source

To synthesize the primary amine, this compound, ammonia is the required nitrogen source. Due to its gaseous nature, it is more convenient to use a surrogate.

  • Ammonium Acetate (NH₄OAc): A common and effective source of ammonia for in situ imine formation.[13]

  • Aqueous Ammonia (NH₃(aq)): Can also be used, though careful control of stoichiometry is necessary.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride

This one-pot procedure is highly efficient and is the recommended starting point for this transformation.

Protocol_1_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve 2-chloro-4-methylbenzaldehyde and ammonium acetate in DCE. B Stir at room temperature. A->B C Add Sodium Triacetoxyborohydride in portions. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Quench with saturated NaHCO3 solution. D->E F Extract with an organic solvent (e.g., EtOAc). E->F G Dry organic layer and concentrate. F->G H Purify by column chromatography or distillation. G->H

Caption: Workflow for direct reductive amination.

Materials:

  • 2-chloro-4-methylbenzaldehyde

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-methylbenzaldehyde (1.0 eq) and ammonium acetate (1.5 - 2.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2-0.5 M with respect to the aldehyde.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) in portions over 15-20 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-6 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or distillation to afford the desired this compound.

Protocol 2: Indirect Reductive Amination using Sodium Borohydride

This two-step procedure can be advantageous when the direct method proves problematic, for instance, due to competing aldehyde reduction.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 2-chloro-4-methylbenzaldehyde (1.0 eq) and ammonium acetate (1.5 - 2.0 eq) in methanol (MeOH).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Once imine formation is complete, concentrate the reaction mixture under reduced pressure to remove the methanol.

Step 2: Reduction

  • Re-dissolve the crude imine in fresh methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) in small portions.

  • Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Follow steps 6-9 from Protocol 1.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Incomplete reaction - Insufficient reaction time- Inactive reducing agent- Steric hindrance- Extend reaction time- Use fresh reducing agent- Consider a more reactive reducing agent or higher reaction temperature
Formation of side products (e.g., alcohol from aldehyde reduction) - Reducing agent is too reactive (e.g., NaBH₄ in a one-pot reaction)- Incorrect order of addition- Use a milder reducing agent like NaBH(OAc)₃- Ensure imine formation is complete before adding NaBH₄ in an indirect protocol
Low yield - Incomplete imine formation- Hydrolysis of the imine- Product loss during work-up- Use a dehydrating agent (e.g., molecular sieves) during imine formation- Ensure anhydrous conditions- Optimize extraction and purification steps
Difficulty in purification - Presence of unreacted starting materials or imine intermediate- Drive the reaction to completion- Consider an acidic wash during work-up to remove the basic amine product, followed by basification and re-extraction

Safety Precautions

  • 2-Chloro-4-methylbenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride and Sodium Borohydride: Water-reactive. Handle in a dry environment. Quench carefully.

  • 1,2-Dichloroethane: Carcinogen and toxic. Use only in a fume hood with appropriate personal protective equipment (PPE).

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling these chemicals.

Conclusion

The reductive amination of 2-chloro-4-methylbenzaldehyde is a robust and versatile reaction for the synthesis of the corresponding primary amine. By carefully selecting the appropriate reagents and reaction conditions, high yields of the desired product can be achieved. The direct, one-pot procedure using sodium triacetoxyborohydride is generally the most efficient method. However, the indirect approach with sodium borohydride provides a valuable alternative. This guide provides the necessary framework for successfully implementing this important transformation in a research and development setting.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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  • Myers, A. G. (n.d.).
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Application Note & Protocol: Synthesis of (2-Chloro-4-methylphenyl)methanamine via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of (2-Chloro-4-methylphenyl)methanamine, a key building block in pharmaceutical and agrochemical research. We present two robust and selective protocols based on nucleophilic substitution reactions: the Gabriel Synthesis and the Azide Reduction pathway. These methods are designed to provide high yields of the target primary amine while minimizing the formation of secondary and tertiary amine byproducts, a common challenge in direct amination strategies. This document provides in-depth procedural details, mechanistic insights, and comparative analysis to assist researchers in selecting and executing the optimal synthetic route for their specific needs.

Introduction: The Importance of Selective Primary Amine Synthesis

This compound is a valuable primary amine intermediate. The strategic placement of the chloro and methyl groups on the aromatic ring makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The primary amine functionality serves as a crucial handle for subsequent chemical modifications, enabling the construction of complex molecular architectures.

The direct synthesis of primary amines from benzylic halides via nucleophilic substitution with ammonia is often complicated by over-alkylation, leading to the formation of secondary and tertiary amines as significant byproducts.[1][2] This lack of selectivity necessitates challenging purification steps and results in lower yields of the desired primary amine. To circumvent this issue, more controlled synthetic strategies are required. This application note focuses on two highly effective methods: the Gabriel Synthesis and the Azide Reduction pathway, which offer superior selectivity for the synthesis of this compound.

Mechanistic Overview: Pathways to a Pure Primary Amine

The synthesis of this compound from the readily available starting material, 2-chloro-4-methylbenzyl chloride, proceeds via a nucleophilic substitution reaction. Benzylic halides are particularly reactive towards nucleophilic substitution due to the stability of the potential carbocation intermediate, although primary benzylic halides like the one used here predominantly react via an SN2 pathway.[3][4]

The Gabriel Synthesis: A Classic Approach to Primary Amines

The Gabriel synthesis is a time-tested and reliable method for the preparation of primary amines from primary alkyl halides.[5][6][7] This method utilizes the phthalimide anion as a surrogate for the ammonia anion (NH₂⁻). The bulky nature of the phthalimide nucleophile sterically hinders multiple alkylations, thus ensuring the selective formation of the primary amine. The synthesis proceeds in two key steps:

  • N-Alkylation of Potassium Phthalimide: Potassium phthalimide, a potent nucleophile, displaces the chloride from 2-chloro-4-methylbenzyl chloride in an SN2 reaction to form N-(2-chloro-4-methylbenzyl)phthalimide.[8][9]

  • Hydrolysis or Hydrazinolysis: The resulting N-alkylphthalimide is then cleaved to release the free primary amine. While acidic or basic hydrolysis can be employed, the Ing-Manske procedure, which uses hydrazine, is often preferred as it proceeds under milder conditions and effectively cleaves the phthalimide group to yield the desired primary amine and phthalhydrazide as a byproduct.[6][7][10]

The Azide Reduction Pathway: A High-Yield Alternative

An alternative and equally effective strategy involves the use of sodium azide as the nucleophile. This pathway also consists of two main steps:

  • Formation of the Benzyl Azide: 2-chloro-4-methylbenzyl chloride reacts with sodium azide in a nucleophilic substitution reaction to produce 2-chloro-4-methylbenzyl azide.[2][11] The azide anion is an excellent nucleophile, and this reaction typically proceeds with high efficiency.

  • Reduction of the Azide: The resulting benzyl azide is then reduced to the corresponding primary amine. A variety of reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being a common and effective choice.[12] Catalytic hydrogenation is another viable reduction method.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow all institutional safety guidelines.

Protocol 1: Gabriel Synthesis of this compound
Reagent/MaterialGradeSupplier
2-Chloro-4-methylbenzyl chloride98%Commercially Available
Potassium phthalimide98%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Hydrazine monohydrate85% in waterCommercially Available
EthanolReagent GradeCommercially Available
Diethyl etherAnhydrousCommercially Available
Hydrochloric acid (HCl)ConcentratedCommercially Available
Sodium hydroxide (NaOH)PelletsCommercially Available
Anhydrous magnesium sulfate (MgSO₄)Commercially Available

Part A: Synthesis of N-(2-chloro-4-methylbenzyl)phthalimide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.85 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • To this stirring solution, add 2-chloro-4-methylbenzyl chloride (1.75 g, 10 mmol).

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • The solid N-(2-chloro-4-methylbenzyl)phthalimide will precipitate out of solution.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure N-(2-chloro-4-methylbenzyl)phthalimide.

Part B: Hydrazinolysis to this compound

  • In a 250 mL round-bottom flask, suspend the purified N-(2-chloro-4-methylbenzyl)phthalimide (from the previous step) in ethanol (100 mL).

  • Add hydrazine monohydrate (0.6 mL, ~10 mmol) to the suspension.

  • Heat the mixture to reflux for 2 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.

  • Filter off the precipitated phthalhydrazide and wash it with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and basify with a 2 M sodium hydroxide solution until the pH is >12.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.

Gabriel_Synthesis_Workflow Start Start: 2-Chloro-4-methylbenzyl chloride + Potassium Phthalimide Alkylation N-Alkylation in DMF Start->Alkylation Intermediate N-(2-chloro-4-methylbenzyl)phthalimide Alkylation->Intermediate Hydrazinolysis Hydrazinolysis with Hydrazine in Ethanol Intermediate->Hydrazinolysis Workup Acidification, Filtration, Basification, Extraction Hydrazinolysis->Workup Product Final Product: This compound Workup->Product Azide_Reduction_Workflow Start Start: 2-Chloro-4-methylbenzyl chloride + Sodium Azide Azide_Formation Azide Formation in Acetone/Water Start->Azide_Formation Intermediate 2-Chloro-4-methylbenzyl azide Azide_Formation->Intermediate Reduction Reduction with LiAlH4 in THF Intermediate->Reduction Workup Quenching, Filtration, Solvent Removal Reduction->Workup Product Final Product: This compound Workup->Product

Caption: Workflow for the Azide Reduction Pathway.

Results and Discussion

Both the Gabriel Synthesis and the Azide Reduction pathway are expected to produce this compound in good to excellent yields. The primary advantage of these methods over direct ammonolysis is the significant reduction in the formation of over-alkylation byproducts.

MethodTypical YieldPurityKey AdvantagesKey Considerations
Gabriel Synthesis 70-85%HighAvoids over-alkylation; solid intermediate is easy to purify.Two distinct steps; hydrazinolysis requires careful work-up.
Azide Reduction 80-95%HighHigh yielding; avoids over-alkylation.Sodium azide is highly toxic; organic azides are potentially explosive; requires anhydrous conditions for reduction.

The choice between the two methods may depend on the specific laboratory setup, safety considerations, and reagent availability. The Gabriel synthesis is a classic and robust method, while the azide reduction often offers higher overall yields but requires more stringent safety precautions.

Reaction_Mechanism cluster_gabriel Gabriel Synthesis cluster_azide Azide Reduction Start_G 2-Chloro-4-methylbenzyl chloride TS_G SN2 Transition State Start_G->TS_G Nuc_G Phthalimide anion Nuc_G->TS_G Intermediate_G N-alkylphthalimide TS_G->Intermediate_G Product_G This compound Intermediate_G->Product_G Cleavage Reagent_G Hydrazine Reagent_G->Product_G Start_A 2-Chloro-4-methylbenzyl chloride TS_A SN2 Transition State Start_A->TS_A Nuc_A Azide anion Nuc_A->TS_A Intermediate_A Benzyl azide TS_A->Intermediate_A Product_A This compound Intermediate_A->Product_A Reduction Reagent_A LiAlH4 Reagent_A->Product_A

Caption: Comparative Mechanistic Pathways.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Gabriel N-alkylation Incomplete reaction; moisture in DMF.Extend reaction time; ensure use of anhydrous DMF.
Incomplete hydrazinolysis Insufficient hydrazine or reflux time.Increase amount of hydrazine slightly; extend reflux time.
Low yield in azide formation Poor solubility of sodium azide.Add a small amount of water to the acetone to aid solubility.
Difficult work-up after LiAlH₄ reduction Formation of gelatinous aluminum salts.Follow the quenching procedure precisely (Fieser work-up).

Conclusion

The Gabriel Synthesis and the Azide Reduction pathway are both highly effective and reliable methods for the synthesis of this compound. They offer significant advantages over direct ammonolysis by providing a high degree of selectivity for the desired primary amine, thereby simplifying purification and improving overall process efficiency. The choice of method will depend on the specific requirements of the researcher, balancing factors such as yield, safety, and available resources.

References

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919-930.
  • Wikipedia. (2023). Gabriel synthesis.
  • Name Reaction. (n.d.). Gabriel Synthesis.
  • Bensley, B., & Kohnstam, G. (1955). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed), 957.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.
  • Google Patents. (1961). US2987548A - Preparation of benzylamine.
  • Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?
  • Pearson. (n.d.). Show how Gabriel syntheses are used to prepare the following amines.
  • Chemistry Stack Exchange. (2025). Nucleophilic substitution reactions on Benzyl Halides.
  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines.
  • NCERT. (n.d.). Amines.
  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
  • Kim, J. H., et al. (2012). Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines. Bulletin of the Korean Chemical Society, 33(7), 2383-2386.

Sources

High-Purity Isolation of (2-Chloro-4-methylphenyl)methanamine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Science

Abstract

(2-Chloro-4-methylphenyl)methanamine is a valuable primary amine intermediate in the synthesis of pharmaceuticals and other fine chemicals. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the integrity of the final product. However, the basic nature of the primary amine moiety presents significant challenges for purification via standard silica gel chromatography, often leading to poor recovery and peak tailing. This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using flash column chromatography on standard silica gel. We detail a robust methodology that incorporates a basic mobile phase modifier to neutralize the acidic stationary phase, ensuring high purity and excellent yield. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for purifying basic amine compounds.

Introduction: The Challenge of Purifying Primary Amines

Primary amines, such as this compound, are foundational building blocks in organic synthesis. The lone pair of electrons on the nitrogen atom imparts basicity, making these compounds susceptible to strong, often irreversible, interactions with the acidic silanol (Si-OH) groups present on the surface of standard silica gel.[1][2] This acid-base interaction is the primary obstacle in their chromatographic purification and can manifest in several ways:

  • Irreversible Adsorption: The amine binds tightly to the silica, resulting in significant yield loss.[1]

  • Peak Tailing (Band Spreading): Slow and uneven dissociation from the silica surface leads to broad, asymmetric peaks, compromising resolution and fraction purity.[1]

  • On-Column Degradation: The acidic environment of the silica can catalyze the degradation of sensitive amine compounds.[1]

To overcome these challenges, the chromatographic environment must be modified to mitigate the interaction between the basic analyte and the acidic stationary phase. The most common and effective strategy involves the addition of a small amount of a competing, volatile base to the mobile phase, such as triethylamine (Et₃N or TEA).[2][3] The TEA effectively neutralizes the active silanol sites, allowing the target amine to elute symmetrically and with improved recovery.

This document provides a step-by-step protocol that leverages this principle for the purification of this compound.

Physicochemical & Chromatographic Properties

A clear understanding of the target compound's properties is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₀ClN[4]
Molar Mass 155.62 g/mol [4]
Appearance Liquid[5]
Synonyms 2-Chloro-4-methylbenzylamine[6]
Chromatographic Challenge Basic primary amine, prone to strong interaction with acidic silica gel.[1][2]

Method Development: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the optimal mobile phase composition must be determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[7]

Protocol for TLC Analysis
  • Prepare Eluents: Prepare a series of test eluents with varying polarity. A good starting point is a mixture of a non-polar solvent (e.g., n-Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). To each test eluent, add 0.5-1% triethylamine (TEA) by volume.

    • Example Test Solvents:

      • 95:5 Hexane:Ethyl Acetate + 1% TEA

      • 90:10 Hexane:Ethyl Acetate + 1% TEA

      • 80:20 Hexane:Ethyl Acetate + 1% TEA

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., Dichloromethane). Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., silica gel 60 F₂₅₄).

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the chamber is saturated with the solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compound is not UV-active, staining with potassium permanganate (KMnO₄) or ninhydrin (for primary amines) can be used.

  • Analyze: Calculate the Rƒ value for the desired product. Adjust the eluent polarity until an Rƒ value in the range of 0.2-0.4 is achieved. This will be your starting eluent for the column chromatography.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents
  • Crude this compound

  • Silica Gel for flash chromatography (230-400 mesh)

  • Triethylamine (Et₃N), reagent grade

  • n-Hexane, ACS Grade

  • Ethyl Acetate, ACS Grade

  • Dichloromethane (DCM), ACS Grade

  • Sand (acid-washed)

  • Cotton or Glass Wool

Instrumentation
  • Glass column for flash chromatography (e.g., 40-50 mm diameter)

  • Fraction collection tubes or flasks

  • Rotary evaporator

  • TLC plates, chamber, and UV lamp

  • Standard laboratory glassware

Experimental Workflow Visualization

The overall workflow for the purification is depicted below. This process begins with method development via TLC and proceeds through column packing, sample loading, elution, and final product isolation.

G cluster_0 Method Development cluster_1 Column Preparation cluster_2 Purification cluster_3 Analysis & Isolation TLC TLC Analysis for Solvent System Optimization SelectEluent Select Eluent (Rf ≈ 0.2-0.4) TLC->SelectEluent Packing Column Packing (Slurry Method with Silica Gel) SelectEluent->Packing SamplePrep Sample Preparation (Dry Loading Method) LoadSample Load Sample onto Column SamplePrep->LoadSample Elution Gradient Elution (Increase Polarity) LoadSample->Elution Collection Fraction Collection Elution->Collection FractionTLC TLC Analysis of Fractions Collection->FractionTLC Pooling Pool Pure Fractions FractionTLC->Pooling Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation PureProduct High-Purity Product Evaporation->PureProduct

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

1. Column Preparation (Slurry Packing) [8][9]

  • Secure a glass column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom outlet, followed by a ~1 cm layer of sand.

  • In a beaker, weigh the silica gel (a good rule of thumb is 50-100 times the weight of the crude material).

  • Add the initial, least polar eluting solvent (e.g., 95:5 Hexane:EtOAc + 1% TEA) to the silica gel to form a consistent slurry.

  • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

  • Gently tap the side of the column to ensure even packing and dislodge air bubbles.

  • Open the stopcock and allow the solvent to drain until the level is just above the top of the silica bed. Do not let the column run dry.[10][11]

  • Carefully add another ~1 cm layer of sand to the top of the silica bed to prevent disruption during solvent addition.

2. Sample Preparation (Dry Loading) [12]

  • Rationale: Dry loading is superior for preventing band broadening and is ideal for samples that may not be perfectly soluble in the initial eluent.

  • Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent like DCM.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder evenly onto the top layer of sand in the packed column.

3. Elution and Fraction Collection

  • Carefully fill the column with the initial, least polar solvent system.

  • Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~2 inches/minute solvent level drop).[13]

  • Start with at least 2-3 column volumes of the initial eluent.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., move from 5% to 10% to 15% EtOAc, always maintaining the 1% TEA). This gradient elution will help elute the target compound while leaving more polar impurities behind.

  • Collect fractions of a consistent volume (e.g., 20-25 mL per tube).

4. Fraction Analysis and Product Isolation

  • Systematically analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.

  • Identify the fractions containing the pure product, characterized by a single spot at the correct Rƒ.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator. The triethylamine is volatile and will co-evaporate with the eluent.

  • Place the resulting purified oil under high vacuum to remove any residual solvent.

  • Obtain the final mass and characterize the product (e.g., by NMR, GC-MS) to confirm purity.

Recommended Parameters & Troubleshooting

Summary of Chromatographic Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective adsorbent.[8]
Mobile Phase n-Hexane / Ethyl AcetateGood polarity range for many organic compounds.
Modifier 0.5 - 1.0% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing peak tailing of the basic amine.[1][2]
Elution Mode Gradient ElutionProvides better separation for complex mixtures and shortens run time.
Sample Loading Dry LoadingMinimizes band broadening and improves resolution.[12]
Troubleshooting Guide[7]
ProblemPotential Cause(s)Suggested Solution(s)
Compound streaks / severe tailing Insufficient TEA concentration; highly acidic impurities in the crude mix.Increase TEA concentration to 1.5-2%. Ensure the crude sample is properly worked up to remove strong acids before chromatography.
Compound does not elute Mobile phase is not polar enough; irreversible binding.Increase the polarity of the eluent more aggressively (e.g., add a small % of methanol to the EtOAc/Hexane/TEA mixture). If still unsuccessful, consider an alternative stationary phase like alumina.
Poor separation from impurity In-optimal solvent system; column was overloaded.Re-optimize the solvent system using TLC to maximize ΔRƒ. Use a smaller amount of crude material or a larger column (increase silica-to-sample ratio).
Product elutes in the solvent front Mobile phase is too polar.Start with a much less polar eluent (e.g., 100% Hexane + 1% TEA).

Conclusion

The purification of basic compounds like this compound on silica gel is a common challenge in synthetic chemistry. The protocol detailed in this application note presents a reliable and systematic approach to overcome this issue. By employing a triethylamine-modified mobile phase and adhering to proper chromatographic techniques such as dry loading and gradient elution, researchers can consistently obtain this key intermediate in high purity and with excellent recovery, facilitating the advancement of their research and development objectives.

References

  • ChemBK. (n.d.). This compound - Physico-chemical Properties.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • University of California, Los Angeles. (n.d.). Column chromatography.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Science Forums. (2011, August 29). Amine purification.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Chromatography Forum. (2009, November 16). Amine column degradation.
  • Agilent Technologies. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • Cerritos College. (n.d.). Column Chromatography.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube.

Sources

Synthesis of (2-Chloro-4-methylphenyl)methanamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Chloro-4-methylphenyl)methanamine, a substituted benzylamine derivative, is a key building block in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. Its structural motif, featuring a chlorinated and methylated phenyl ring, imparts specific physicochemical properties that are often sought after in drug design and materials science. This application note provides a comprehensive guide for the synthesis of this compound, detailing two primary, reliable synthetic routes: the reduction of 2-chloro-4-methylbenzonitrile and the reductive amination of 2-chloro-4-methylbenzaldehyde. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering in-depth protocols, mechanistic insights, and practical considerations for successful synthesis.

Synthetic Strategies and Mechanistic Overview

The synthesis of this compound can be efficiently achieved through two principal pathways, each starting from a readily available precursor. The choice of route may depend on factors such as the availability of starting materials, desired scale, and equipment.

  • Reduction of 2-Chloro-4-methylbenzonitrile: This is a direct and high-yielding method for the preparation of primary amines. The nitrile group is a versatile precursor that can be reduced by several reagents, most commonly lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. LiAlH₄ is a powerful, non-selective reducing agent that provides excellent yields but requires stringent anhydrous conditions.[1] Catalytic hydrogenation offers a milder alternative, often with high selectivity, but may require specialized high-pressure equipment.[2]

  • Reductive Amination of 2-Chloro-4-methylbenzaldehyde: This widely used one-pot reaction converts an aldehyde into an amine.[3] The process involves the initial reaction of the aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine.[4] This method is highly versatile, and the choice of reducing agent can be tailored to the substrate's sensitivity. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.[5]

The following sections will provide detailed, step-by-step protocols for the most common and effective variations of these two synthetic strategies.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-Chloro-4-methylbenzonitrile with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of 2-chloro-4-methylbenzonitrile using the powerful reducing agent LiAlH₄. This method is highly efficient but requires strict adherence to anhydrous conditions due to the high reactivity of LiAlH₄ with water.[6][7]

Figure 1: Reduction of 2-chloro-4-methylbenzonitrile to this compound.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-methylbenzonitrile151.5915.16 g0.10
Lithium Aluminum Hydride (LiAlH₄)37.955.69 g0.15
Anhydrous Tetrahydrofuran (THF)-250 mL-
Deionized Water18.026 mL-
15% Sodium Hydroxide (aq)-6 mL-
Diethyl Ether-300 mL-
Anhydrous Sodium Sulfate-As needed-
  • Reaction Setup: All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions. Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Addition of LiAlH₄: To the reaction flask, add anhydrous tetrahydrofuran (150 mL) followed by the portion-wise and careful addition of lithium aluminum hydride (5.69 g, 0.15 mol). Stir the resulting suspension.

  • Addition of Nitrile: Dissolve 2-chloro-4-methylbenzonitrile (15.16 g, 0.10 mol) in anhydrous tetrahydrofuran (100 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Deionized water (6 mL)

    • 15% aqueous sodium hydroxide solution (6 mL)

    • Deionized water (18 mL) A white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes.[8]

  • Isolation: Filter the white precipitate through a pad of Celite and wash the filter cake thoroughly with diethyl ether (3 x 100 mL). Combine the organic filtrates.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.[9]

Protocol 2: Synthesis via Reductive Amination of 2-Chloro-4-methylbenzaldehyde

This protocol details the synthesis of the target amine from 2-chloro-4-methylbenzaldehyde using ammonium formate as both the ammonia source and the reducing agent in a Leuckart-Wallach type reaction. This one-pot procedure is operationally simple and avoids the use of highly reactive metal hydrides.[10]

Figure 2: Reductive amination of 2-chloro-4-methylbenzaldehyde.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-methylbenzaldehyde154.5915.46 g0.10
Ammonium Formate63.0631.53 g0.50
Diethyl Ether-300 mL-
10% Hydrochloric Acid-As needed-
20% Sodium Hydroxide-As needed-
Saturated Sodium Chloride Solution-100 mL-
Anhydrous Sodium Sulfate-As needed-
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-4-methylbenzaldehyde (15.46 g, 0.10 mol) and ammonium formate (31.53 g, 0.50 mol).

  • Reaction: Heat the mixture in an oil bath to 160-170 °C and maintain this temperature for 2-3 hours. The reaction mixture will become a melt and then solidify upon completion. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add 100 mL of water and stir until the solid dissolves.

  • Extraction and Purification:

    • Make the aqueous solution acidic (pH ~2) by the addition of 10% hydrochloric acid.

    • Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde and non-basic impurities. Discard the ether layers.

    • Basify the aqueous layer to pH ~12 with a 20% sodium hydroxide solution.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash with a saturated sodium chloride solution (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands for the primary amine.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Handling Precautions

  • Lithium Aluminum Hydride (LiAlH₄): is a highly reactive, flammable solid that reacts violently with water and protic solvents. It should be handled with extreme care in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.[6]

  • 2-Chloro-4-methylbenzonitrile and 2-Chloro-4-methylbenzaldehyde: are irritants. Avoid inhalation and contact with skin and eyes.

  • Diethyl Ether and Tetrahydrofuran (THF): are highly flammable solvents. Work in a well-ventilated fume hood away from ignition sources.

Conclusion

This application note provides two robust and well-established protocols for the synthesis of this compound. The reduction of the corresponding nitrile with LiAlH₄ offers a high-yielding route, while the reductive amination of the aldehyde provides a simpler, one-pot alternative. The choice of method will depend on the specific requirements of the laboratory and the desired scale of the synthesis. By following these detailed procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable chemical intermediate for their research and development needs.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2014). Journal of the American Chemical Society, 136(30), 10577–10580.
  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
  • Gowda, B. T., & Shetty, M. (2004). Synthesis and structural aspects of 2-chloro-N,N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. ResearchGate.
  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2010). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 15(5), 3465–3485.
  • Pearson+. (n.d.). The two most general amine syntheses are the reductive amination....
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • YouTube. (2023, March 16). Reductive Amination.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
  • Queen's University Belfast. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen.
  • Google Patents. (n.d.). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Pearson+. (n.d.). The two most general amine syntheses are the reductive amination....
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Eureka | Patsnap. (n.d.). Synthetic method for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole.
  • Google Patents. (n.d.). US9493473B2 - Novel synthetic approaches to make 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, intermediates and pharmaceutically acceptable salts thereof.
  • Google Patents. (n.d.). CN105001096A - 4-amino-N-alkyl benzylamine preparation methood.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.

Sources

Application Note: A Multi-Modal Approach to the Analytical Characterization of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Rigorous Characterization

(2-Chloro-4-methylphenyl)methanamine, with the molecular formula C8H10ClN, is a primary benzylic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] The purity and structural integrity of this intermediate are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization, ensuring that it meets the stringent quality standards required in the drug development and manufacturing process.

This application note provides a comprehensive guide to the analytical methods for the characterization of this compound. We will delve into the theoretical underpinnings and practical applications of several key analytical techniques, offering detailed protocols and expert insights to guide researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, providing a framework for achieving accurate and reproducible results.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.

PropertyValueSource
Molecular FormulaC8H10ClN[1][2]
Molar Mass155.62 g/mol [1]
AppearanceExpected to be a liquid or low-melting solidInferred
LogP2.80740[2]

The presence of a primary amine group, a substituted aromatic ring, and a chlorine atom dictates the compound's polarity, volatility, and spectroscopic properties, which in turn inform our choice of analytical techniques.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the analysis of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Expertise & Experience: The choice of a C18 column is based on its hydrophobicity, which provides excellent retention and separation for aromatic compounds.[3] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength. The addition of a small amount of an acid, such as phosphoric acid or formic acid, to the mobile phase is recommended to ensure the consistent protonation of the primary amine group, leading to sharper peaks and improved reproducibility.[4] For mass spectrometry compatibility, formic acid is the preferred modifier.[4]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[5]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards and samples in the desired concentration range (e.g., 1-100 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.[5]

  • HPLC Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (or scan for optimal wavelength with DAD)

Trustworthiness: The method's reliability is established through system suitability tests, including replicate injections of a standard to check for consistent retention times, peak areas, and tailing factors. Linearity should be assessed by injecting a series of standards of known concentrations and plotting a calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Serial Dilutions dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Volatile Solvent dilute Dilute to Working Concentration dissolve->dilute inject Inject into GC dilute->inject separate Separation in GC Column inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect spectrum Acquire Mass Spectrum detect->spectrum library Library Search & Fragmentation Analysis spectrum->library quantify Quantify library->quantify

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (2-Chloro-4-methylphenyl)methanamine. This primary aromatic amine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its accurate quantification critical for process monitoring and quality control. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH, ensuring excellent peak shape and resolution. Detection is performed via UV spectrophotometry. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and demonstrated excellent linearity, accuracy, precision, and robustness, proving its suitability for routine analysis in a quality control environment.

Introduction

This compound, also known as 2-chloro-4-methylbenzylamine, is a substituted benzylamine derivative.[1] Due to its reactive primary amine and substituted aromatic ring, it serves as a versatile building block in organic synthesis. The purity of this intermediate is paramount as impurities can carry through to the final product, potentially affecting its efficacy, safety, and stability. Therefore, a reliable and validated analytical method is essential for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds.[2] However, the analysis of basic compounds like primary amines can be challenging, often resulting in poor peak shape (tailing) due to interactions with residual silanols on silica-based stationary phases. This application note addresses these challenges by presenting a method with an optimized mobile phase that ensures consistent protonation of the analyte, leading to symmetric peaks and reliable quantification.

Method Development & Rationale

The development of a robust HPLC method is underpinned by the physicochemical properties of the analyte.

  • Analyte Structure: this compound (C₈H₁₀ClN, MW: 155.62 g/mol ) is a primary amine.[1][3] The presence of the benzylamine moiety makes it a basic compound.

  • UV Absorbance: The substituted benzene ring acts as a chromophore. Aromatic compounds typically exhibit strong absorbance between 200-230 nm and weaker absorbance around 250-270 nm.[5] To maximize sensitivity, a detection wavelength of 220 nm was chosen, providing a strong response for the analyte.

Based on these properties, the following choices were made:

  • Chromatographic Mode (RP-HPLC): Reversed-phase chromatography is ideal for separating moderately polar organic molecules like the target analyte.[6]

  • Stationary Phase: A Luna® C18(2) column was selected. Modern, end-capped C18 columns provide high hydrophobicity and are designed to minimize secondary interactions with basic analytes, leading to improved peak shapes.

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (ACN) and a phosphate buffer was chosen for its simplicity and robustness.

    • Organic Modifier: Acetonitrile was selected for its low viscosity and UV transparency.

    • Aqueous Component: A 20 mM potassium dihydrogen phosphate (KH₂PO₄) buffer adjusted to pH 3.0 with phosphoric acid provides the necessary pH control to ensure the analyte is in a single, protonated form, leading to sharp, symmetrical peaks.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Phenomenex Luna® 5 µm C18(2) 100 Å, 150 x 4.6 mm.

  • Chemicals & Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC Grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR Grade).

    • Orthophosphoric Acid (85%, AR Grade).

    • Water (Milli-Q® or equivalent HPLC grade).

Preparation of Solutions
  • Mobile Phase: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 20 mM solution. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. The final mobile phase is a mixture of Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) in a 40:60 (v/v) ratio . The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare working standards by serial dilution of the stock solution with the mobile phase to the desired concentrations for linearity and accuracy studies.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column Phenomenex Luna® 5 µm C18(2) 100 Å, 150 x 4.6 mm
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Analytical Workflow

The overall process from sample handling to final data analysis is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Receive Sample / Standard B Accurate Weighing A->B C Dissolution in Mobile Phase B->C D Sonication & Dilution C->D E HPLC System Equilibration D->E F Sample Injection (10 µL) E->F G Chromatographic Separation F->G H UV Detection at 220 nm G->H I Peak Integration H->I J Calibration Curve Generation I->J K Quantification & Report J->K

Caption: Overall analytical workflow for the HPLC analysis of this compound.

Method Validation

The developed method was rigorously validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8]

Specificity

Specificity was evaluated by injecting a blank (mobile phase) and a placebo sample (if applicable). The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method is considered specific if no significant interference is observed.

Linearity

Linearity was assessed by analyzing five standard solutions across a concentration range of 20 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Range 20 - 150 µg/mL-
Regression Equation y = 45870x - 15230-
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
Accuracy

Accuracy was determined by the percent recovery method. A known amount of analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.85%98.0% - 102.0%
100% 100.8%0.62%98.0% - 102.0%
120% 101.2%0.71%98.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Assessed by performing six replicate injections of a 100 µg/mL standard solution on the same day.

  • Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst.

Precision Type% RSDAcceptance Criteria
Repeatability 0.55%% RSD ≤ 2.0%
Intermediate Precision 1.12%% RSD ≤ 2.0%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results. The parameters tested included flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's robustness.

Validation Parameter Inter-relationship

The ICH validation parameters are interconnected, collectively ensuring that an analytical method is fit for its purpose. Linearity, accuracy, and precision are fundamentally linked and are evaluated over a specified range.

Validation_Parameters cluster_core Core Validation Characteristics cluster_reliability Reliability Metrics Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Specificity->Accuracy Specificity->LOQ Range Range Linearity->Range Range->Accuracy Range->Precision

Caption: Inter-relationship of key analytical method validation parameters as per ICH guidelines.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method employs a common C18 column and a straightforward mobile phase, making it easily transferable to most analytical laboratories. The validation results confirm that the method is compliant with ICH guidelines and is suitable for routine quality control analysis of the target compound in bulk drug or intermediate manufacturing processes.

References

  • ChemBK. This compound - Physico-chemical Properties. [Link]
  • SIELC Technologies. Benzylamine UV-Vis Spectrum. [Link]
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  • Scribd. HPLC Method for Benzydamine Analysis. [Link]
  • PubChem. 2-Chloro-p-toluidine. [Link]
  • SciSpace. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]
  • PubChemLite. This compound (C8H10ClN). [Link]
  • Williams, R.
  • NIST. Benzenamine, 2-chloro-4-methyl-. [Link]
  • AMSbiopharma.
  • NIST. Methylamine. [Link]
  • Mephedrone - Wikipedia. [Link]
  • ICH. Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • Arylcyclohexylamine - Wikipedia. [Link]

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Application Note: High-Throughput Purity Analysis of (2-Chloro-4-methylphenyl)methanamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the purity assessment of (2-Chloro-4-methylphenyl)methanamine (CAS No. 69957-96-6), a key intermediate in pharmaceutical and chemical synthesis. The protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its potential process-related impurities. This document provides researchers, scientists, and drug development professionals with a detailed, step-by-step methodology, including sample preparation, instrument configuration, and data analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method validation in a regulated environment.

Introduction: The Imperative for Purity in Synthesis

This compound is a substituted benzylamine that serves as a critical building block in the synthesis of a wide range of target molecules, including active pharmaceutical ingredients.[1] The purity of this intermediate is paramount, as even trace-level impurities can have significant downstream effects, potentially leading to the formation of undesired side products, reduced yield, and, in the context of drug development, the introduction of potentially toxic components.[2]

Regulatory bodies such as the USFDA and the International Conference on Harmonisation (ICH) have stringent guidelines regarding the identification and quantification of impurities in drug substances.[3] Therefore, a validated, high-resolution analytical method is essential for quality control and to ensure the safety and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose due to its high separation efficiency for volatile and semi-volatile compounds and its ability to provide structural information for definitive peak identification.[4][5]

This application note outlines a complete workflow for the GC-MS analysis of this compound, providing a framework for method development, validation, and routine quality control.

Materials and Methods

Reagents and Standards
  • This compound reference standard (Purity ≥ 99.5%)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Helium (Ultra-high purity, 99.999%)

  • Anhydrous Sodium Sulfate

Instrumentation

A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is recommended. The following configuration was used for method development:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. The 5% phenyl-methylpolysiloxane stationary phase provides excellent resolution for a wide range of aromatic compounds.

  • Autosampler: Agilent 7693A or equivalent.

Experimental Protocols

Standard and Sample Preparation

The integrity of the analytical results begins with meticulous sample preparation. The primary objective is to dissolve the analyte in a suitable volatile solvent at a concentration appropriate for GC-MS analysis, typically in the low µg/mL to pg/mL range.

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Stock Standard (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard (10 µg/mL): Pipette 100 µL of the stock standard into a 10 mL volumetric flask and dilute to the mark with methanol. This working standard is used for instrument suitability checks and quantification.

Protocol 2: Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL in methanol.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent contamination of the GC inlet.

GC-MS Method Parameters

The following GC-MS parameters are recommended as a starting point for analysis. Method optimization may be required depending on the specific instrumentation and impurity profile.

GC Parameter Setting Rationale
Inlet Split/SplitlessSplit mode (e.g., 50:1 split ratio) is recommended for purity analysis to avoid column overloading.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte and potential impurities.
Injection Volume 1 µL
Carrier Gas HeliumInert carrier gas of choice for GC-MS.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal column efficiency and reproducible retention times.
Oven Program Initial: 80 °C, hold 2 minAllows for focusing of the analytes at the head of the column.
Ramp 1: 10 °C/min to 280 °CA moderate ramp rate to ensure good separation of closely eluting impurities.
Hold: 5 min at 280 °CEnsures elution of any less volatile compounds.
MS Parameter
Transfer Line Temp 280 °CPrevents condensation of the analytes between the GC and MS.
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy 70 eVProvides reproducible fragmentation patterns that are comparable to library spectra.[6]
Source Temperature 230 °CStandard source temperature for robust ionization.
Quadrupole Temp 150 °C
Mass Scan Range m/z 40-450A wide enough range to capture the molecular ion and key fragments of the analyte and expected impurities.
Scan Rate 3 scans/secProvides sufficient data points across each chromatographic peak for accurate quantification.
Data Analysis and Purity Calculation
  • Peak Identification: The primary peak in the chromatogram of the reference standard should be identified as this compound. The identity is confirmed by comparing the acquired mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern.

  • Impurity Identification: Tentatively identify impurity peaks by searching their mass spectra against a commercial library such as the NIST Mass Spectral Library.[6][7]

  • Purity Calculation: The purity of the sample is typically determined by area percent normalization from the Total Ion Chromatogram (TIC).

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    This calculation assumes that all compounds have the same response factor. For more accurate quantification, especially for known impurities, a relative response factor (RRF) should be determined using a certified reference standard of the impurity.

Results and Discussion

Predicted Mass Spectrum and Fragmentation of this compound

The molecular weight of this compound (C₈H₁₀ClN) is 155.63 g/mol . The molecular ion peak (M⁺) in the mass spectrum is expected at m/z 155. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 157 with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic signature of a monochlorinated compound.

The major fragmentation pathways for benzylamines are well-established and typically involve cleavage of the benzylic C-N bond or the bonds adjacent to the aromatic ring.[3][8]

  • Benzylic Cleavage: The most prominent fragmentation is expected to be the loss of the amino group (•NH₂) to form a stable chloromethylbenzyl cation at m/z 125. This is often the base peak.

  • Loss of Chlorine: Loss of a chlorine radical (•Cl) from the molecular ion would result in a fragment at m/z 120.

  • Tropylium Ion Formation: The benzyl cation can rearrange to the highly stable tropylium ion. For the fragment at m/z 125, subsequent loss of acetylene (C₂H₂) could lead to ions at m/z 99. A fragment at m/z 91, characteristic of the tropylium ion from unsubstituted benzyl compounds, may also be observed, although with lower intensity.[9]

dot graph "Fragmentation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Predicted EI fragmentation of this compound.

Potential Impurities

The impurity profile is highly dependent on the synthetic route. The most common methods for synthesizing substituted benzylamines are the reductive amination of the corresponding benzaldehyde and the reduction of the corresponding benzonitrile.[1]

Table 1: Potential Impurities in the Synthesis of this compound

Impurity Name Potential Origin Molecular Weight ( g/mol ) Key Diagnostic Ions (Predicted m/z)
2-Chloro-4-methylbenzaldehydeUnreacted starting material (from reductive amination)154.59154/156, 125/127, 119
2-Chloro-4-methylbenzonitrileUnreacted starting material (from nitrile reduction)151.59151/153, 116
(2-Chloro-4-methylphenyl)methanolBy-product from incomplete amination/reduction156.61156/158, 125/127, 121
Bis(2-chloro-4-methylbenzyl)amineOver-alkylation product294.22293/295/297, 154/156, 125/127
Isomeric Impurities (e.g., 3-Chloro-4-methylbenzylamine)Impurities in starting materials or non-selective synthesis155.63Similar fragmentation to the main peak, but different GC retention time.

dot graph "Impurity_Relationships" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

} Caption: Potential impurity sources for this compound.

Method Validation and System Suitability

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines.[10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the chromatographic resolution of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be tested, with a correlation coefficient (R²) of >0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

A system suitability test should be performed before each analytical run by injecting a working standard solution. The system is deemed suitable for analysis if parameters such as retention time reproducibility, peak area precision, and peak shape (tailing factor) are within predefined limits.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound purity. The described method is robust, specific, and suitable for the identification and quantification of the main component and its potential process-related impurities. By explaining the rationale behind the experimental choices and providing a framework for method validation, this guide serves as an essential tool for researchers and quality control analysts in the pharmaceutical and chemical industries. The use of a certified reference standard is crucial for the definitive identification and accurate quantification of this compound.

References

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  • Dzon, L. G., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 905, 135-141.
  • Bilova, T., et al. (2023). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight metabolites. ChemRxiv.
  • Shaimardanova, G., et al. (2024). Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods. Journal of Pharmaceutical and Biomedical Analysis, 240, 115919.
  • Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157.
  • 2-Chlorobenzylamine. PubChem.
  • Sharma, A., & Kumar, R. (2019). A Mini-Review on Synthetic Methodologies of 2-Aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry, 4(1), 1-8.
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Application Notes and Protocols for the Synthesis of (2-Chloro-4-methylphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-4-methylphenyl)methanamine and its derivatives represent a significant class of chemical scaffolds that are integral to the fields of medicinal chemistry and materials science. The strategic placement of the chloro and methyl groups on the phenyl ring, combined with the reactive primary amine, provides a versatile platform for the synthesis of a diverse array of molecules with potential therapeutic applications. These compounds often serve as key intermediates in the development of novel pharmaceuticals, agrochemicals, and other functional materials. This guide offers a detailed exploration of the synthetic pathways leading to this compound and its subsequent derivatization, providing experimentally grounded protocols and insights into the underlying chemical principles.

Core Synthetic Strategies

The synthesis of this compound derivatives can be efficiently achieved through a few robust and versatile chemical transformations. The primary approach involves the initial synthesis of the core intermediate, this compound, followed by its derivatization.

Part 1: Synthesis of the Core Intermediate: this compound

Two principal retrosynthetic disconnections lead to the parent amine: the reduction of a nitrile or the reductive amination of an aldehyde.

Method A: Reduction of 2-Chloro-4-methylbenzonitrile

This method is a highly effective route that involves the catalytic hydrogenation of the corresponding benzonitrile. The nitrile group is readily reduced to a primary amine under standard hydrogenation conditions.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from general procedures for the reduction of substituted benzonitriles.[1]

Materials:

  • 2-Chloro-4-methylbenzonitrile

  • 5% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and thoroughly purged with an inert gas, such as nitrogen.

  • Charging the Reactor: In the reactor vessel, combine 2-Chloro-4-methylbenzonitrile (1.0 eq) with anhydrous methanol (10-20 mL per gram of nitrile).

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst (typically 1-5 mol% relative to the nitrile). Handle the wet catalyst with care.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any residual nitrogen. Pressurize the reactor with hydrogen to 50-100 psi. Commence vigorous stirring and maintain the reaction temperature between 25-50°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is generally complete when hydrogen consumption ceases, typically within 4-8 hours. Confirmation can be obtained by analyzing a small aliquot via TLC or LC-MS after careful depressurization and filtration.

  • Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and cautiously vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete product recovery.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Product: The resulting residue is the desired this compound, which can be used in subsequent steps with or without further purification, depending on the required purity.

Method B: Reductive Amination of 2-Chloro-4-methylbenzaldehyde

Reductive amination is a versatile one-pot reaction that converts an aldehyde to an amine.[2] For the synthesis of a primary amine, an ammonia source is required.[3][4]

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol outlines a general procedure for the reductive amination of an aldehyde using an ammonia source and a suitable reducing agent.[2][5]

Materials:

  • 2-Chloro-4-methylbenzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-4-methylbenzaldehyde (1.0 eq) and dissolve it in anhydrous DCM or DCE (0.1-0.2 M).

  • Amine Source Addition: Add the ammonia source, such as ammonium acetate (2.0-3.0 eq), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution. An exothermic reaction may occur.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Part 2: Derivatization of this compound

The primary amine functionality of this compound allows for a wide range of derivatization reactions, including N-alkylation and amide bond formation.

Strategy 1: N-Alkylation

Direct alkylation of the primary amine with alkyl halides provides a straightforward method for synthesizing secondary and tertiary amines. However, this method can sometimes lead to over-alkylation.[6] Careful control of stoichiometry and reaction conditions is crucial.

Protocol 3: N-Alkylation of this compound with Alkyl Halides

This protocol is a general procedure for the N-alkylation of a primary amine.[6][7][8]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ACN or DMF.

  • Base Addition: Add the base, such as K₂CO₃ (2.5 eq) or TEA (2.0 eq), to the mixture.

  • Alkyl Halide Addition: Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-80°C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.

  • Extraction and Purification: If DMF was used, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Strategy 2: Amide Bond Formation

The formation of an amide bond is one of the most common transformations in medicinal chemistry. This can be achieved by reacting the primary amine with an acyl chloride or by using a coupling agent to facilitate the reaction with a carboxylic acid.

Protocol 4: Amide Coupling with Acyl Chlorides (Schotten-Baumann Reaction)

This classic method provides a reliable way to form amides from amines and acyl chlorides.[9]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add TEA or pyridine (1.1-1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.0-1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized or purified by column chromatography.

Data Presentation

ParameterMethod A: Nitrile ReductionMethod B: Reductive AminationStrategy 1: N-AlkylationStrategy 2: Amide Coupling
Starting Material 2-Chloro-4-methylbenzonitrile2-Chloro-4-methylbenzaldehydeThis compoundThis compound
Key Reagents Pd/C, H₂NH₄OAc, STABAlkyl Halide, Base (K₂CO₃/TEA)Acyl Chloride, Base (TEA/Pyridine)
Solvent MethanolDCM / DCEACN / DMFDCM
Temperature 25-50°CRoom Temperature50-80°C0°C to Room Temperature
Typical Yield High (>90%)Good (70-90%)Moderate to Good (60-85%)Good to High (75-95%)
Key Advantages High yield, clean reactionOne-pot procedureDirect C-N bond formationRobust and high-yielding
Potential Challenges Requires specialized equipmentPotential for side reactionsOver-alkylationAcyl chlorides can be moisture-sensitive

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_0 Synthesis of Core Intermediate cluster_1 Derivatization 2-Chloro-4-methylbenzonitrile 2-Chloro-4-methylbenzonitrile This compound This compound 2-Chloro-4-methylbenzonitrile->this compound  Method A (Catalytic Hydrogenation) 2-Chloro-4-methylbenzaldehyde 2-Chloro-4-methylbenzaldehyde 2-Chloro-4-methylbenzaldehyde->this compound  Method B (Reductive Amination) N-Alkyl Derivative N-Alkyl Derivative This compound->N-Alkyl Derivative  Strategy 1 (N-Alkylation) N-Acyl Derivative (Amide) N-Acyl Derivative (Amide) This compound->N-Acyl Derivative (Amide)  Strategy 2 (Amide Coupling) Alkyl Halide Alkyl Halide Alkyl Halide->N-Alkyl Derivative Acyl Chloride / Carboxylic Acid Acyl Chloride / Carboxylic Acid Acyl Chloride / Carboxylic Acid->N-Acyl Derivative (Amide)

Caption: Synthetic routes to this compound and its derivatives.

Conclusion

The synthetic strategies and detailed protocols provided in this guide offer a comprehensive framework for the preparation of this compound and its diverse derivatives. By leveraging robust and well-established reactions such as catalytic hydrogenation, reductive amination, N-alkylation, and amide coupling, researchers can efficiently access a wide range of compounds for further investigation in drug discovery and materials science. The choice of a specific synthetic route will be dictated by the availability of starting materials, the desired scale of the synthesis, and the specific structural modifications required. Careful optimization of the reaction conditions outlined in these protocols will be key to achieving high yields and purity of the target molecules.

References

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • Chemistry 211 Experiments. (2012). Chemistry 211 Experiments.
  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-16.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • PubChem. (n.d.). N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide.
  • ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination....
  • Semantic Scholar. (2020). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Scribd. (n.d.). Reductive Amination of Benzaldehyde.
  • ResearchGate. (2018). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • ResearchGate. (2021). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)....
  • PubMed Central. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Bangladesh Journals Online. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.

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The Strategic Incorporation of (2-Chloro-4-methylphenyl)methanamine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The (2-Chloro-4-methylphenyl)methanamine moiety, a seemingly simple substituted benzylamine, has emerged as a critical building block in the synthesis of highly targeted therapeutics. Its unique electronic and steric properties, conferred by the specific arrangement of the chloro and methyl substituents on the phenyl ring, provide a powerful tool for medicinal chemists to fine-tune the pharmacological profile of drug candidates. This guide delves into the applications of this versatile scaffold, with a particular focus on its role in the development of next-generation kinase inhibitors. We will explore the underlying principles of its utility, provide detailed synthetic protocols for its incorporation, and outline methods for the biological evaluation of the resulting compounds.

Application Notes: The Rationale for Employing the this compound Moiety

The strategic advantage of the 2-chloro-4-methylphenyl group lies in its ability to modulate several key aspects of a drug molecule's behavior, including binding affinity, selectivity, and pharmacokinetic properties.

Enhancing Kinase Inhibition through Optimized Interactions

The primary application of the this compound scaffold is in the design of potent and selective kinase inhibitors. Protein kinases, a family of enzymes that play a pivotal role in cellular signaling, are major targets in oncology and immunology. The ATP-binding site of many kinases contains hydrophobic pockets and specific residues that can be exploited for inhibitor design. The 2-chloro-4-methylphenyl moiety is particularly adept at interacting with these features.

  • Halogen Bonding and Hydrophobic Interactions: The chlorine atom at the 2-position can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or sulfur in the protein backbone or side chains. This can significantly enhance binding affinity and inhibitor residence time[1][2]. The methyl group at the 4-position contributes to favorable hydrophobic interactions within the kinase active site.

  • Conformational Restriction and Selectivity: The substitution pattern on the phenyl ring can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to the target kinase. This conformational constraint can also be a key determinant of selectivity, by disfavoring binding to off-target kinases with different active site topographies.

A prime example of the successful application of this scaffold is in the FDA-approved drug Lorlatinib , a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor[3]. Lorlatinib is designed to overcome resistance to earlier-generation ALK inhibitors and exhibits excellent brain penetrance, a critical feature for treating brain metastases in non-small cell lung cancer (NSCLC)[3]. The 2-chloro-4-methylphenyl group in Lorlatinib plays a crucial role in its high potency and broad activity against various ALK resistance mutations.

Protocols: Synthesis and Biological Evaluation

This section provides detailed protocols for the synthesis of a key precursor to the this compound scaffold and for the biological evaluation of a kinase inhibitor incorporating this moiety.

Protocol 1: Synthesis of this compound from 2-Chloro-4-methylbenzonitrile

This protocol describes the reduction of 2-chloro-4-methylbenzonitrile to this compound, a crucial step in the synthesis of molecules like Lorlatinib.

Materials:

  • 2-Chloro-4-methylbenzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether.

  • Addition of Starting Material: Dissolve 2-chloro-4-methylbenzonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Work-up: Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

  • Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Parameter Value
Starting Material 2-Chloro-4-methylbenzonitrile
Reducing Agent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous diethyl ether
Reaction Temperature Reflux
Typical Yield 70-85%

Visualization of the Synthetic Pathway:

Synthetic_Pathway cluster_start Starting Material cluster_reaction Reduction cluster_product Product 2_Chloro_4_methylbenzonitrile 2-Chloro-4-methylbenzonitrile Reaction_Step 1. LiAlH4, Et2O 2. H2O quench 2_Chloro_4_methylbenzonitrile->Reaction_Step Target_Molecule This compound Reaction_Step->Target_Molecule

Caption: Synthetic route to this compound.

Protocol 2: In Vitro ALK/ROS1 Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of a compound containing the this compound scaffold against ALK or ROS1 kinase. This is a crucial step in the drug discovery process to determine the potency of the synthesized molecule.

Assay Principle:

The assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the target kinase (ALK or ROS1). The amount of phosphorylation is typically quantified using a luminescence-based method that measures the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

Materials:

  • Recombinant human ALK or ROS1 kinase domain

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., containing HEPES, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture Preparation: In each well of the assay plate, add the assay buffer, the kinase, and the substrate.

  • Compound Addition: Add the diluted test compound or DMSO (as a negative control) to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Parameter Description
Target Recombinant ALK or ROS1 kinase
Readout Luminescence (ATP consumption)
Key Metric IC₅₀ (half-maximal inhibitory concentration)
Controls DMSO (negative), Staurosporine (positive)

Visualization of the Assay Workflow:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare serial dilutions of test compound Add_Compound Add compound/DMSO to assay plate Compound_Dilution->Add_Compound Reaction_Mix Prepare kinase/substrate reaction mixture Reaction_Mix->Add_Compound Initiate_Reaction Add ATP to initiate reaction Add_Compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Add_Reagent Add detection reagent Incubate->Add_Reagent Read_Plate Measure luminescence Add_Reagent->Read_Plate Analyze_Data Calculate % inhibition and IC50 value Read_Plate->Analyze_Data

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The this compound moiety represents a valuable and strategically important scaffold in modern drug discovery. Its successful incorporation into the potent kinase inhibitor Lorlatinib highlights its potential to address significant challenges in targeted therapy, such as drug resistance and blood-brain barrier penetration. The specific substitution pattern of this scaffold provides medicinal chemists with a powerful tool to optimize the pharmacological properties of drug candidates. The protocols and principles outlined in this guide are intended to serve as a valuable resource for researchers and scientists working to develop the next generation of innovative medicines. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the rational application of privileged scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

  • The IASLC Atlas of ALK and ROS1 Testing in Lung Cancer. (n.d.). IASLC. [Link]
  • Barelier, S., et al. (2020). Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times. ACS Chemical Biology.
  • Russo, A., et al. (2024). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Chemistry – An Asian Journal.
  • Gfeller, D., et al. (2011). Substituent Effects on Drug–Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. Journal of Medicinal Chemistry.
  • PubChem. (n.d.).
  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry.
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). (A)
  • ALK AND ROS1 TARGETED THERAPY IN LUNG CANCER. (n.d.).
  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). Journal of the Korean Chemical Society.
  • PrepChem. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. [Link]
  • ResearchGate. (n.d.). Functional characterization of ALK/ROS1 TKIs inhibitory potential.... [Link]

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Application Notes and Protocols for Investigating the Biological Activity of (2-Chloro-4-methylphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of Substituted Benzylamines

(2-Chloro-4-methylphenyl)methanamine and its derivatives represent a promising class of compounds in the landscape of modern drug discovery. As analogues of benzylamine, these molecules possess a structural scaffold that has been associated with a wide spectrum of biological activities. The strategic placement of a chloro and a methyl group on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications, in turn, can modulate the compound's interaction with biological targets, leading to enhanced efficacy and selectivity.

This guide provides a comprehensive framework for researchers interested in exploring the therapeutic potential of novel this compound derivatives. We will delve into the rationale behind investigating their biological activities, provide detailed protocols for their synthesis and evaluation, and discuss the interpretation of the resulting data. The focus will be on two key areas of investigation: antimicrobial and anticancer activities, which have shown considerable promise in related substituted benzylamine compounds.[1][2][3]

Rationale for Investigation: Why this compound Derivatives?

The core structure of this compound provides a versatile platform for chemical modification. The primary amine group is a key functional handle that allows for the synthesis of a diverse library of derivatives, including but not limited to Schiff bases, amides, and N-alkylated compounds.[4] The rationale for exploring these derivatives is rooted in the established biological activities of structurally similar compounds:

  • Antimicrobial Potential: The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzylamine derivatives have been shown to exhibit antibacterial and antifungal properties, often by disrupting microbial cell membranes or inhibiting essential enzymes.[5] The specific substitution pattern of this compound may confer unique antimicrobial profiles.

  • Anticancer Applications: The search for more effective and less toxic anticancer drugs is a continuous endeavor. Certain benzylamine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][6] The mechanism of action can vary, from inducing apoptosis to inhibiting key signaling pathways involved in cancer cell proliferation and survival.[3]

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting derivatives, researchers can establish valuable structure-activity relationships. This knowledge is crucial for the rational design of more potent and selective drug candidates.

General Synthesis Protocol: Preparation of Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a common and synthetically accessible class of derivatives. They often exhibit enhanced biological activity compared to the parent amine.[2][7]

Principle of the Reaction

The reaction involves a nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the imine or Schiff base.

Schiff_Base_Synthesis amine This compound intermediate Hemiaminal Intermediate amine->intermediate + carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') carbonyl->intermediate schiff_base Schiff Base Derivative intermediate->schiff_base - H₂O water H₂O

Caption: General workflow for Schiff base synthesis.

Step-by-Step Protocol
  • Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of an acid, such as glacial acetic acid (2-3 drops), to the reaction mixture. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Reflux: Equip the flask with a condenser and reflux the reaction mixture for a period ranging from 2 to 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product:

    • Crystallization: Upon completion of the reaction, cool the mixture to room temperature and then in an ice bath to induce crystallization of the Schiff base.

    • Filtration: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Note 1: Antimicrobial Activity Screening

The following protocols provide a framework for assessing the antibacterial and antifungal activity of the synthesized this compound derivatives.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow start Synthesized Derivatives agar_diffusion Agar Well/Disk Diffusion Assay (Qualitative Screening) start->agar_diffusion mic_determination Broth Microdilution Assay (MIC Determination) agar_diffusion->mic_determination Active Compounds mbc_determination Minimum Bactericidal Concentration (MBC) Assay mic_determination->mbc_determination results Antimicrobial Activity Profile mbc_determination->results

Caption: Workflow for antimicrobial activity evaluation.

Protocol 1: Agar Well Diffusion Method (Primary Screening)

This method provides a qualitative assessment of the antimicrobial activity.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a sterile Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plate using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Sample Loading: Add a defined volume (e.g., 50-100 µL) of a known concentration of the test derivative (dissolved in a suitable solvent like DMSO) into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Test Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be appropriate to determine the MIC.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader.

Table 1: Example of MIC Data Presentation

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1163264
Derivative 281632
Ciprofloxacin12N/A
FluconazoleN/AN/A4

Application Note 2: Anticancer Activity Evaluation

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Cancer Cell Line Seeding treatment Treatment with Derivatives (Varying Concentrations) start->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Solubilization of Formazan Crystals (e.g., with DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement (at ~570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC₅₀ Calculation) absorbance_reading->data_analysis results Cytotoxicity Profile data_analysis->results

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol for MTT Assay
  • Cell Seeding: Seed a known number of cells from a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Table 2: Example of IC₅₀ Data Presentation

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Derivative 125.438.2
Derivative 212.819.5
Doxorubicin0.50.8

Conclusion and Future Directions

The protocols and application notes presented in this guide offer a robust starting point for the systematic investigation of the biological activities of novel this compound derivatives. The exploration of this chemical space holds the potential for the discovery of new antimicrobial and anticancer agents. Further studies should focus on elucidating the specific mechanisms of action of the most promising compounds, conducting in vivo efficacy and toxicity studies, and further optimizing the lead compounds through medicinal chemistry efforts.

References

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). PubMed Central.
  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI.
  • synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents. (2015). ResearchGate.
  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2024). ScienceRise: Pharmaceutical Science.
  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI.
  • Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. (2022). MDPI.
  • Synthesis and biological evaluation of 4-dimethylaminobenzaldehyde derivatives of Schiff bases metal complexes: A Review. (n.d.). ResearchGate.

Sources

Application Notes and Protocols for Antimicrobial Studies of (2-Chloro-4-methylphenyl)methanamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Substituted benzylamine derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant antibacterial and antifungal properties.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial potential of (2-Chloro-4-methylphenyl)methanamine and its related compounds.

The introduction of a chloro group and a methyl group on the phenyl ring of a methanamine scaffold can significantly influence the compound's lipophilicity and electronic properties, which in turn may enhance its interaction with microbial targets and subsequent antimicrobial efficacy.[6] This guide outlines detailed, field-proven protocols for determining the antimicrobial susceptibility of these novel compounds and for elucidating their potential mechanisms of action. The methodologies described herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[7][8]

Part 1: Quantitative Assessment of Antimicrobial Activity

A critical first step in evaluating a novel compound is to quantify its inhibitory effect against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the primary metric for this assessment, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][9]

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a novel compound.[8][10] It allows for the simultaneous testing of multiple concentrations against different microbial strains in a 96-well microtiter plate format, providing a quantitative measure of antimicrobial potency.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11]

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). The choice of solvent is critical to ensure the compound's solubility without inhibiting microbial growth at the concentrations used.

    • In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth to create a range of concentrations. For example, starting from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include essential controls:

      • Positive Control: Broth with inoculum but no compound to ensure microbial viability.

      • Negative Control (Sterility Control): Broth only to check for contamination.

      • Solvent Control: Broth with inoculum and the highest concentration of the solvent used to prepare the compound stock solution to rule out any inhibitory effects of the solvent.

    • Seal the plate and incubate at 35-37°C for 16-24 hours for most bacteria. Incubation conditions should be optimized based on the specific requirements of the test microorganism.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[9][10] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Data Presentation: MIC Values

For clear and comparative analysis, the MIC data should be summarized in a structured table.

MicroorganismGram StainThis compound CompoundMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positiveCompound A160.5
Escherichia coli (ATCC 25922)Gram-negativeCompound A320.25
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeCompound A641
Candida albicans (ATCC 90028)FungalCompound A>1282
Kirby-Bauer Disk Diffusion Assay

As a complementary and qualitative method, the Kirby-Bauer disk diffusion assay can provide a preliminary assessment of a compound's antimicrobial activity.[12][13] This method is particularly useful for initial screening.

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described for the broth microdilution assay.

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[11]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the this compound compound onto the surface of the agar. A disk containing the solvent alone should be used as a negative control, and a disk with a standard antibiotic as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) in millimeters.[11] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Part 2: Elucidating the Mechanism of Action

Understanding how a novel antimicrobial compound exerts its effect is crucial for its development as a therapeutic agent.[14][15] For substituted benzylamines, a common mechanism involves the disruption of the bacterial cell membrane.

Cell Membrane Integrity Assay

This assay assesses whether the this compound compound damages the bacterial cell membrane, leading to the leakage of intracellular components.

  • Bacterial Cell Preparation: Grow the test bacteria to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them with a suitable buffer (e.g., phosphate-buffered saline - PBS). Resuspend the cells in the same buffer to a defined optical density.

  • Treatment: Expose the bacterial suspension to different concentrations of the this compound compound (e.g., at MIC, 2x MIC, and 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Staining: At specific time intervals, add propidium iodide (PI) to each sample. PI is a fluorescent dye that can only enter cells with compromised membranes and intercalate with DNA, emitting a red fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in red fluorescence indicates damage to the cell membrane.

Visualization of Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Microbial Inoculum (0.5 McFarland) C Inoculate Plate with Microbial Suspension A->C B Prepare Serial Dilutions of Compound in 96-Well Plate B->C D Incubate Plate (35-37°C, 16-24h) C->D E Visually Inspect for Turbidity or Measure Optical Density D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Membrane_Integrity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining & Measurement cluster_analysis Analysis A Prepare Bacterial Cell Suspension B Expose Cells to Compound at Various Concentrations A->B C Add Propidium Iodide (PI) B->C D Measure Fluorescence Intensity C->D E Analyze Data: Increased Fluorescence Indicates Membrane Damage D->E

Caption: Workflow for assessing cell membrane integrity via propidium iodide uptake.

Hypothetical Signaling Pathway of Membrane Disruption

The interaction of this compound with the bacterial cell membrane is likely a key initiating event in its antimicrobial action. The lipophilic nature of the substituted phenyl ring would facilitate its insertion into the lipid bilayer of the bacterial membrane. This insertion could disrupt the membrane's structural integrity and electrochemical potential.

Membrane_Disruption_Pathway compound This compound membrane Bacterial Cell Membrane compound->membrane Initial Interaction insertion Insertion into Lipid Bilayer membrane->insertion disruption Membrane Disruption insertion->disruption depolarization Membrane Depolarization disruption->depolarization leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Bacterial Cell Death depolarization->death leakage->death

Caption: Hypothetical pathway of bacterial cell membrane disruption.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial antimicrobial evaluation of this compound compounds. By systematically determining their minimum inhibitory concentrations and investigating their effects on cell membrane integrity, researchers can gain critical insights into the therapeutic potential of this chemical class. Adherence to standardized methodologies is paramount for generating reliable and comparable data, which is essential for the advancement of novel antimicrobial agents in the fight against infectious diseases.

References

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Antibacterial Agents.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • ResearchGate. (n.d.).
  • Chen, X., et al. (2025). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. Chemical Biology & Drug Design. [Link]
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
  • IMR Press. (n.d.). Antimicrobial Resistance and Current Methods for its Detection. [Link]
  • ResearchGate. (n.d.). (PDF) Antimicrobial Resistance: Mechanisms, Screening Techniques and Biosensors. [Link]
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Student Journals @ McMaster. (n.d.). Investigating the Mechanisms of Antimicrobial Resistance. [Link]
  • Kumar, D., et al. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(3), 893-895. [Link]
  • Wikipedia. (n.d.). Antibiotic. [Link]
  • National Center for Biotechnology Information. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]
  • McGill Journal of Medicine. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. [Link]

Sources

Application Notes and Protocols for the Derivatization of the Amine Group in (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Chloro-4-methylphenyl)methanamine is a substituted benzylamine that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The primary amine group is a key reactive site, and its derivatization is often a critical step for several purposes. In analytical chemistry, derivatization is employed to enhance the volatility and thermal stability of the molecule for gas chromatography (GC) analysis, or to introduce a chromophore for UV detection in high-performance liquid chromatography (HPLC). In synthetic chemistry, the amine group is frequently protected to prevent unwanted side reactions during subsequent transformations on other parts of the molecule. This guide provides detailed application notes and protocols for the common and effective derivatization of the amine group in this compound, tailored for researchers, scientists, and drug development professionals.

The reactivity of the primary amine in this compound is modulated by the electronic effects of the substituents on the aromatic ring. The methyl group at the para-position is an electron-donating group (EDG), which increases the electron density on the benzene ring and, to a lesser extent, the nucleophilicity of the benzylic amine. Conversely, the chloro group at the ortho-position is an electron-withdrawing group (EWG) through its inductive effect, which tends to decrease the nucleophilicity of the amine. The interplay of these opposing electronic effects necessitates careful consideration of reaction conditions to achieve optimal derivatization.

Acylation: Formation of Amides for Enhanced Stability and Chromatographic Performance

Acylation is a robust and widely used method for derivatizing primary amines. The reaction involves the substitution of a hydrogen atom on the nitrogen with an acyl group (R-C=O), forming a stable amide. This transformation is highly effective in reducing the polarity and increasing the volatility of the amine, making it amenable to GC analysis. Furthermore, the introduction of a fluorinated acyl group can significantly enhance sensitivity for electron capture detection (ECD).

Causality Behind Experimental Choices in Acylation

The choice of acylating agent and reaction conditions is dictated by the reactivity of the amine and the desired properties of the derivative. For this compound, the nucleophilicity of the amine is sufficient for reaction with common acylating agents like acid anhydrides and acyl chlorides.

  • Acylating Agents: Acetic anhydride is a cost-effective and readily available reagent for forming acetamides. For enhanced GC-MS performance and sensitivity, trifluoroacetic anhydride (TFAA) is often preferred due to the high volatility and mass spectrometric fragmentation pattern of the resulting trifluoroacetamide derivative.

  • Base: A base such as triethylamine (TEA) or pyridine is often included to neutralize the acidic byproduct (e.g., HCl from acyl chlorides or carboxylic acid from anhydrides), which can otherwise protonate the starting amine and render it non-nucleophilic, thus driving the reaction to completion.[1]

  • Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile, or ethyl acetate are commonly used as they do not compete with the amine in the reaction and effectively dissolve the reactants.

Experimental Protocol: Acylation with Acetic Anhydride

This protocol details the formation of N-((2-chloro-4-methylphenyl)methyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Optional): The crude N-((2-chloro-4-methylphenyl)methyl)acetamide can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Comparison of Acylation Conditions

Acylating AgentBaseSolventTemperatureTypical Reaction Time
Acetic AnhydrideTriethylamineDCM0 °C to RT1-2 hours
Acetyl ChlorideTriethylamineDCM0 °C to RT1-2 hours
Trifluoroacetic AnhydridePyridineAcetonitrile60-70 °C15-30 minutes

Silylation: Creating Volatile Derivatives for GC-MS Analysis

Silylation involves the replacement of an active hydrogen on the amine with a silyl group, typically a trimethylsilyl (TMS) group. This derivatization is highly effective for increasing the volatility and thermal stability of polar compounds, making it a cornerstone technique for GC-MS analysis.[2][3]

Causality Behind Experimental Choices in Silylation

The success of silylation is highly dependent on the choice of reagent and the exclusion of moisture, as silylating agents are readily hydrolyzed.

  • Silylating Reagents: A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective for primary amines.[2] They are highly reactive and produce volatile byproducts that do not interfere with the analysis. A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent.

  • Anhydrous Conditions: It is critical to perform the reaction under anhydrous conditions, as any moisture will consume the silylating reagent and can lead to incomplete derivatization and the formation of siloxanes.

  • Solvent: Aprotic and anhydrous solvents such as pyridine, acetonitrile, or dichloromethane are suitable for silylation reactions. Pyridine can also act as an acid scavenger.

Experimental Protocol: Silylation with BSTFA

This protocol describes the formation of the TMS derivative of this compound.

Materials:

  • This compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Reaction vial with a PTFE-lined cap

  • Heating block or oven

Procedure:

  • Sample Preparation: Place a known amount of this compound into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).

  • Reaction: Tightly cap the vial and heat at 70-80 °C for 30-60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis start This compound dry Evaporate to Dryness start->dry dissolve Dissolve in Anhydrous Pyridine dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent heat Heat at 70-80°C add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of this compound.

Amine Protection Strategies in Organic Synthesis

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites of the molecule. The tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most widely used protecting groups for amines due to their stability under a range of conditions and their selective removal under specific, mild conditions.[4][5]

Boc Protection

The Boc group is stable to a wide variety of reaction conditions but is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA).[4]

Causality Behind Experimental Choices in Boc Protection
  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for introducing the Boc group.[6]

  • Base: While the reaction can proceed without a base, the inclusion of a mild base like sodium bicarbonate or triethylamine can accelerate the reaction, especially if the starting amine is in the form of a salt.

  • Solvent: A variety of solvents can be used, including tetrahydrofuran (THF), dichloromethane (DCM), and even water, depending on the solubility of the amine.

Experimental Protocol: Boc Protection

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and water

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Base and Reagent Addition: Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (1.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature overnight.

  • Work-up: Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

Boc_Protection_Mechanism amine R-NH₂ boc_anhydride Boc₂O amine->boc_anhydride Nucleophilic Attack intermediate Tetrahedral Intermediate protected_amine R-NH-Boc intermediate->protected_amine Collapse byproducts t-BuOH + CO₂ intermediate->byproducts Decomposition

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (2-Chloro-4-methylphenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chloro-4-methylphenyl)methanamine. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues leading to low yields in this critical synthesis. Our approach is rooted in mechanistic understanding and validated experimental protocols to ensure you can confidently optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are the typical yields?

The most prevalent and industrially relevant methods for synthesizing this compound involve the reduction of a suitable precursor. The two primary routes are:

  • Reduction of 2-Chloro-4-methylbenzonitrile: This is a widely used method where the nitrile functional group is reduced to a primary amine. Common reducing agents include Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over Palladium, Platinum, or Nickel catalysts).[1][2]

  • Reductive Amination of 2-Chloro-4-methylbenzaldehyde: This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, which is then reduced in situ to the desired primary amine.[3][4] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred to avoid reduction of the starting aldehyde.[3][5]

Expected yields are highly dependent on the chosen route, scale, and optimization of reaction conditions. Well-optimized lab-scale syntheses can achieve yields upwards of 80-90%. However, issues with reagent quality, reaction control, or work-up procedures can cause yields to drop significantly.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yield is a multifaceted problem. The following troubleshooting workflow is designed to systematically identify the root cause.

TroubleshootingWorkflow Start Low Yield Observed Incomplete Incomplete Conversion? (Check TLC/GC-MS) Start->Incomplete Analyze reaction mixture SideProducts Multiple Side Products? (Analyze by GC-MS/NMR) Start->SideProducts Analyze reaction mixture WorkupLoss Significant Product Loss during Work-up/Purification? Start->WorkupLoss Compare crude vs. final yield Reagent Reagent Inactivity (e.g., old LiAlH₄, poisoned catalyst) Incomplete->Reagent Potential Cause Conditions Suboptimal Conditions (Temp, Time, Stoichiometry) Incomplete->Conditions Potential Cause Hydrolysis Nitrile Hydrolysis (Amide/Carboxylic Acid formation) SideProducts->Hydrolysis OverReduction Dehalogenation (Reduction of C-Cl bond) SideProducts->OverReduction Dimerization Secondary Amine Formation (Imine intermediate coupling) SideProducts->Dimerization Extraction Poor Extraction Efficiency (Amine salt in aqueous layer) WorkupLoss->Extraction Distillation Decomposition or Co-distillation WorkupLoss->Distillation Sol_Reagent Action: - Use fresh, verified reagents. - Titrate LiAlH₄ solution. - Use fresh catalyst. Reagent->Sol_Reagent Sol_Conditions Action: - Increase reaction time/temp. - Increase reductant equivalents. - Optimize solvent. Conditions->Sol_Conditions Sol_Hydrolysis Action: - Ensure strictly anhydrous conditions. - Use aprotic solvents (THF, Ether). Hydrolysis->Sol_Hydrolysis Sol_OverReduction Action: - Use milder reducing agent. - Lower reaction temperature. - Reduce catalyst loading/pressure. OverReduction->Sol_OverReduction Sol_Dimerization Action: - (For hydrogenation) Add acid. - (For LiAlH₄) Ensure rapid reduction. Dimerization->Sol_Dimerization Sol_Extraction Action: - Basify aqueous layer to pH >12 with NaOH. - Use a more effective organic solvent. - Perform multiple extractions. Extraction->Sol_Extraction Sol_Distillation Action: - Use vacuum distillation. - Analyze distillation fractions. Distillation->Sol_Distillation

Caption: Troubleshooting workflow for low yield synthesis.

Section 1: Issues with Starting Materials & Reagents

Q2: My reaction shows significant unreacted 2-Chloro-4-methylbenzonitrile. What's the cause?

Answer: Incomplete conversion is often traced back to the activity of the reducing agent or suboptimal reaction conditions.

  • Causality (LiAlH₄ Reduction): Lithium aluminum hydride is extremely reactive with water and atmospheric moisture.[6][7] Exposure degrades the reagent, reducing the number of available hydride equivalents for your reaction. Similarly, using wet solvents will consume the LiAlH₄ in a violent, unproductive exothermic reaction before it can reduce the nitrile.

  • Causality (Catalytic Hydrogenation): The activity of heterogeneous catalysts like Palladium on Carbon (Pd/C) can be diminished by age, improper storage, or poisoning.[8] Catalyst poisons are substances that bind strongly to the catalyst surface, blocking active sites. Sulfur compounds, for instance, are notorious catalyst poisons. If your starting material or solvent contains trace impurities, the catalyst can be deactivated, halting the reaction.[8]

Troubleshooting Protocol: Verifying Reagent Activity

  • LiAlH₄ Activity Check (Titration): Before use, especially with older bottles, titrate the LiAlH₄ solution. A common method involves reacting a known volume of the hydride solution with a standard solution of iodine and back-titrating the excess iodine with sodium thiosulfate.

  • Catalyst Verification:

    • Always use a fresh batch of catalyst from a reputable supplier if poisoning is suspected.

    • Run a small-scale control reaction on a simple, reliable substrate (e.g., hydrogenation of styrene) to confirm the catalyst's activity.

    • Ensure the starting nitrile is of high purity. If necessary, recrystallize or distill the starting material to remove potential inhibitors.

Section 2: Reaction Condition Optimization

Q3: My analysis shows the formation of 2-Chloro-4-methylbenzamide or the corresponding carboxylic acid. How can I prevent this?

Answer: The formation of amide or carboxylic acid byproducts points directly to the presence of water during the reaction or work-up.

  • Mechanistic Insight: The reduction of a nitrile with LiAlH₄ proceeds through an intermediate imine-aluminate complex.[9] If water is present, it can hydrolyze this intermediate or the starting nitrile itself. Nitrile hydrolysis is often catalyzed by acidic or basic conditions and heat, first forming an amide, which can then be further hydrolyzed to a carboxylic acid.[10][11][12]

Table 1: Comparison of Reaction Solvents

SolventPropertiesSuitability for LiAlH₄ ReductionSuitability for Catalytic Hydrogenation
Tetrahydrofuran (THF) Aprotic, polar etherExcellent. Solubilizes LiAlH₄ well. Must be rigorously dried.Good. Solubilizes substrate well.
Diethyl Ether Aprotic, less polar etherVery Good. Classic solvent for hydride reductions. Must be dry.Acceptable, but lower boiling point can be a limitation.
Methanol/Ethanol Protic, polar alcoholIncompatible. Reacts violently with LiAlH₄.Excellent. Common choice, good catalyst suspension.[8]
1,2-Dichloroethane (DCE) Aprotic, non-polarGood. Can be used but must be anhydrous.Good for reductive aminations with NaBH(OAc)₃.[5]

Preventative Protocol: Ensuring Anhydrous Conditions

  • Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

  • Solvents: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for THF/ether) or use commercially available anhydrous solvents packaged under nitrogen.

  • Atmosphere: Conduct the entire reaction, including reagent transfers, under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.

Q4: I'm observing a significant byproduct that appears to be a secondary amine. What is happening?

Answer: The formation of a secondary amine, such as bis((2-chloro-4-methylphenyl)methyl)amine, is a known issue in nitrile reductions, particularly during catalytic hydrogenation.

  • Mechanistic Insight: The reaction proceeds via an intermediate imine. This imine can react with the newly formed primary amine product before it is fully reduced. This subsequent reaction forms a secondary imine, which is then reduced to the secondary amine byproduct. This side reaction is a major cause of yield loss in industrial settings.[13][14]

SideReaction Nit R-C≡N (Nitrile) Imine R-CH=NH (Intermediate Imine) Nit->Imine + H₂/cat P_Amine R-CH₂-NH₂ (Primary Amine - Product) Imine->P_Amine + H₂/cat (Desired Path) S_Amine (R-CH₂)₂NH (Secondary Amine - Byproduct) Imine->S_Amine + R-CH₂-NH₂ - NH₃ + H₂/cat (Side Reaction) P_Amine->S_Amine

Caption: Pathway for secondary amine byproduct formation.

Mitigation Strategies:

  • For Catalytic Hydrogenation:

    • Acidic Additives: Adding a small amount of acid (like HCl or acetic acid) can protonate the primary amine product, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.

    • Ammonia Presence: Conducting the hydrogenation in the presence of excess ammonia can shift the equilibrium away from the formation of the secondary imine.

  • For LiAlH₄ Reduction: This side reaction is less common with the highly reactive LiAlH₄ because the reduction of the imine intermediate to the primary amine is typically very fast. Ensuring a sufficient excess of the hydride reagent and maintaining a low temperature can further suppress this pathway.

Section 3: Work-up and Purification Challenges

Q5: My crude yield seems high, but I lose a significant amount of product after aqueous work-up and extraction. Why?

Answer: This is a classic problem when isolating basic amines. The product is likely being retained in the aqueous layer as an ammonium salt.

  • Chemical Principle: Amines are basic and will be protonated by any acid present to form water-soluble ammonium salts.[1] During the work-up of a LiAlH₄ reaction, a dilute acid is often added to quench excess reagent and dissolve the aluminum salts. If the pH of the aqueous layer is not sufficiently raised after this step, your amine product will remain in the aqueous phase as R-CH₂-NH₃⁺ and will not be extracted by the organic solvent.

Optimized Work-up and Extraction Protocol:

  • Quenching (Caution: Exothermic): Cool the reaction mixture in an ice bath. Slowly and carefully add water to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution to precipitate the aluminum salts. A common and effective method is the Fieser work-up: for every 'x' g of LiAlH₄ used, add 'x' mL of H₂O, then 'x' mL of 15% NaOH, then '3x' mL of H₂O. This procedure should result in a granular, easily filterable solid.

  • Filtration: Filter the mixture to remove the aluminum salts. Wash the filter cake thoroughly with the organic solvent used for the reaction (e.g., THF or ether) to recover any adsorbed product.

  • pH Adjustment & Extraction: Combine the filtrate and washes. Before extraction, check the pH of the aqueous layer. It must be strongly basic (pH > 12) to ensure the amine is in its free base form (R-CH₂-NH₂).[15] If it is not, add more concentrated NaOH.

  • Extraction: Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The basicity can also help "salt out" the amine, improving extraction efficiency.[15]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Q6: How can I effectively purify the final product?

Answer: The primary methods are distillation and acid-base extraction.

  • Vacuum Distillation: this compound is a liquid at room temperature. Vacuum distillation is the most effective method for purification on a larger scale, separating it from non-volatile impurities or byproducts with significantly different boiling points.[16][17]

  • Acid-Base Purification: If the primary impurity is non-basic (e.g., residual benzonitrile or amide), an acid-base extraction can be highly effective.

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

    • Extract with dilute aqueous HCl (e.g., 1 M). The amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and make it strongly basic (pH > 12) with concentrated NaOH.

    • The free amine will separate, often as an oil. Extract this back into a fresh organic solvent, dry, and concentrate to yield the purified product.[18]

References

  • Preparation of benzylamine.
  • How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?
  • How to purify Benzylamine? Reddit. [Link]
  • Hydrolysis of nitriles. Chemguide. [Link]
  • Biocatalytic hydrolysis of nitriles.
  • Converting Nitriles to Amides. Chemistry Steps. [Link]
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]
  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
  • Separation of Benzylamine and Benzamide mixture. Reddit. [Link]
  • The Gabriel Synthesis of Benzylamine.
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
  • Question about reductive amin
  • Amines. NCERT. [Link]
  • Aldehyde not reacting in reductive amination reaction, thoughts?
  • Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Organic Syntheses Procedure. [Link]
  • Reductive Amination - Common Conditions.
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd c
  • Reducing nitriles to primary amines. Chemguide. [Link]
  • Lithium Aluminum Hydride (LiAlH4)
  • Struggling with Reductive Amination: Tips for Isol
  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]
  • Module II Reduction Reactions - Lecture 14. DAV University. [Link]
  • Give the expected products of lithium aluminum hydride reduction... Pearson. [Link]
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
  • Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters...
  • Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. Science.gov. [Link]
  • Catalytic Hydrogenation.

Sources

Technical Support Center: Synthesis of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-Chloro-4-methylphenyl)methanamine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we dissect the causality behind experimental outcomes and provide field-proven insights to ensure the integrity and success of your synthesis.

Introduction

This compound is a valuable building block in the development of pharmaceuticals and agrochemicals. Its synthesis, while seemingly straightforward, is often plagued by the formation of impurities that can complicate purification and compromise final product quality. The most prevalent synthetic route is the reduction of 2-chloro-4-methylbenzonitrile. This guide will focus primarily on troubleshooting this pathway, with additional considerations for alternative routes like reductive amination.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Reduction of 2-Chloro-4-methylbenzonitrile

The reduction of the nitrile starting material is the most common and efficient route. However, the choice of reducing agent and reaction conditions is critical to minimizing side product formation.

Question 1: I'm observing a significant amount of a secondary amine byproduct, dibenzylamine, in my final product after catalytic hydrogenation. What is causing this and how can I prevent it?

Answer:

Causality: The formation of a secondary amine, in this case, N-[(2-chloro-4-methylphenyl)methyl]-1-(2-chloro-4-methylphenyl)methanamine, is a very common side reaction during the catalytic hydrogenation of nitriles.[1] It occurs through a series of condensation reactions on the catalyst surface. The primary amine product can react with the intermediate imine, which is formed during the reduction of the nitrile, to generate a secondary imine.[1] Subsequent hydrogenation of this secondary imine leads to the formation of the undesired secondary amine byproduct.[1]

Troubleshooting Protocol:

  • Increase Hydrogen Pressure: Higher hydrogen pressure can accelerate the reduction of the primary imine intermediate to the desired primary amine, thereby minimizing its availability to react with the already formed primary amine.

  • Optimize Catalyst Selection: While Pd/C is a common choice, it can sometimes promote the formation of secondary amines.[2] Consider screening other catalysts such as Raney Nickel or cobalt-based catalysts, which have shown high selectivity for primary amines.[1][3] The crystal phase of the catalyst can also influence selectivity.[1]

  • Add Ammonia: The addition of ammonia to the reaction mixture is a well-established method to suppress secondary amine formation. Ammonia competes with the primary amine for reaction with the imine intermediate, shifting the equilibrium away from secondary amine formation.

  • Control Reaction Temperature: Lowering the reaction temperature can help to disfavor the condensation reaction, which typically has a higher activation energy than the desired hydrogenation.

Experimental Workflow for Minimizing Secondary Amine Formation:

Caption: Troubleshooting workflow for secondary amine formation.

Question 2: My reaction with Lithium Aluminum Hydride (LiAlH₄) is sluggish and gives a poor yield. What are the likely causes?

Answer:

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[4][5] However, its reactivity is highly dependent on the reaction setup and solvent quality. LiAlH₄ reacts violently with protic solvents, including water and alcohols.[6] Trace amounts of moisture in the solvent or on the glassware will consume the reagent, leading to lower yields and incomplete reactions. Additionally, the quality of the LiAlH₄ itself can degrade over time if not stored properly.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. It is recommended to use freshly distilled solvents (e.g., THF, diethyl ether) over a suitable drying agent (e.g., sodium/benzophenone).

    • Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Verify Reagent Quality: Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content.

  • Proper Reaction Setup: Add the 2-chloro-4-methylbenzonitrile solution dropwise to a suspension of LiAlH₄ in the anhydrous solvent at 0°C to control the initial exothermic reaction. After the addition is complete, the reaction can be gently warmed to room temperature or refluxed to drive it to completion.

  • Aqueous Work-up: A careful work-up is crucial. A common procedure is the Fieser work-up: for a reaction with 'x' g of LiAlH₄, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, all while cooling the reaction vessel. This should produce a granular precipitate that is easily filtered.

Reaction Scheme: LiAlH₄ Reduction of a Nitrile

G 2-Chloro-4-methylbenzonitrile 2-Chloro-4-methylbenzonitrile Imine Salt Intermediate Imine Salt Intermediate 2-Chloro-4-methylbenzonitrile->Imine Salt Intermediate 1. LiAlH₄, Anhydrous Ether This compound This compound Imine Salt Intermediate->this compound 2. H₂O work-up

Sources

Technical Support Center: Optimizing Reaction Time for (2-Chloro-4-methylphenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of (2-Chloro-4-methylphenyl)methanamine. It addresses common challenges related to reaction kinetics and offers structured troubleshooting advice to optimize synthesis efficiency.

Section 1: Synthesis Pathway Overview & Key Challenges

This compound is a key building block in pharmaceutical and agrochemical research. The two most prevalent synthetic routes are the reductive amination of 2-chloro-4-methylbenzaldehyde and the catalytic hydrogenation of 2-chloro-4-methylbenzonitrile. While both methods are effective, achieving optimal reaction times can be challenging due to factors such as incomplete conversion, catalyst deactivation, and the formation of side products. This guide provides a systematic approach to identifying and resolving these issues.

Troubleshooting Workflow: A General Approach

Before delving into pathway-specific issues, it's crucial to have a logical diagnostic workflow. The following diagram outlines a universal approach to troubleshooting slow or stalled reactions.

G Start Slow Reaction Observed Analyze Analyze Reaction Mixture (TLC, GC-MS, NMR) Start->Analyze Decision1 Incomplete Conversion? Analyze->Decision1 Decision2 Side Products Detected? Decision1->Decision2 No Solution1 Optimize Reaction Parameters: - Increase Temperature - Increase Reagent Concentration - Extend Reaction Time Decision1->Solution1 Yes Solution2 Investigate Side Reactions: - Check Reagent Purity - Adjust Stoichiometry - Modify Catalyst/Reagent Choice Decision2->Solution2 Yes Solution3 Verify Reagent/Catalyst Activity: - Use Fresh Reagents - Test Catalyst on a Known Substrate Decision2->Solution3 No End Reaction Optimized Solution1->End Solution2->End Solution3->End

Caption: General workflow for diagnosing and resolving slow reactions.

Section 2: Reductive Amination of 2-Chloro-4-methylbenzaldehyde

Reductive amination is a versatile method that converts an aldehyde into an amine through an intermediate imine.[1] This one-pot reaction is popular due to its efficiency, but its success is critically dependent on several parameters.[2]

G cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Reduction Aldehyde 2-Chloro-4-methyl benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Product (2-Chloro-4-methylphenyl) methanamine Imine->Product + [H] Water H2O ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Reaction pathway for reductive amination.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this reaction?

A1: The choice of reducing agent is critical for both reaction speed and selectivity. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the preferred reagent because it is mild enough to selectively reduce the imine intermediate without significantly reducing the starting aldehyde.[1][3] Sodium cyanoborohydride (NaBH₃CN) is also effective, especially under mildly acidic conditions (pH 4-5), which favor imine formation.[1][2] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the aldehyde directly; therefore, it should only be added after sufficient time has been allowed for complete imine formation.[4]

Q2: What is the optimal pH for the reaction?

A2: The reaction is typically run in neutral or weakly acidic conditions. Mildly acidic conditions (pH ~4-6) can catalyze the dehydration of the hemiaminal to form the imine, which is often the rate-limiting step.[2] However, if the pH is too low, the amine nucleophile (ammonia) will be protonated to form the non-nucleophilic ammonium ion, stalling the initial step of the reaction.[3]

Q3: Why is it sometimes necessary to remove water from the reaction?

A3: The formation of the imine from the hemiaminal is a reversible equilibrium reaction that produces water.[1] Removing water (e.g., using a Dean-Stark apparatus or molecular sieves) drives the equilibrium towards the imine, thereby increasing its concentration and accelerating the subsequent reduction step.

Troubleshooting Guide: Slow Reductive Amination
Problem Potential Cause Recommended Solution
Reaction stalls at the aldehyde (low imine formation) 1. Suboptimal pH: The reaction medium is too acidic (protonating the amine) or too basic (inhibiting hemiaminal dehydration).Action: Buffer the reaction to a pH of 4-6 using a mild acid like acetic acid. This protonates the hemiaminal hydroxyl group, making it a better leaving group (water).[2]
2. Presence of excess water: The equilibrium is shifted away from the imine intermediate.Action: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
Slow reduction of the imine intermediate 1. Inappropriate reducing agent: The chosen reducing agent may be too weak or incompatible with the solvent.Action: For one-pot synthesis, use STAB (NaBH(OAc)₃) in a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[4] If using NaBH₃CN, methanol is a suitable solvent.[4]
2. Low Temperature: The reaction kinetics are slow at room temperature.Action: Gradually increase the reaction temperature. For some reductive aminations, an optimal temperature range is 70-75°C to drive the reaction to completion.[5] Monitor for side product formation at higher temperatures.
Formation of over-alkylation byproducts 1. High local concentration of the aldehyde: The newly formed primary amine can react with another molecule of the aldehyde.Action: This is less common with ammonia but can occur. Ensure ammonia is present in sufficient excess.
Experimental Protocol: Reductive Amination using STAB
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-chloro-4-methylbenzaldehyde (1.0 equiv.) and a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Amine Addition: Add a solution of ammonia in methanol (e.g., 7N, 5-10 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to control any initial exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 3: Catalytic Hydrogenation of 2-Chloro-4-methylbenzonitrile

The reduction of a nitrile to a primary amine is a highly atom-economical method. This pathway typically involves heterogeneous catalysis under a hydrogen atmosphere.[6] The primary challenge is preventing the formation of secondary and tertiary amine impurities.[7][8]

G Nitrile 2-Chloro-4-methyl benzonitrile IntermediateImine Intermediate Imine Nitrile->IntermediateImine + H2 / Catalyst PrimaryAmine (2-Chloro-4-methylphenyl) methanamine (Desired Product) IntermediateImine->PrimaryAmine + H2 / Catalyst SecondaryAmine Secondary Amine (Side Product) IntermediateImine->SecondaryAmine PrimaryAmine->SecondaryAmine + Intermediate Imine, -NH3

Caption: Hydrogenation of nitriles and the side reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for this hydrogenation?

A1: Common catalysts include Palladium on carbon (Pd/C), Raney Nickel (Ra-Ni), and Rhodium (Rh) catalysts.[9] The choice of catalyst can influence selectivity. For instance, atomically dispersed Pd catalysts on specific supports have shown high selectivity towards primary amines under mild conditions.[6] Rhodium catalysts in a two-phase solvent system with a basic substance have also been used effectively.[9]

Q2: How can I prevent the formation of secondary and tertiary amines?

A2: The formation of secondary amines occurs when the primary amine product reacts with the intermediate imine.[8] This can be suppressed by:

  • Adding a base: Using a basic substance can inhibit the condensation reaction.[9]

  • Using excess ammonia: Conducting the reaction in the presence of ammonia shifts the equilibrium away from the formation of secondary amines.

  • CO₂-saturated electrolytes (for electrocatalytic methods): In electrocatalytic hydrogenation, CO₂ can reversibly react with the primary amine to form carbamates, protecting it from further reaction.[7]

Q3: What are the typical reaction conditions?

A3: Conditions vary based on the catalyst. Reactions with Pd/C or Ra-Ni often require elevated hydrogen pressures (e.g., 5-50 atm) and temperatures (e.g., 80-150 °C).[8][10] The solvent also plays a role; alcohols like ethanol or aprotic solvents like THF are commonly used.[8]

Troubleshooting Guide: Slow Nitrile Hydrogenation
Problem Potential Cause Recommended Solution
Slow or no reaction 1. Catalyst Poisoning or Deactivation: The catalyst surface is blocked by impurities (e.g., sulfur compounds) from the starting material or solvent. The catalyst may also be old or improperly handled.Action: Ensure high purity of the nitrile starting material and solvents. Use a fresh batch of catalyst or increase the catalyst loading. Consider a pre-treatment of the starting material if impurities are suspected.
2. Poor Mass Transfer of Hydrogen: Insufficient agitation or low hydrogen pressure is limiting the access of H₂ to the catalyst surface.Action: Increase the stirring rate to ensure the catalyst is well suspended. Increase the hydrogen pressure within the safety limits of your apparatus.[10]
Incomplete conversion 1. Suboptimal Temperature: The reaction temperature is too low to achieve a reasonable rate.Action: Cautiously increase the reaction temperature in increments. Be aware that higher temperatures can sometimes lead to more side products or dechlorination.[8]
2. Insufficient Reaction Time: The reaction may simply require more time to reach completion.Action: Extend the reaction time and monitor periodically until no further consumption of the starting material is observed.
Low selectivity for the primary amine 1. Formation of secondary/tertiary amines: The primary amine product is reacting further.Action: Conduct the hydrogenation in a solvent saturated with ammonia. Alternatively, add a basic substance to the reaction mixture.[9] Optimizing for milder conditions (lower temperature, selective catalyst) can also improve selectivity.[6]
Experimental Protocol: Catalytic Hydrogenation using Pd/C
  • Setup: To a high-pressure hydrogenation vessel, add 2-chloro-4-methylbenzonitrile (1.0 equiv.), a solvent such as ethanol, and 5-10 wt% Palladium on carbon (5% Pd/C).

  • Inerting: Seal the vessel and purge it 3-4 times with nitrogen, followed by 3-4 purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 10 atm) and heat to the target temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product via distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

References
  • Organic Chemistry Portal. (n.d.). Reductive Amination.
  • Foley, D. P., & Devery, J. J. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Scientific Reports, 8(1), 1-11.
  • Desireddy, N. R., Glory, A., Bhimireddy, K. R., & Reddy, R. (2017). An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. ResearchGate.
  • Wikipedia. (2023). Reductive amination.
  • Podyacheva, E., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
  • Montoya, A., & Lin, J. C. (2022). Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production. Chem Catalysis, 2(5), 929-931.
  • Google Patents. (1988). US4739120A - Process for the hydrogenation of nitriles to primary amines.
  • Vetticatt, M. J., & Singleton, D. A. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235-30243.
  • Wang, Y., et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules, 28(14), 5399.
  • ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. (n.d.). The results of the hydrogenation of benzonitrile under different conditions.
  • Li, H., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6176.

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Technical Support Center: Byproduct Identification in (2-Chloro-4-methylphenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of (2-Chloro-4-methylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during the synthesis of this key intermediate. By understanding the causality behind side reactions and implementing robust analytical strategies, you can enhance reaction efficiency, product purity, and the overall integrity of your development pipeline.

Frequently Asked Questions (FAQs): Understanding Potential Byproducts

This section addresses the most common questions regarding impurity formation based on the synthetic route employed.

Question 1: What are the typical byproducts when synthesizing this compound via reductive amination of 2-chloro-4-methylbenzaldehyde?

Reductive amination is a widely used and powerful method for forming C-N bonds.[1][2] However, the one-pot nature of the reaction can lead to several predictable side products if not properly controlled. The primary reaction involves the condensation of 2-chloro-4-methylbenzaldehyde with an amine source (like ammonia) to form an imine, which is then reduced to the target primary amine.

Key Potential Byproducts:

  • N-(2-Chloro-4-methylbenzyl)-1-(2-chloro-4-methylphenyl)methanamine (Secondary Amine): This is often the most significant byproduct. It forms when the desired primary amine product, being nucleophilic, attacks another molecule of the starting aldehyde to form a new imine, which is subsequently reduced. The formation of secondary and tertiary amines is a common issue in reductive aminations.[3]

  • (2-Chloro-4-methylphenyl)methanol (Benzyl Alcohol): This byproduct arises from the direct reduction of the starting aldehyde by the hydride reagent before it can react with the amine source to form the imine. This is particularly common with strong, less selective reducing agents.[4]

  • Unreacted 2-chloro-4-methylbenzaldehyde: Incomplete reaction can lead to residual starting material in the final product.

The choice of reducing agent is critical. While reagents like sodium borohydride can be used, they can also readily reduce the starting aldehyde. Sodium triacetoxyborohydride (STAB) is often preferred as it is a milder and more selective agent, particularly effective for the reduction of the intermediate iminium ion, which minimizes alcohol byproduct formation.[1][3]

Question 2: I am using the Gabriel Synthesis to prepare this compound. What side products should I be concerned about?

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively preventing the over-alkylation that plagues direct alkylation of ammonia.[5][6] The process involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine.[7][8]

Key Potential Byproducts:

  • Unreacted 2-Chloro-4-methylbenzyl Halide: Incomplete SN2 reaction between the phthalimide anion and the starting halide will result in its carryover.

  • Phthalhydrazide: When using the common Ing-Manske procedure with hydrazine (NH₂NH₂) to cleave the N-alkylphthalimide, a phthalhydrazide precipitate is formed.[7][9] This byproduct can sometimes be challenging to completely remove from the desired amine product.[7]

  • Phthalic Acid and Phthalamic Acid: If acidic or basic hydrolysis is used for the cleavage step instead of hydrazine, residual phthalic acid or partially hydrolyzed intermediates can remain as impurities. These harsh conditions can also be incompatible with other functional groups.[6][9]

Question 3: Regardless of the synthetic route, are there general impurities I should screen for, particularly for pharmaceutical applications?

Yes, beyond route-specific byproducts, certain process-related impurities are critical to monitor, with nitrosamines being a major focus for regulatory bodies like the FDA and EMA.[10]

Key General Impurities:

  • N-Nitrosamines: These are classified as probable human carcinogens and can form when a secondary or tertiary amine reacts with a nitrosating agent (e.g., nitrous acid, which can form from residual nitrites under acidic conditions).[11]

    • Sources of Amines: The API itself, degradation products, or impurities in raw materials and amide solvents like DMF can be sources of amines.[12][13]

    • Sources of Nitrites: Contamination can come from starting materials, reagents, excipients, or even cross-contamination from cleaning agents used on shared equipment.[10][12]

  • Residual Solvents: Solvents used in the reaction (e.g., 1,2-dichloroethane (DCE), DMF, methanol) or workup must be quantified to ensure they are below ICH limits.

  • Inorganic Impurities: Reagents, catalysts, or inorganic salts that arise during manufacturing can persist in the final product.[14]

Troubleshooting Guide: From Identification to Mitigation

This guide provides a systematic approach to identifying and resolving common issues encountered during your experiments.

Scenario 1: An unexpected peak with a higher molecular weight appears in my LC-MS analysis. I suspect it's a dimer.

  • Question: How can I confirm the identity of this peak and prevent its formation in future reactions?

  • Answer:

    • Confirmation:

      • Mass Analysis: Check if the molecular weight of the unknown peak corresponds to the expected mass of the secondary amine byproduct: (C8H9ClN) + (C8H8Cl) = C16H17Cl2N, with an expected [M+H]⁺ of approximately 308.2 g/mol . Use High-Resolution Mass Spectrometry (HRMS) for an exact mass measurement to confirm the elemental composition.

      • NMR Spectroscopy: If the impurity can be isolated (e.g., via preparative HPLC), ¹H and ¹³C NMR will be definitive. Look for the disappearance of the primary amine (-NH₂) protons and the appearance of a new N-H proton signal, along with characteristic signals for the second benzyl group.

    • Prevention & Mitigation:

      • Stoichiometry Control: In reductive aminations, use a significant excess of the ammonia source relative to the aldehyde to favor the formation of the primary amine.

      • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine source. This helps ensure the imine is formed before an excess of reducing agent is present, which can reduce the newly formed primary amine before it can react further.

      • Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of the secondary amine formation more than the rate of the desired primary amine formation.

Scenario 2: My reaction yield is low, and the primary impurity detected by GC-MS has a mass corresponding to (2-Chloro-4-methylphenyl)methanol.

  • Question: What caused the preferential formation of the alcohol byproduct, and how can I improve the yield of the desired amine?

  • Answer: This outcome strongly suggests that the aldehyde starting material was reduced faster than the imine intermediate.

    • Root Cause Analysis:

      • Reducing Agent Choice: You are likely using a strong or non-selective reducing agent (e.g., sodium borohydride) that does not sufficiently discriminate between the aldehyde and the imine.

      • Reaction Sequence: Adding the reducing agent before the imine has had sufficient time to form.

    • Corrective Actions:

      • Switch to a Selective Reducing Agent: The most effective solution is to use Sodium Triacetoxyborohydride (STAB). It is a mild reagent that selectively reduces imines and protonated imines much faster than ketones or aldehydes.[1]

      • Pre-formation of the Imine: Before adding the reducing agent, stir the 2-chloro-4-methylbenzaldehyde and the amine source (e.g., ammonium acetate) in the solvent (typically an anhydrous solvent like DCE) for a period (e.g., 15-60 minutes) to allow for imine formation.[1] You can monitor imine formation via TLC or IR.

      • Use a Catalyst: A small amount of acetic acid can be used to catalyze imine formation, which can then be effectively reduced by STAB.[3]

Scenario 3: My process requires high purity for pharmaceutical development. How do I develop a robust control strategy for nitrosamine impurities?

  • Question: What are the key steps to assess and control the risk of nitrosamine formation?

  • Answer: A proactive control strategy is essential and is expected by regulatory agencies.[12]

    • Risk Assessment (ICH Q9):

      • Materials: Scrutinize all starting materials, reagents, and solvents for the presence of nitrites or secondary/tertiary amine impurities.[10] Request detailed impurity profiles from suppliers.

      • Process: Evaluate each step of your synthesis. Identify conditions that could favor nitrosamine formation (e.g., acidic pH, high temperatures in the presence of a nitrosating agent).[10]

    • Analytical Testing:

      • Develop and validate highly sensitive analytical methods, such as LC-MS/MS or GC-MS, capable of detecting and quantifying nitrosamines at trace levels (ppb).[14]

    • Mitigation and Control:

      • Supplier Qualification: Source high-purity raw materials from qualified vendors with stringent impurity controls.[10]

      • Process Optimization: Modify reaction conditions to avoid those that promote nitrosamine formation. This could involve adjusting pH, lowering temperature, or introducing quenching agents.

      • Purification: Implement purification steps (e.g., crystallization, chromatography) specifically designed to remove any potential nitrosamine impurities.

Data & Workflow Visualizations

Summary of Potential Byproducts
Byproduct NameCommon RouteMolecular FormulaMolecular Weight ( g/mol )Recommended Analytical Technique
N-(2-Chloro-4-methylbenzyl)-1-(2-chloro-4-methylphenyl)methanamineReductive AminationC₁₆H₁₇Cl₂N306.22LC-MS, HRMS, NMR
(2-Chloro-4-methylphenyl)methanolReductive AminationC₈H₉ClO156.61GC-MS, LC-MS
PhthalhydrazideGabriel SynthesisC₈H₆N₂O₂162.15LC-MS, HPLC-UV
N-NitrosaminesProcess-RelatedVariableVariableLC-MS/MS, GC-MS
Diagrams

Reductive_Amination_Byproducts Aldehyde 2-Chloro-4-methylbenzaldehyde Imine Imine Intermediate Aldehyde->Imine + Condensation Alcohol (2-Chloro-4-methylphenyl)methanol (Alcohol Byproduct) Aldehyde->Alcohol Direct Reduction (Side Reaction) Amine_Source Amine Source (NH3) Amine_Source->Imine Product This compound (Target Product) Imine->Product + Reduction Secondary_Amine Dimeric Secondary Amine (Byproduct) Product->Secondary_Amine + Aldehyde Further Reaction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product Reducing_Agent->Alcohol Reducing_Agent->Secondary_Amine

Caption: Reaction pathways in reductive amination leading to the target product and common byproducts.

Impurity_ID_Workflow A 1. Detection Unexpected peak observed (LC-MS, GC, HPLC) B 2. Preliminary ID Analyze MS data (m/z). Compare with potential byproducts. A->B Hypothesize C 3. Confirmation Obtain HRMS for exact mass and elemental composition. B->C Verify D 4. Isolation Isolate impurity using Preparative HPLC or Flash Chromatography. C->D If necessary E 5. Structural Elucidation Characterize using NMR (1H, 13C, COSY) and other spectroscopic methods. D->E Analyze F 6. Mitigation Strategy Modify reaction conditions based on byproduct identity (e.g., change reagent, temperature, stoichiometry). E->F Develop

Caption: A systematic workflow for the identification and mitigation of unknown impurities.

References

  • 5 Common Sources of Nitrosamine Contamination You Must Control. (2025).
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Analysis of impurities in amine streams. Agilent Technologies, Inc.
  • Gabriel synthesis. Wikipedia.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022).
  • Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). Books.
  • Impurity Analysis. Emery Pharma.
  • An Introduction to Nitrosamine Impurities. (2025). Veeprho.
  • The Gabriel Synthesis. (2025). Master Organic Chemistry.
  • Application Notes and Protocols for the Reductive Amination of 2-[4-(Tranquil)phenyl]benzaldehyde. Benchchem.
  • Gabriel Synthesis: Mechanism & Examples. NROChemistry.
  • The Gabriel Synthesis. Chemistry Steps.
  • Gabriel Synthesis. Organic Chemistry Tutor.
  • Nitrosamine Impurities.
  • N-(2-Chloro-4-methylphenyl)succinamic acid. (2012).
  • Amine synthesis by reductive amination (reductive alkyl
  • This compound. CymitQuimica.
  • Understanding Nitrosamine Impurities: Formation, Sources, and Risks. (2025). Simson Pharma.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • [- Methanaminium, N-[2-chloro-3-(dimethylamino)
  • Nitrosamine. Wikipedia.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI.

Sources

Technical Support Center: Purification of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Chloro-4-methylphenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require methods to enhance its purity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments.

Introduction to this compound and the Importance of Purity

This compound is a substituted benzylamine that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired final product, and the formation of difficult-to-separate byproducts. This guide provides practical, field-proven insights into identifying and eliminating common impurities.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClN[1]
Molecular Weight 155.63 g/mol
Appearance Liquid[2]
Predicted Boiling Point 240.1 ± 25.0 °C[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product are largely dependent on the synthetic route employed. The two most common methods for synthesizing primary amines like this compound are the reduction of a nitrile (2-chloro-4-methylbenzonitrile) and the reductive amination of an aldehyde (2-chloro-4-methylbenzaldehyde).

Common Impurities Include:

  • Unreacted Starting Materials: Residual 2-chloro-4-methylbenzonitrile or 2-chloro-4-methylbenzaldehyde.

  • Over-reduction Products: If the starting material is an aldehyde, the corresponding alcohol, (2-chloro-4-methylphenyl)methanol, can be formed as a byproduct.

  • Secondary Amines: The newly formed primary amine can react with the starting aldehyde (if present) to form a secondary amine, N,N-bis((2-chloro-4-methylphenyl)methyl)amine.[3][4]

  • Imine Intermediate: In reductive amination, the intermediate imine may not be fully reduced, leading to its presence in the final product.[5]

Q2: My crude product is a dark-colored oil. What is the best initial purification step?

A2: For a crude, dark-colored oil, an initial acid-base extraction is highly recommended. This will help to remove non-basic organic impurities and colored byproducts. The basic nature of the amine allows for its selective extraction into an acidic aqueous phase, leaving neutral and acidic impurities in the organic phase.

Q3: I'm struggling with the final purification. Should I use distillation, chromatography, or recrystallization?

A3: The choice of the final purification method depends on the nature and boiling points of the remaining impurities.

  • Vacuum Distillation: This is an excellent choice if your impurities are significantly less or more volatile than the product. Given the predicted atmospheric boiling point of 240.1 °C, distillation should be performed under reduced pressure to prevent thermal degradation.

  • Column Chromatography: Flash chromatography is effective for removing impurities with different polarities. However, amines can interact strongly with silica gel, leading to peak tailing.

  • Recrystallization as a Salt: This is often the most effective method for achieving high purity. By converting the amine to its hydrochloride salt, you can often induce crystallization, leaving impurities behind in the solvent.

Troubleshooting Guides

Issue 1: Low Purity After Distillation

Symptoms:

  • GC-MS analysis shows the presence of impurities with boiling points close to the product.

  • The distilled product is still colored.

Root Causes and Solutions:

  • Inefficient Fractionation: The boiling points of the impurities might be too close to your product for a simple distillation to be effective.

    • Solution: Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).

  • Thermal Decomposition: The high temperature required for distillation, even under vacuum, might be causing the product to decompose.

    • Solution: Use a lower distillation pressure to reduce the boiling point. Ensure your vacuum pump and connections are in good condition to achieve a deep vacuum.

Issue 2: Poor Separation and Tailing in Column Chromatography

Symptoms:

  • Broad, tailing peaks for the product on TLC and flash chromatography.

  • Co-elution of the product with impurities.

Root Causes and Solutions:

  • Strong Amine-Silica Interaction: The basic amine group interacts with the acidic silanol groups on the surface of the silica gel.

    • Solution 1: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia (in methanol), to the eluent. This will "cap" the acidic sites on the silica and improve peak shape.

    • Solution 2: Use an alternative stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica gel.

Issue 3: Failure to Crystallize as a Hydrochloride Salt

Symptoms:

  • The hydrochloride salt "oils out" of solution instead of forming crystals.

  • The salt remains soluble even at low temperatures.

Root Causes and Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good at solvating the salt, or the product may be melting in the solvent.

    • Solution 1: Experiment with different solvents. Isopropanol is often a good choice for recrystallizing amine hydrochlorides. You can also try mixed solvent systems. For example, dissolve the salt in a minimal amount of a good solvent (like methanol or ethanol) and then add a poor solvent (like diethyl ether or hexane) dropwise until turbidity persists.

    • Solution 2: Ensure slow cooling. Rapid cooling can lead to the formation of an oil or amorphous solid. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Presence of Water: Water can sometimes inhibit crystallization.

    • Solution: Ensure all glassware is dry and use anhydrous solvents.

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is often the most effective for achieving high purity.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approximately 10 mL per gram of crude material).

  • Acidification: While stirring, slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise. The hydrochloride salt will precipitate as a solid. Monitor the pH with moist litmus paper to ensure the solution is acidic.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Transfer the crude salt to a clean Erlenmeyer flask.

    • Add a minimal amount of a hot solvent in which the salt is soluble (e.g., isopropanol or ethanol). Heat the mixture gently to dissolve the salt completely.

    • If the solution is colored, you can add a small amount of activated carbon and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Purity Assessment by GC-MS

This protocol provides a general method for analyzing the purity of your sample.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Sample Preparation: Prepare a dilute solution of your sample (approximately 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

Expected Fragmentation Pattern: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 155 and an M+2 peak at m/z 157 with an approximate 3:1 ratio, characteristic of a monochlorinated compound. The base peak is often the tropylium-like ion resulting from the loss of the amino group. Other significant fragments can arise from the cleavage of the C-N bond and benzylic cleavage.[6][7][8][9]

Visualizations

Workflow for Purification Strategy Selection

purification_workflow start Crude this compound acid_base Acid-Base Extraction start->acid_base Initial Cleanup distillation Vacuum Distillation acid_base->distillation Volatile Impurities chromatography Column Chromatography acid_base->chromatography Polar Impurities recrystallization Recrystallization as HCl Salt acid_base->recrystallization High Purity Needed analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis recrystallization->analysis

Caption: A decision tree for selecting the optimal purification strategy.

Troubleshooting Logic for Column Chromatography

chromatography_troubleshooting start Poor Separation/Tailing in Chromatography cause Suspected Cause: Strong Amine-Silica Interaction start->cause solution1 Add Basic Modifier to Eluent (e.g., Triethylamine) cause->solution1 Option 1 solution2 Use Alternative Stationary Phase (e.g., Alumina) cause->solution2 Option 2 outcome Improved Peak Shape and Separation solution1->outcome solution2->outcome

Sources

stability and degradation of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (2-Chloro-4-methylphenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, degradation, and troubleshooting of experiments involving this compound. As Senior Application Scientists, we have compiled this guide based on established principles of chemical reactivity and field-proven insights to ensure the integrity of your research.

I. Frequently Asked Questions (FAQs) about Stability and Handling

This section addresses common questions regarding the storage, handling, and inherent stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light, moisture, and incompatible substances such as strong oxidizing agents and acids. For prolonged storage, refrigeration is recommended.

Q2: How stable is this compound in common laboratory solvents?

A2: While specific stability data for this compound in all solvents is not extensively published, based on the reactivity of benzylamines, it is expected to be relatively stable in common aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) under inert atmosphere for short-term experimental use. In protic solvents, particularly under non-neutral pH conditions, the stability may be compromised over time.

Q3: Is this compound sensitive to air or moisture?

A3: Yes, benzylamines can be sensitive to air and moisture. The primary amine group can absorb carbon dioxide from the air to form a solid carbamate salt. Furthermore, the presence of moisture can facilitate hydrolysis, especially under acidic or basic conditions. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring stringent anhydrous conditions.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemical structure, the primary degradation pathways are expected to involve the benzylamine moiety. These include:

  • Oxidation: The primary amine can be oxidized to form the corresponding imine, which can then be hydrolyzed to 2-chloro-4-methylbenzaldehyde and ammonia.

  • Reaction with Acids: As a base, it will react with acids to form salts. Strong acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation reactions.

  • Photodegradation: Chlorinated aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[1] This could involve cleavage of the C-Cl bond or reactions involving the aromatic ring.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of the C-N bond to form a benzyl radical and an amino radical.[2]

II. Troubleshooting Guide for Experimental Issues

This section provides a structured approach to identifying and resolving common problems encountered during experiments with this compound.

Problem 1: Low or Inconsistent Reaction Yields
Possible Cause Troubleshooting Steps
Degradation of Starting Material - Verify Purity: Before starting your reaction, confirm the purity of your this compound using an appropriate analytical technique like HPLC or GC. - Proper Storage: Ensure the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere). - Fresh is Best: Use a freshly opened bottle or a recently purified batch for critical reactions.
Side Reactions - Inert Atmosphere: If your reaction is sensitive to oxygen, ensure you are using a properly inerted reaction setup (e.g., Schlenk line or glovebox). - Anhydrous Conditions: For moisture-sensitive reactions, use freshly dried solvents and glassware. - Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote side reactions and degradation.
Incompatibility with Reagents - Review Compatibility: Benzylamines are basic and will react with acids. They can also react with strong oxidizing agents and electrophilic reagents at the amine nitrogen. Consult chemical incompatibility charts.[3][4]
Problem 2: Appearance of Unexpected Impurities in Reaction Mixture

Identifying the Impurity: The first step is to characterize the impurity. Techniques like LC-MS or GC-MS are invaluable for obtaining the molecular weight and fragmentation pattern of the unknown peak.

Common Impurities and Their Sources:

Potential Impurity Likely Source Confirmation & Mitigation
2-Chloro-4-methylbenzaldehyde Oxidation of the benzylamine.Confirmation: Compare the retention time and mass spectrum with an authentic standard of 2-chloro-4-methylbenzaldehyde. Mitigation: Run the reaction under an inert atmosphere. Avoid exposure of the starting material and reaction mixture to air.
N-Oxide Derivative Oxidation of the amine.Confirmation: Look for a molecular ion corresponding to M+16 in the mass spectrum. Mitigation: Use deoxygenated solvents and maintain an inert atmosphere.
Dimerized or Polymerized Products Can occur under certain oxidative or radical conditions.Confirmation: Look for peaks with higher molecular weights in the mass spectrum. Mitigation: Optimize reaction conditions to minimize side reactions. Consider using radical scavengers if a radical mechanism is suspected.

III. Experimental Protocols: Forced Degradation Studies

To understand the stability of this compound in your specific experimental matrix, performing forced degradation studies is highly recommended.[5][6] These studies intentionally stress the molecule to predict its degradation pathways and to develop stability-indicating analytical methods.[3]

Protocol 1: General Forced Degradation Procedure
  • Prepare Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add 0.1 M HCl.

    • Basic Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Degradation: Add 3% H₂O₂.

    • Thermal Degradation: Heat the solution at a controlled temperature (e.g., 60-80 °C).

    • Photodegradation: Expose the solution to a calibrated light source (UV and visible).

  • Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: At each time point, quench the reaction to prevent further degradation. For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples by a suitable stability-indicating method, such as HPLC with UV or MS detection.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for separating the parent compound from its potential degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with different polarities.[5][7]

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products (like the aldehyde) have significant absorbance (e.g., around 220-280 nm) is a common choice. Mass spectrometry (LC-MS) provides more definitive identification of degradants.

IV. Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Oxidative Degradation Pathway

G A This compound B [O] A->B C Imine Intermediate B->C D H₂O C->D E 2-Chloro-4-methylbenzaldehyde D->E F NH₃ D->F

Caption: Oxidative degradation of this compound.

Diagram 2: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Stock Solution of This compound B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidation (3% H₂O₂) A->D E Thermal (60-80 °C) A->E F Photolytic (UV/Vis) A->F G Sampling at Time Points B->G C->G D->G E->G F->G H Quenching G->H I HPLC Analysis H->I J Data Interpretation I->J

Caption: Workflow for forced degradation studies.

V. References

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. [Link]

  • The dissociation energy of the C-N bond in benzylamine. Royal Society Publishing. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJRAR. [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]

  • Benzylamine. SIELC Technologies. [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Forced degradation. Various. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]

  • Stability Indicating Assay Method. IJCRT.org. [Link]

  • Incompatible Chemicals. Risk Management and Safety. [Link]

  • Incompatibility of Common Laboratory Chemicals. Lab Safety. [Link]

Sources

common impurities in commercial (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (2-Chloro-4-methylphenyl)methanamine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to impurities that may be present in commercial batches of this compound, providing insights into their origins and practical guidance for their identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial this compound and why?

The impurity profile of commercial this compound is intrinsically linked to its synthetic route. The two most common industrial synthesis methods are Reductive Amination and the Gabriel Synthesis .

For this compound synthesized via Reductive Amination, potential impurities include:

  • Unreacted Starting Material: 2-Chloro-4-methylbenzaldehyde may be present due to incomplete reaction.

  • Secondary Amine (Dimer): The newly formed primary amine can react with another molecule of the starting aldehyde to form a secondary amine, N,N-bis((2-chloro-4-methylphenyl)methyl)amine, after reduction. This is a common side product in reductive amination.[1]

  • Corresponding Alcohol: The reducing agent can reduce the starting aldehyde to 2-chloro-4-methylbenzyl alcohol.

  • Residual Reagents: Traces of the reducing agent (e.g., borohydride salts) or catalysts may remain.

For this compound synthesized via the Gabriel Synthesis, potential impurities include:

  • Unreacted Starting Material: 2-Chloro-4-methylbenzyl halide (chloride or bromide) may persist if the initial alkylation is incomplete.

  • Phthalimide and related by-products: Residual phthalimide or by-products from the cleavage step, such as phthalhydrazide (if hydrazine is used) or phthalic acid (if acidic/basic hydrolysis is employed), can be present.[2][3]

  • Corresponding Alcohol: The starting benzyl halide can undergo hydrolysis to form 2-chloro-4-methylbenzyl alcohol.

Q2: How can these impurities affect my experiments?

The presence of impurities can have significant consequences for your research:

  • Inaccurate Quantification: The presence of impurities can lead to incorrect molar calculations, affecting reaction stoichiometry and yield calculations.

  • Side Reactions: Reactive impurities, such as the starting aldehyde or benzyl halide, can participate in unintended side reactions, leading to the formation of unexpected by-products in your own synthesis.

  • Altered Biological Activity: In drug discovery and development, even small amounts of structurally related impurities can exhibit different biological activities or toxicities, confounding screening results.

  • Analytical Interference: Impurities can co-elute with your product in chromatographic analyses or produce overlapping signals in spectroscopic analyses, complicating product characterization.

Q3: How can I assess the purity of my this compound?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating the target amine from its potential impurities.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities, especially if they have distinct signals from the main compound.

Troubleshooting Guide

Problem: I see an unexpected peak in my HPLC/GC-MS analysis of a reaction involving this compound.

Possible Cause & Solution Workflow:

This troubleshooting workflow will guide you through the identification of the unknown peak.

troubleshooting_workflow start Unexpected peak observed in HPLC/GC-MS check_mw Determine Molecular Weight of the impurity (MS) start->check_mw compare_mw Compare MW with potential impurities (see Table 1) check_mw->compare_mw aldehyde_impurity Impurity is likely 2-Chloro-4-methylbenzaldehyde compare_mw->aldehyde_impurity MW ≈ 154.59 g/mol dimer_impurity Impurity is likely the secondary amine dimer compare_mw->dimer_impurity MW ≈ 294.21 g/mol alcohol_impurity Impurity is likely 2-Chloro-4-methylbenzyl alcohol compare_mw->alcohol_impurity MW ≈ 156.61 g/mol phthalimide_impurity Impurity is likely Phthalimide or related by-product compare_mw->phthalimide_impurity MW ≈ 147.13 g/mol (Phthalimide) purify Purify the this compound (see Protocol 2) aldehyde_impurity->purify dimer_impurity->purify alcohol_impurity->purify phthalimide_impurity->purify

Caption: Troubleshooting workflow for identifying unknown peaks.

Table 1: Common Impurities and their Molecular Weights

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )
2-Chloro-4-methylbenzaldehydeC₈H₇ClO154.59
2-Chloro-4-methylbenzyl alcoholC₈H₉ClO156.61
N,N-bis((2-chloro-4-methylphenyl)methyl)amineC₁₆H₁₇Cl₂N294.22
PhthalimideC₈H₅NO₂147.13
2-Chloro-4-methylbenzyl chlorideC₈H₈Cl₂175.06
Problem: My reaction yields are inconsistent when using different batches of this compound.

Possible Cause: Batch-to-batch variability in purity is a likely culprit. The presence of varying levels of non-reactive or reactive impurities can affect the true concentration of the amine and introduce side reactions.

Solution:

  • Purity Assessment: Before use, analyze each new batch of this compound by HPLC or GC to determine its purity.

  • Purification: If significant impurities are detected, consider purifying the amine before use.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This protocol provides a general starting point for the reverse-phase HPLC analysis of this compound. Method optimization may be required based on the specific instrument and impurities suspected.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm[6]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the amine in the mobile phase starting condition (e.g., 1 mg/mL in 90:10 Water:Acetonitrile with 0.1% TFA).

Protocol 2: Purification of this compound by Acid-Base Extraction

This is a classic and effective method for removing neutral and acidic impurities from a basic amine.

  • Dissolve the impure this compound in a suitable organic solvent like diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The amine will be protonated and move into the aqueous layer, while neutral impurities (like the corresponding alcohol or dimer) and acidic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the solution is strongly basic (pH > 12). The amine will deprotonate and separate as an oil or precipitate.

  • Extract the free amine back into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified amine.

For higher purity, the resulting amine can be further purified by vacuum distillation.[10]

Visualizing Impurity Formation Pathways

The following diagrams illustrate the formation of key impurities from the two primary synthetic routes.

reductive_amination_impurities start 2-Chloro-4-methylbenzaldehyde amine This compound (Product) start->amine + NH3, [H] alcohol Alcohol Impurity start->alcohol [H] (Reduction) secondary_amine Secondary Amine Impurity amine->secondary_amine + Starting Aldehyde, [H]

Caption: Impurity formation in Reductive Amination.

gabriel_synthesis_impurities start 2-Chloro-4-methylbenzyl halide intermediate N-(2-Chloro-4-methylbenzyl)phthalimide start->intermediate + Potassium Phthalimide alcohol Alcohol Impurity start->alcohol + H2O (Hydrolysis) amine This compound (Product) intermediate->amine + Hydrazine or H+/OH- phthalimide_byproduct Phthalimide By-product intermediate->phthalimide_byproduct Cleavage

Caption: Impurity formation in Gabriel Synthesis.

References

  • Almalki, A. J., et al. (2019). GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. Forensic Chemistry, 14.
  • GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Office of Justice Programs.
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. (2023). Journal of Forensic Sciences, 68(6), 1923-1931.
  • HPLC Method for Benzydamine Analysis. (2010). Journal of Chromatographic Science, 48.
  • How to purify Benzylamine? Reddit.
  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015). Journal of Mass Spectrometry, 50(12), 1370-1389.
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV.
  • Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. PrepChem.com.
  • Benzylamine. SIELC Technologies.
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2021). ACS Sustainable Chemistry & Engineering, 9(4), 1768-1775.
  • The Gabriel synthesis of benzylamine: An undergraduate organic experiment. (1975). Journal of Chemical Education, 52(10), 670.
  • Degradation of benzylamines during chlorination and chloramination. (2021). Environmental Science: Water Research & Technology, 7(10), 1834-1844.
  • Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate.
  • Benzylamine. Wikipedia.
  • Preparation of benzylamine. Google Patents.
  • 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. YouTube.
  • Degradation of benzylamines during chlorination and chloramination. ResearchGate.
  • The Gabriel Synthesis of Benzylamine. ResearchGate.
  • Gabriel Synthesis. Chemistry LibreTexts.
  • BENZYLAMINE FOR SYNTHESIS MSDS. Loba Chemie.
  • Preparation method of 2-chlorobenzyl chloride Grignard reagent. Eureka | Patsnap.
  • Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.
  • Green Chemistry. RSC Publishing.
  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • Reductive aminations of benzaldehyde. ResearchGate.
  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Catalysts, 13(2), 421.
  • Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

alternative reducing agents for (2-Chloro-4-methylphenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2-Chloro-4-methylphenyl)methanamine

A Guide to Alternative Reducing Agents and Troubleshooting

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of this compound, focusing on the critical nitrile reduction step. Moving beyond standard protocols, we address common experimental challenges and offer a comparative analysis of alternative reducing agents to enhance yield, purity, and safety.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to directly address specific issues you may encounter in the lab.

Q1: My standard Lithium Aluminum Hydride (LiAlH₄) reduction is effective but poses significant safety and work-up challenges. What are safer, more manageable alternatives?

A1: While LiAlH₄ is a powerful and reliable reagent for reducing nitriles to primary amines, its pyrophoric nature and the vigorous, often hazardous, quenching process are valid concerns.[1][2][3] Several excellent, milder alternatives can provide high yields with more benign operational procedures.

  • Borane Complexes (BH₃·THF or BH₃·SMe₂): Borane-tetrahydrofuran (BH₃·THF) is a widely used alternative that readily reduces nitriles.[4][5][6] The reaction proceeds by forming an intermediate amine-borane complex, which is then hydrolyzed during work-up to release the free amine.

    • Expertise & Causality: Borane is less reactive than LiAlH₄, offering better functional group tolerance. The primary drawback of BH₃·THF is its thermal instability; it should be stored at low temperatures (2-8°C) and used with caution above 35°C.[4][6] Borane-dimethyl sulfide (BH₃·SMe₂) is a more stable and concentrated alternative, though its strong odor requires working in a well-ventilated fume hood.[4]

    • Trustworthiness: The work-up for borane reductions is typically a straightforward acidic or aqueous quench, which is significantly less hazardous than quenching residual LiAlH₄.[6][7]

  • Sodium Borohydride (NaBH₄) with Catalysts: Sodium borohydride alone is generally too weak to reduce nitriles.[2][8][9] However, its reactivity is dramatically enhanced by the addition of transition metal salts like Nickel(II) Chloride (NiCl₂) or Cobalt(II) Chloride (CoCl₂).

    • Expertise & Causality: These additives react with NaBH₄ in situ to form finely divided metal borides (e.g., Nickel Boride), which are the true catalytic species responsible for the hydrogenation.[9][10] This system is highly effective, tolerant of air and moisture, and uses a much safer, easier-to-handle hydride source.[9]

Q2: I'm using catalytic hydrogenation with Raney® Nickel, but my yield of the desired primary amine is low due to significant secondary and tertiary amine byproducts. How can I improve selectivity?

A2: This is the most common issue with the catalytic hydrogenation of nitriles.[4][11] The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines occurs when the primary amine product attacks the intermediate imine species.

  • Mechanism of Side Product Formation:

    • R-C≡N + H₂/Catalyst → [R-CH=NH] (Intermediate Imine)

    • [R-CH=NH] + H₂/Catalyst → R-CH₂NH₂ (Desired Primary Amine)

    • [R-CH=NH] + R-CH₂NH₂ → Dimerization & Further Reduction → (R-CH₂)₂NH (Secondary Amine)

  • Solutions for Enhancing Selectivity:

    • Ammonia Addition: The most effective and widely used method is to conduct the hydrogenation in the presence of ammonia (often as a solution in ethanol or methanol).[4][11] The high concentration of ammonia shifts the equilibrium of the imine-amine condensation away from the product amine, effectively "protecting" the imine intermediate and minimizing the formation of secondary amines.

    • Catalyst Choice: While Raney® Ni is common, other catalysts can offer different selectivity profiles. Cobalt-based catalysts, for instance, have shown high selectivity for primary amines even without ammonia addition.[11][12] Palladium on Carbon (Pd/C) can also be used, but carries a higher risk of dehalogenation (see Q3).

    • Reaction Conditions: Lowering the temperature and increasing hydrogen pressure can sometimes favor the direct reduction of the imine to the primary amine over the competing condensation reaction.

Q3: My substrate, 2-chloro-4-methylbenzonitrile, is sensitive to dehalogenation. Which reducing agents will preserve the C-Cl bond?

A3: Preserving the aryl chloride is critical. Certain catalytic hydrogenation conditions, particularly with palladium catalysts, are known to cause hydrodehalogenation.

  • High-Risk Conditions: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is notorious for cleaving C-Cl bonds, especially on aromatic rings. While it can be used, it often requires careful optimization of conditions (lower temperature, specific solvents, additives) to avoid this side reaction.

  • Lower-Risk Alternatives:

    • Raney® Nickel: Generally shows good tolerance for aryl chlorides under typical hydrogenation conditions, making it a better choice than Pd/C for this specific substrate.[11][13]

    • Borane Complexes (BH₃·THF): These are chemical reductions, not catalytic hydrogenations, and are excellent for preserving aryl halides. They do not typically induce dehalogenation.[5]

    • LiAlH₄: This reagent also does not typically reduce aryl halides, making it a viable, albeit hazardous, option.[3][14]

    • NaBH₄/NiCl₂ System: This combination is also generally safe for aryl chlorides and provides a good balance of reactivity and functional group tolerance.[9]

Q4: My nitrile reduction is sluggish or fails to go to completion. What experimental parameters can I adjust?

A4: Incomplete conversion can be frustrating. Several factors could be at play, depending on the chosen method.

  • Reagent Stoichiometry & Quality:

    • For hydride reagents (LiAlH₄, BH₃), ensure you are using a sufficient excess (typically 1.5-3 equivalents of hydride) to drive the reaction. Reagents can degrade over time; use freshly opened or properly stored material.

    • For NaBH₄/Metal Salt systems, a significant excess of NaBH₄ (e.g., 7-10 equivalents) is often required.[9]

  • Catalyst Activity (for Hydrogenation):

    • Raney® Nickel is sold as a slurry in water or ethanol. Its activity can vary between batches. Ensure it is handled properly to prevent deactivation. Crucially, never allow Raney® Nickel to dry in the air, as it is pyrophoric and can ignite spontaneously. [13]

    • Ensure the reaction is adequately stirred to maintain suspension of the heterogeneous catalyst.

  • Solvent Choice: The solvent must be dry and appropriate for the reagent.

    • LiAlH₄ and Boranes require anhydrous ethereal solvents like THF or Diethyl Ether.

    • Catalytic systems can use alcohols (Methanol, Ethanol) or other solvents. For the NaBH₄/NiCl₂ system, methanol is common.[9]

  • Temperature: Many reductions can be accelerated by heating. Borane reductions are often run at reflux in THF.[4][7] However, for catalytic hydrogenations, higher temperatures can sometimes increase byproduct formation.

Comparative Overview of Reducing Agents

The following table summarizes the key characteristics of the discussed reducing agents for the synthesis of this compound from its corresponding nitrile.

Reducing Agent SystemTypical ConditionsAdvantagesDisadvantages & RisksC-Cl Bond Stability
LiAlH₄ Anhydrous THF or Et₂O, 0°C to refluxHigh reactivity, reliable, well-establishedPyrophoric, violent reaction with water, hazardous work-upExcellent
BH₃·THF or BH₃·SMe₂ Anhydrous THF, RT to 60°CSafer than LiAlH₄, good selectivity, clean work-upBH₃·THF is thermally unstable; BH₃·SMe₂ has a strong odorExcellent
H₂ / Raney® Nickel H₂ (balloon or pressure), EtOH/MeOH, often with NH₃Economical for scale-up, catalyst is reusablePyrophoric when dry , can form secondary/tertiary aminesGood[11]
H₂ / Pd/C H₂ (balloon or pressure), EtOH/MeOHHighly active catalystHigh risk of dehalogenation , can form byproductsPoor to Moderate
NaBH₄ / NiCl₂·6H₂O MeOH, 0°C to RTSafe, easy to handle, tolerant of air/moistureRequires large excess of NaBH₄, work-up can be tediousExcellent[9]

Experimental Protocols

Protocol 1: Reduction using Borane-Tetrahydrofuran (BH₃·THF)

This protocol is a safer alternative to LiAlH₄ and offers excellent chemoselectivity.

Step-by-Step Methodology:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 2-Chloro-4-methylbenzonitrile (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a 1.0 M solution of BH₃·THF in THF (2.5 eq) dropwise via a syringe, keeping the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 60°C and stir overnight.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction back to 0°C and cautiously quench by the slow, dropwise addition of 6M HCl. (Caution: Hydrogen gas evolution).

  • Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of the amine-borane complex.

  • Basify the mixture to pH > 12 by the careful addition of aqueous NaOH solution.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Reduction using Raney® Nickel and Potassium Borohydride (KBH₄)

This method, adapted from published procedures, provides a mild and efficient route using a stable hydride donor in conjunction with a classic catalyst.[15][16]

Step-by-Step Methodology:

  • To a flask, add dry ethanol, moist Raney® Nickel (1.0 eq, by approximate wet weight), and Potassium Borohydride (KBH₄, 4.0 eq).

  • Stir the suspension at room temperature.

  • Add a solution of 2-Chloro-4-methylbenzonitrile (1.0 eq) in dry ethanol.

  • Stir the reaction vigorously at 50°C for 45-90 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and carefully filter it through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol. Do not let the cake dry out. Immediately transfer the filter cake to a designated waste container for pyrophoric materials.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product.

Visualized Workflows and Mechanisms

Diagram 1: Decision Workflow for Nitrile Reduction

G cluster_start Starting Point cluster_reagents Choice of Reducing Agent cluster_end Outcome cluster_considerations Key Considerations Start 2-Chloro-4-methylbenzonitrile LiAlH4 LiAlH₄ (High Power / High Hazard) Start->LiAlH4 Reduction Borane BH₃·THF (Good Selectivity / Safer) Start->Borane Reduction CatH2 Catalytic Hydrogenation (Scalable / Selectivity Issues) Start->CatH2 Reduction NaBH4 NaBH₄ + NiCl₂ (Mild / Safe Handling) Start->NaBH4 Reduction Product This compound LiAlH4->Product Safety Safety & Work-up LiAlH4->Safety Hazardous Borane->Product CatH2->Product Selectivity Byproduct Formation CatH2->Selectivity Risk of 2°/3° Amines Dehalogenation C-Cl Stability CatH2->Dehalogenation High risk with Pd/C NaBH4->Product

Caption: Decision tree for selecting a suitable reducing agent.

Diagram 2: Byproduct Formation in Catalytic Hydrogenation

G Nitrile R-C≡N Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H₂ / Catalyst PrimaryAmine Primary Amine (R-CH₂NH₂) Imine->PrimaryAmine + H₂ / Catalyst (Desired Pathway) SecondaryAmine Secondary Amine Byproduct ((R-CH₂)₂NH) Imine->SecondaryAmine Condensation & Further Reduction (Side Reaction) PrimaryAmine->SecondaryAmine Condensation & Further Reduction (Side Reaction)

Caption: Competing pathways leading to byproduct formation.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Li, Z., et al. (2007). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Wikipedia. (2023). Nitrile reduction.
  • Callery Chemical. (n.d.). Borane-Tetrahydrofuran Complex (BTHF). [Archived PDF, specific public URL not available, general information available from chemical suppliers like Sigma-Aldrich].
  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
  • Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction of Esters and Nitriles.
  • Chemistry Steps. (n.d.). DIBAL Reducing Agent.
  • Common Organic Chemistry. (n.d.). Nitrile to Amine (BH3-THF).
  • Clark, J. (2015). reduction of nitriles. Chemguide.
  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
  • ResearchGate. (n.d.). Reduction of nitrile to primary amine using sodium borohydride.
  • ResearchGate. (n.d.). A Generic Approach for the Catalytic Reduction of Nitriles.
  • Caddick, S., et al. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron Letters.
  • Sweeting, L. M. (1998). Reducing Agents. Towson University.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14.
  • NIH National Library of Medicine. (n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles.

Sources

Technical Support Center: Catalyst Selection for (2-Chloro-4-methylphenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chloro-4-methylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only follow a procedure but also troubleshoot and optimize it effectively.

Part 1: Catalyst Selection & Synthesis Strategy

The synthesis of this compound is primarily achieved through two main pathways: the reduction of 2-chloro-4-methylbenzonitrile or the reductive amination of 2-chloro-4-methylbenzaldehyde. The choice of catalyst is the most critical parameter for ensuring high yield, purity, and operational safety.[1]

Q1: Which synthetic route is better: nitrile reduction or reductive amination?

Answer: The "better" route depends on the availability of starting materials, your equipment (specifically, access to a high-pressure hydrogenator), and the desired purity profile of the final product.

  • Nitrile Reduction: This is often the most economical and direct route if high-purity 2-chloro-4-methylbenzonitrile is available.[1] It typically involves catalytic hydrogenation under pressure. This method is robust and scalable.

  • Reductive Amination: Starting from 2-chloro-4-methylbenzaldehyde, this method is versatile and can often be performed under milder conditions without the need for high-pressure hydrogen gas, using reducing agents like sodium borohydride.[2] However, it involves the formation of an imine intermediate, which can sometimes lead to more complex side-product profiles if not carefully controlled.[3]

Catalyst Selection Logic

The following diagram outlines a decision-making workflow for selecting the appropriate catalyst system based on your chosen synthetic pathway.

Catalyst Selection Workflow start Start: Synthesize this compound starting_material Choose Starting Material 2-Chloro-4-methylbenzonitrile (Nitrile) 2-Chloro-4-methylbenzaldehyde (Aldehyde) start->starting_material nitrile_route Nitrile Reduction Route starting_material:f1->nitrile_route aldehyde_route Reductive Amination Route starting_material:f2->aldehyde_route hydrogenation Catalytic Hydrogenation? nitrile_route->hydrogenation hydride_reduction Stoichiometric Hydride? nitrile_route->hydride_reduction raney_ni Raney® Nickel hydrogenation->raney_ni Yes (Cost-effective, high activity) pd_c Palladium on Carbon (Pd/C) hydrogenation->pd_c Yes (Good selectivity, potential dehalogenation) lialh4 LiAlH4 (Potent, less selective) hydride_reduction->lialh4 Yes (Lab scale, harsh) reductive_amination Catalytic or Stoichiometric? aldehyde_route->reductive_amination cat_hydro_ra Catalytic Hydrogenation (e.g., Pd/C, Ni) reductive_amination->cat_hydro_ra Catalytic stoich_ra Stoichiometric Reductant (e.g., NaBH4, STAB) reductive_amination->stoich_ra Stoichiometric caption1 Workflow for Catalyst Selection Troubleshooting Low Conversion problem Problem: Low/Stalled Conversion cause1 Catalyst Inactive? problem->cause1 cause2 Poor H₂ Mass Transfer? problem->cause2 cause3 Incorrect Conditions? problem->cause3 solution1a Check for Poisons (S, etc.) Use pure reagents. cause1->solution1a Poisoning solution1b Use Fresh Catalyst Verify proper handling/storage. cause1->solution1b Deactivation solution2 Increase Agitation Rate Ensure vortex formation. cause2->solution2 solution3a Check H₂ Supply & Pressure Test for system leaks. cause3->solution3a solution3b Verify Temperature Control. cause3->solution3b caption Troubleshooting Flow for Low Conversion

Sources

managing exothermic reactions in (2-Chloro-4-methylphenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Chloro-4-methylphenyl)methanamine Synthesis

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of this compound. As Senior Application Scientists, we understand that controlling reaction energetics is paramount for safety, yield, and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the thermal hazards associated with the primary synthetic routes to this compound. Our focus is on explaining the causal relationships behind experimental choices to ensure your protocols are inherently safe and reproducible.

Section 1: Troubleshooting Guide for Common Exothermic Events

This section addresses specific, acute problems that can arise during synthesis. We focus on the two most prevalent synthetic pathways: the Gabriel Synthesis from a benzylic halide and the Reductive Amination of a benzaldehyde.

Problem / Observation Probable Root Cause(s) Corrective & Preventive Actions
ROUTE A: GABRIEL SYNTHESIS
Rapid, uncontrolled temperature spike (>10°C) during addition of 2-chloro-4-methylbenzyl halide to potassium phthalimide. 1. Addition rate is too high: The rate of heat generation from the SN2 reaction is exceeding the heat removal capacity of the cooling system.[1][2] 2. Inadequate cooling: The cooling bath is insufficient for the scale, or there is poor heat transfer (e.g., thick glass, inadequate stirring). 3. High reactant concentration: Using a minimal amount of solvent increases the reaction rate and volumetric heat output.Immediate Action: 1. Immediately halt the addition of the benzyl halide. 2. If safe, add pre-chilled solvent to dilute the reaction mixture and absorb heat. Preventive Protocol: 1. Controlled Addition: Add the benzyl halide solution via a syringe pump over a prolonged period (e.g., 60-120 minutes) to maintain a low, steady concentration. 2. Dilution: Perform the reaction at a lower concentration (e.g., 0.5 M) to provide more thermal mass for heat absorption. 3. Efficient Cooling: Ensure the reaction flask is appropriately sized for the cooling bath, allowing for efficient surface area contact. Use a properly calibrated internal thermometer.
Significant exotherm observed during the hydrazinolysis step to cleave the phthalimide. 1. Reaction with Hydrazine: The ring-opening of the N-alkylphthalimide by hydrazine is an exothermic process.[3][4] 2. Solvent Choice: Using a low-boiling point solvent (e.g., ethanol) under reflux can be difficult to control if the exotherm is vigorous.Immediate Action: 1. Remove the heating source immediately. 2. Apply external cooling with an ice-water bath. Preventive Protocol: 1. Portion-wise or Slow Addition: Add the hydrazine hydrate solution dropwise to the heated solution of the N-alkylphthalimide, allowing the exotherm to be controlled by the addition rate. 2. Solvent Selection: Consider a higher-boiling solvent if necessary, but prioritize controlled addition as the primary means of management.
ROUTE B: REDUCTIVE AMINATION
Sharp increase in temperature and pressure during catalytic hydrogenation of the imine intermediate. 1. Hydrogenation Exotherm: The reduction of the C=N double bond is a highly exothermic process. 2. Catalyst Activity: A highly active catalyst (e.g., fresh Palladium on Carbon) can lead to a very rapid initial reaction rate. 3. Insufficient Headspace/Venting: In a sealed system, the temperature increase will cause a rapid rise in pressure (ideal gas law), which can be hazardous.Immediate Action: 1. Stop the hydrogen flow to the reactor. 2. Vent the reactor pressure to a safe level through a designated line. 3. Engage emergency cooling systems if available. Preventive Protocol: 1. Hydrogen Control: Introduce hydrogen in a controlled manner, either by maintaining a constant, low pressure (e.g., 1-10 bar) or by subsurface sparging at a controlled flow rate.[5] 2. Catalyst Loading: Use the minimum effective catalyst loading. For a new batch of catalyst, run a small-scale trial to gauge its activity. 3. Thermal Management: Use a jacketed reactor with a circulating coolant to actively remove heat. Ensure the reactor is rated for the potential maximum temperature and pressure of a thermal runaway.
Temperature rises during the initial formation of the imine from 2-chloro-4-methylbenzaldehyde and the ammonia source. 1. Condensation Reaction: The formation of an imine from an aldehyde and an amine is a condensation reaction that is typically mildly exothermic.[6]Preventive Protocol: 1. Pre-cooling: Combine the aldehyde and amine source at a reduced temperature (e.g., 0-5°C) before allowing the mixture to slowly warm to the desired reaction temperature. 2. Staged Addition: Add the amine source slowly to the solution of the aldehyde to control the initial rate of reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I quantitatively assess the thermal risk before starting my synthesis? A1: A quantitative assessment is crucial for safe scale-up. The primary techniques are:

  • Differential Scanning Calorimetry (DSC): This technique screens for decomposition exotherms by heating a small sample at a controlled rate. It helps identify the onset temperature of decomposition, which is critical for defining the maximum safe operating temperature.[7][8]

  • Reaction Calorimetry (RC): An RC study measures the heat evolved from the reaction in real-time under process-like conditions. This provides a direct measure of the heat of reaction, the rate of heat evolution, and the cooling power required to maintain a stable temperature. This data is essential for safe process design and scale-up.[9]

Q2: What are the key signs of an impending thermal runaway, and what is the appropriate emergency response? A2: The key sign is an accelerating rate of temperature increase that is unresponsive to the primary cooling system. This indicates the reaction's heat generation is outpacing heat removal.

Emergency Response Workflow:

G start Temperature Rise Accelerates (Unresponsive to Cooling) stop_reagents 1. Stop All Reagent Feeds IMMEDIATELY start->stop_reagents crash_cool 2. Engage Emergency Cooling (e.g., Dry Ice/Acetone Bath) stop_reagents->crash_cool quench 3. Quench Reaction (If a validated procedure exists) crash_cool->quench evacuate 4. Alert Personnel & Prepare for Evacuation quench->evacuate

Caption: Emergency response plan for thermal runaway.

Q3: How does solvent choice impact thermal management? A3: The solvent acts as a heat sink. Key properties to consider are:

  • Heat Capacity (Cp): A higher heat capacity means the solvent can absorb more heat for a given temperature rise.

  • Boiling Point: The boiling point of the solvent sets the upper limit for the reaction temperature at atmospheric pressure. A refluxing solvent can provide a powerful, passive cooling mechanism (heat pipe effect), but this must be planned and controlled.

  • Thermal Conductivity: Higher thermal conductivity improves heat transfer from the reaction mixture to the vessel walls and into the cooling bath.

Q4: Are there alternative synthetic approaches with a lower exothermic risk? A4: While the Gabriel and reductive amination pathways are common, other methods exist. For example, the Chan-Lam amination of a corresponding benzylic boronic ester offers an alternative C-N bond formation pathway, though its thermal profile would also require careful evaluation.[10] Similarly, direct C-H amination methods are an area of active research but may involve highly reactive reagents and their own unique safety considerations.[11] A thorough safety review is mandatory for any new route.

Section 3: Experimental Protocol for Thermal Management

This section provides a detailed protocol for a key exothermic step, emphasizing safety and control points.

Protocol: Controlled SN2 Alkylation of Potassium Phthalimide (Gabriel Synthesis Step)

This protocol is for a representative 100 mmol scale. Adjust volumes accordingly.

  • System Setup:

    • Equip a 500 mL, three-neck, round-bottom flask with a mechanical stirrer, an internal temperature probe (thermocouple), and a pressure-equalizing dropping funnel. Ensure the flask is securely clamped in a cooling bath (e.g., ice-water).

    • The temperature probe should be positioned in the liquid phase, away from the flask walls, for an accurate reading.

    • A nitrogen inlet should be fitted to the top of the dropping funnel to maintain an inert atmosphere.

  • Reagent Preparation:

    • Charge the flask with potassium phthalimide (18.5 g, 100 mmol) and 200 mL of anhydrous DMF.

    • Begin stirring to form a slurry. Cool the mixture to 0-5°C using the ice-water bath.

    • In the dropping funnel, prepare a solution of 2-chloro-4-methylbenzyl chloride (17.5 g, 100 mmol) in 50 mL of anhydrous DMF.

  • Controlled Addition:

    • Once the phthalimide slurry is stable at 0-5°C, begin the dropwise addition of the 2-chloro-4-methylbenzyl chloride solution from the dropping funnel.

    • CRITICAL CONTROL POINT: Set the addition rate such that the internal temperature does not exceed 10°C. A typical addition time for this scale is 60-90 minutes.

    • Continuously monitor the internal temperature. If it rises above 10°C, immediately stop the addition and allow the system to cool before resuming at a slower rate.

  • Reaction & Monitoring:

    • After the addition is complete, maintain the reaction mixture at 0-5°C for an additional hour.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_control Control Loop setup 1. Assemble & Inert Reactor charge 2. Charge Phthalimide & Solvent setup->charge cool 3. Cool Slurry to 0-5°C charge->cool add 4. Begin Controlled Addition of Benzyl Halide cool->add monitor 5. Monitor Temperature (Maintain < 10°C) add->monitor temp_check Temp > 10°C? monitor->temp_check complete_add 6. Complete Addition hold 7. Hold at 0-5°C complete_add->hold warm 8. Warm to RT & Stir hold->warm temp_check->complete_add No pause_add PAUSE ADDITION temp_check->pause_add Yes pause_add->monitor Allow to cool, then resume slower

Caption: Workflow for controlled Gabriel alkylation.

References

  • Thermal Hazard Evaluation and Safety Considerations for the Use of O‑Benzoyl‑N‑alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development.
  • Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts.
  • Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents.
  • Thermal Stability of Amine Compounds and Dichloromethane. AIDIC.
  • Non-Directed, Copper Catalyzed Benzylic C-H Amination Avoiding Substr
  • The Gabriel Synthesis. Master Organic Chemistry.
  • Gabriel Synthesis. Chemistry LibreTexts.
  • Gabriel Synthesis: Mechanism & Examples. NROChemistry.
  • Gabriel synthesis. Wikipedia.
  • The Gabriel Synthesis. Chemistry Steps.
  • managing exothermic reactions in 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis. Benchchem.
  • Methanaminium, N-[2-chloro-3-(dimethylamino)
  • The thermal reaction of sterically hindered nitroxyl radicals with allylic and benzylic substrates: experimental and computational evidence for divergent mechanisms. PubMed.
  • Process for the preparation of 2-chloro-4-methylphenol.
  • Thermal stability of nitrobenzyl halogenides.
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org.
  • Design and characterization of a flow reaction calorimeter based on FlowPlate® Lab and Peltier elements. RSC Publishing.
  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt C
  • Synthetic method for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole.
  • Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. ChemRxiv.
  • Dirhodium Catalyzed C-H Arene Amin
  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
  • Hydroxylamine-Mediated C-C Amination via an Aza-Hock Rearrangement.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
  • Preparation method of 2-chloro-4-methyl nicotinonitrile.

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Technical Support Center: Solvent Effects on (2-Chloro-4-methylphenyl)methanamine Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chloro-4-methylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and its profound impact on reaction yield and purity. Here, we will dissect common experimental challenges, provide in-depth troubleshooting, and offer validated protocols to enhance the efficiency and success of your synthesis.

Introduction: The Critical Role of the Solvent

The synthesis of this compound, a key building block in pharmaceutical and agrochemical research, is most commonly achieved through the reductive amination of 2-chloro-4-methylbenzaldehyde. In this one-pot reaction, the choice of solvent is not merely a medium for the reactants but an active participant that influences reaction kinetics, equilibrium positions, and the stability of intermediates. The electronic properties of the substituted phenyl ring—specifically the electron-withdrawing nature of the chlorine atom and the electron-donating character of the methyl group—introduce a layer of complexity that makes solvent selection a critical parameter for optimizing yield and minimizing by-product formation.

This guide will explore the causality behind solvent choices and provide a framework for logical troubleshooting and optimization.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on solvent-related causes and solutions.

Q1: My reductive amination of 2-chloro-4-methylbenzaldehyde is showing low conversion to the imine intermediate. What role could the solvent be playing?

A1: Low imine formation is a common bottleneck. The solvent's primary role here is to facilitate the dehydration step required for imine formation.

  • Protic Solvents (e.g., Methanol, Ethanol): While often good at dissolving the amine salt, protic solvents can hinder the dehydration equilibrium by acting as a source of water. However, for the initial condensation, their ability to hydrogen bond can stabilize the transition state. Methanol, in particular, has been identified as a favorable solvent for imine formation in some reductive aminations.[1]

  • Aprotic Solvents (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)): These are often preferred as they can be used with a drying agent (like anhydrous MgSO₄ or Na₂SO₄) to drive the equilibrium towards the imine. Chlorinated solvents like DCM and DCE are common but pose environmental concerns.[2][3] Ethyl acetate is a greener alternative that has shown comparable efficacy in many reductive aminations.[2]

  • Troubleshooting Steps:

    • If using a protic solvent, consider adding a dehydrating agent that is compatible with your reagents.

    • Switch to an aprotic solvent like ethyl acetate or THF and incorporate a drying agent into the reaction mixture.

    • Consider a higher boiling point aprotic solvent to allow for azeotropic removal of water using a Dean-Stark apparatus.

Q2: I'm observing significant amounts of the corresponding alcohol (2-chloro-4-methylphenyl)methanol as a by-product. How can I favor the amination pathway?

A2: The formation of the alcohol by-product indicates that the reduction of the aldehyde is competing with the formation and/or reduction of the imine.

  • Solvent and Reducing Agent Compatibility: This issue is highly dependent on the choice of reducing agent.

    • Sodium Borohydride (NaBH₄): This reagent can reduce both aldehydes and imines. In protic solvents like methanol or ethanol, its reactivity towards the aldehyde is significant.[4]

    • Sodium Triacetoxyborohydride (STAB): STAB is a milder reducing agent that selectively reduces imines in the presence of aldehydes.[1] It is less compatible with protic solvents like methanol and is typically used in aprotic solvents such as DCE, DCM, THF, or dioxane.[1]

  • Troubleshooting Steps:

    • If using NaBH₄, ensure the imine has sufficient time to form before adding the reducing agent. This can be monitored by techniques like TLC or GC-MS.

    • Switch to a more selective reducing agent like STAB in an aprotic solvent like ethyl acetate or THF. This is often the most effective solution for direct reductive aminations.[1]

Q3: The reaction is sluggish and yields are consistently low, even with a selective reducing agent. Could the substituents on the aromatic ring be the issue?

A3: Yes, the electronic nature of the substituents on the benzaldehyde plays a crucial role. The chlorine atom at the 2-position is strongly electron-withdrawing, which deactivates the carbonyl group towards nucleophilic attack by the amine.

  • Solvent Polarity: A more polar aprotic solvent can sometimes help to stabilize the charged intermediates in the imine formation step, potentially increasing the reaction rate. However, solvent choice must be balanced with the solubility of all reactants.

  • Alternative Synthetic Route: For highly deactivated aldehydes, reductive amination may not be the most efficient route. An alternative is the reduction of the corresponding benzonitrile (2-chloro-4-methylbenzonitrile). This pathway often provides better yields for substrates with strong electron-withdrawing groups.[5]

  • Troubleshooting Steps:

    • Experiment with a more polar aprotic solvent, such as acetonitrile, ensuring all starting materials are soluble.

    • Increase the reaction temperature, if the stability of the reactants and products allows.

    • If yields remain low, consider synthesizing the target molecule via the reduction of 2-chloro-4-methylbenzonitrile.

Q4: I am observing the formation of secondary amines (bis((2-chloro-4-methylphenyl)methyl)amine). How can this over-alkylation be minimized?

A4: Over-alkylation occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde.

  • Ammonia/Amine Concentration: This is primarily controlled by the stoichiometry of the reactants. Using a large excess of the ammonia source is crucial.

  • Solvent Effects: While less direct, the solvent can play a role. A solvent that poorly solubilizes the primary amine product might slow down its participation in a subsequent reaction. However, this is often not a practical solution.

  • Troubleshooting Steps:

    • The most effective method is to use a significant molar excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia).

    • Slow addition of the reducing agent can help to keep the concentration of the primary amine low at any given time, reducing the likelihood of it reacting further.

Experimental Protocols

Below are detailed protocols for the synthesis of this compound. Note: These are generalized procedures and may require optimization for your specific laboratory conditions and reagent purity.

Protocol 1: Reductive Amination of 2-chloro-4-methylbenzaldehyde using STAB

This protocol is recommended for its high selectivity and generally good yields in a one-pot procedure.

Materials:

  • 2-chloro-4-methylbenzaldehyde

  • Ammonium acetate

  • Sodium triacetoxyborohydride (STAB)

  • Ethyl Acetate (EtOAc), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-4-methylbenzaldehyde (1 equivalent) in anhydrous ethyl acetate, add ammonium acetate (5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 30 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography or vacuum distillation.

Protocol 2: Reduction of 2-chloro-4-methylbenzonitrile

This is a robust alternative, particularly if reductive amination yields are low.

Materials:

  • 2-chloro-4-methylbenzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel with hydrogen gas

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Aqueous workup reagents (e.g., water, 15% NaOH solution, or Rochelle's salt solution for LiAlH₄; filtration for Raney Nickel)

Procedure (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloro-4-methylbenzonitrile (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting nitrile is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography or vacuum distillation.

Data Presentation

The following table summarizes the expected impact of different solvents on the yield of this compound via reductive amination, based on general principles and data from related syntheses.[2][3][6]

SolventTypeExpected YieldKey Considerations
Methanol ProticModerateCan lead to alcohol by-product with NaBH₄. Better for initial imine formation.[1]
Ethanol ProticModerateSimilar to methanol, potential for alcohol by-product.
DCM/DCE Aprotic, HalogenatedGood to HighEffective but have environmental and health concerns.[2][3]
THF Aprotic EtherGoodGood general-purpose solvent for reductive aminations.[1]
Ethyl Acetate Aprotic EsterGood"Greener" alternative to halogenated solvents.[2]
Toluene Aprotic, Non-polarModerate to LowMay have solubility issues with the amine salt.

Visualizations

Reductive Amination Workflow

cluster_0 Reaction cluster_1 Work-up & Purification Aldehyde + Amine Aldehyde + Amine Imine Formation Imine Formation Aldehyde + Amine->Imine Formation Dehydration (Solvent Dependent) Reduction Reduction Imine Formation->Reduction Selective Reducing Agent (e.g., STAB) Crude Product Crude Product Reduction->Crude Product Quenching Quenching Crude Product->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of this compound via reductive amination.

Troubleshooting Logic for Low Yield

Low Yield Low Yield Check Imine Formation Check Imine Formation Low Yield->Check Imine Formation Change to Aprotic Solvent + Drying Agent Change to Aprotic Solvent + Drying Agent Check Imine Formation->Change to Aprotic Solvent + Drying Agent If low Check for Alcohol By-product Check for Alcohol By-product Check Imine Formation->Check for Alcohol By-product If high Use Selective Reducing Agent (STAB) Use Selective Reducing Agent (STAB) Check for Alcohol By-product->Use Selective Reducing Agent (STAB) If present Consider Alternative Route (Nitrile Reduction) Consider Alternative Route (Nitrile Reduction) Check for Alcohol By-product->Consider Alternative Route (Nitrile Reduction) If persistent

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

References

  • BenchChem. (2025). Comparative analysis of synthesis methods for substituted benzylamines.
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. (2022).
  • ResearchGate.
  • Kramer, S. (2018).
  • ResearchGate.
  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry (RSC Publishing).
  • Organic Chemistry Portal. Benzylamine synthesis by C-C coupling.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • Organic Syntheses Procedure. 5.
  • Organic Syntheses Procedure. [- Methanaminium, N-[2-chloro-3-(dimethylamino)
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
  • Wordpress.
  • ResearchGate.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine and Other Substituted Benzylamines.
  • ResearchGate.
  • ResearchGate.
  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Eureka | Patsnap. Synthetic method for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole.
  • Wikipedia.
  • CymitQuimica. This compound.
  • Google Patents.
  • Google Patents. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
  • BLDpharm. 806601-01-4|(2-Chloro-4-(methylsulfonyl)phenyl)methanamine.
  • CymitQuimica. This compound.
  • This compound, min 98%, 100 mg.

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Technical Support Center: Optimizing the Work-up of (2-Chloro-4-methylphenyl)methanamine to Minimize Product Loss

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth, field-proven insights into the work-up procedures for (2-Chloro-4-methylphenyl)methanamine, a key intermediate in various synthetic pathways. Our goal is to equip you with the knowledge to troubleshoot common issues and minimize the loss of this valuable compound during its isolation and purification.

Understanding the Molecule: Key Properties of this compound

Before delving into work-up strategies, a foundational understanding of the physicochemical properties of this compound is crucial for making informed decisions during its handling and purification.

PropertyValueSource
Molecular Formula C₈H₁₀ClN[1][2]
Molar Mass 155.62 g/mol [1][3]
Appearance Liquid[2]
Boiling Point (Predicted) 240.1 ± 25.0 °C[1]
Density (Predicted) 1.130 ± 0.06 g/cm³[1]
pKa (Predicted) 8.67 ± 0.10[1]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2–8 °C[1]

The basic nature of the primary amine (predicted pKa of its conjugate acid is ~8.67) is the most critical factor influencing the design of an effective work-up procedure. This property dictates its solubility in acidic and basic aqueous solutions, forming the basis of liquid-liquid extraction techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the work-up of this compound, providing practical solutions and the scientific rationale behind them.

FAQ 1: What is the most significant cause of product loss during the work-up of this compound?

The primary cause of yield loss for this and similar primary amines is often due to their partial solubility in the aqueous phase, especially if the pH is not carefully controlled.[4] Emulsion formation during extraction is another major contributor to product loss and process inefficiency.

Troubleshooting: Persistent Emulsions During Extraction

Issue: A stable emulsion has formed between the organic and aqueous layers, preventing clean phase separation.

Causality: Amines can act as surfactants, stabilizing the oil-in-water or water-in-oil droplets that form an emulsion. This is a frequent challenge in amine work-ups.

Solutions:

  • "Salting Out": The addition of a saturated aqueous solution of sodium chloride (brine) is the most common and often effective first step.[5][6] This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and helping to break the emulsion.

  • Solvent Addition: Adding a small amount of a solvent that is miscible with the organic phase but immiscible with the aqueous phase can disrupt the intermolecular forces holding the emulsion together.[7]

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.[8][9]

  • Centrifugation: For smaller scale reactions, centrifugation is a highly effective mechanical method to force phase separation.[6][7]

  • Gentle Heating: Applying gentle heat can decrease the viscosity of the mixture and promote phase separation. However, this should be done with caution to avoid decomposition of the product.[7]

FAQ 2: How can I effectively separate this compound from a reaction mixture using liquid-liquid extraction?

The key is to manipulate the pH of the aqueous phase to control the solubility of the amine.

  • To Extract into the Aqueous Phase (for purification from non-basic impurities):

    • Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The amine will be protonated to form the corresponding ammonium salt, which is soluble in the aqueous layer.[4]

    • Separate the aqueous layer containing the protonated amine.

    • To recover the amine, basify the aqueous layer with a strong base (e.g., NaOH) to a pH well above the pKa of the conjugate acid (pH > 10) and then extract the free amine back into an organic solvent.

  • To Keep the Amine in the Organic Phase (for removing acidic impurities):

    • Ensure the pH of the aqueous wash solution is basic (e.g., using a saturated sodium bicarbonate solution or dilute NaOH). At a pH significantly higher than its conjugate acid's pKa, the amine will remain in its neutral, free base form and stay in the organic layer.[5]

G cluster_0 Initial Reaction Mixture in Organic Solvent cluster_1 Acidic Wash cluster_2 Basification & Re-extraction A Reaction Mixture (Amine + Impurities) B Add 1M HCl (aq) Shake and Separate A->B C Aqueous Layer (Protonated Amine Salt) B->C Amine partitions D Organic Layer (Non-basic Impurities) B->D Impurities remain E Add NaOH (aq) until pH > 10 C->E F Extract with Organic Solvent E->F G Organic Layer (Purified Amine) F->G Amine partitions H Aqueous Layer (Inorganic Salts) F->H Salts remain

Caption: Acid-base extraction workflow for amine purification.

FAQ 3: My product seems to be degrading during work-up. What could be the cause?

Primary benzylamines can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain metals.[10] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible, particularly during concentration steps. Additionally, prolonged exposure to strong acids or bases at high temperatures should be avoided.

Protocols for Purification

Protocol 1: Standard Acid-Base Extraction and Work-up

This protocol is designed for the general purification of this compound from a crude reaction mixture containing neutral or acidic byproducts.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 6 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl. Repeat the wash if necessary.

  • Separation: Combine the acidic aqueous layers. The desired amine is now in this layer as its hydrochloride salt.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 6 M NaOH with stirring until the pH is greater than 10.

  • Re-extraction: Extract the now free amine from the basified aqueous layer with fresh ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified amine.

Protocol 2: Purification via Crystallization of the Hydrochloride Salt

For higher purity, the amine can be isolated as its hydrochloride salt, which is often a crystalline solid.

Materials:

  • Purified this compound (from Protocol 1 or other methods)

  • Anhydrous diethyl ether or ethyl acetate

  • HCl solution in diethyl ether (e.g., 2 M) or gaseous HCl

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a solution of HCl in diethyl ether dropwise. The hydrochloride salt should precipitate as a solid. Alternatively, bubble dry HCl gas through the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the crystalline salt under vacuum. The free base can be regenerated by dissolving the salt in water, basifying, and extracting as described in Protocol 1.

G A Crude Product Purity? B High A->B C Low A->C G Direct Crystallization or Distillation B->G D Nature of Impurities? C->D E Acidic/Neutral D->E F Basic D->F H Acid-Base Extraction E->H I Chromatography (Alumina or RP-HPLC) F->I

Caption: Decision tree for selecting a purification method.

FAQ 4: Is column chromatography a suitable method for purifying this compound?

Standard silica gel chromatography can be challenging for primary amines due to their basicity, which can lead to strong adsorption and streaking on the acidic silica surface.[10] However, several modifications can make it a viable option:

  • Treated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to add a small percentage (e.g., 1%) of triethylamine or ammonia to the eluent system.[11]

  • Alternative Stationary Phases: Basic alumina is often a better choice for the purification of basic compounds like amines.[12]

  • Reversed-Phase Chromatography: Reversed-phase HPLC (RP-HPLC) can be an effective technique, particularly for small-scale purifications or for separating mixtures of amines with different polarities.[11][13]

References

  • This compound - ChemBK. [Link]
  • Workup: Amines - Department of Chemistry : University of Rochester. [Link]
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. [Link]
  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]
  • Amine workup : r/Chempros - Reddit. [Link]
  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]
  • (2-Chloro-5-methylphenyl)methanamine | C8H10ClN | CID 18727665 - PubChem. [Link]
  • Tackling emulsions just got easier - Biotage. [Link]
  • Breaking emulsions : r/chemistry - Reddit. [Link]
  • Separation of organic amine compounds on silica gel with reversed-phase eluents | Analytical Chemistry - ACS Public
  • Chromotography with free amines? : r/chemhelp - Reddit. [Link]
  • Column chrom

Sources

preventing dimer formation in (2-Chloro-4-methylphenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2-Chloro-4-methylphenyl)methanamine

A Guide to Preventing Dimer Formation and Optimizing Product Purity

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with byproduct formation, specifically the generation of the secondary amine dimer. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you understand the root causes of this common issue and implement effective solutions to achieve high-purity synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding dimer formation.

Q1: What exactly is the "dimer" impurity observed in my synthesis of this compound?

A1: The "dimer" is a secondary amine byproduct, correctly named N,N-bis((2-chloro-4-methylphenyl)methyl)amine . It forms when two molecules of the benzyl group precursor react with a single nitrogen atom. Its presence complicates purification and reduces the yield of your target primary amine.

Q2: What is the fundamental reason this dimer byproduct forms?

A2: The core of the issue is a competitive reaction. Your desired product, this compound, is a primary amine and is itself a nucleophile. Once formed, it can react with the starting material (either the aldehyde in reductive amination or the benzyl halide in ammonolysis) in the same way as your nitrogen source (e.g., ammonia). In many cases, the primary amine product is even more nucleophilic than the initial ammonia, leading to a faster rate of this undesired secondary reaction.[1]

Q3: I am using a one-pot reductive amination. What is the most direct way to suppress dimer formation?

A3: For direct reductive amination, two critical adjustments are paramount. First, use a significant molar excess of your ammonia source (e.g., ammonium acetate, aqueous ammonia). This statistically favors the reaction of the starting aldehyde with ammonia over the newly formed primary amine. Second, choose a reducing agent that is highly selective for the imine intermediate over the starting aldehyde, such as Sodium Triacetoxyborohydride (STAB).[2][3] This ensures the primary imine is rapidly reduced to the desired product, minimizing its time in solution to react further.

Q4: My route involves the ammonolysis of 2-chloro-4-methylbenzyl chloride. Is dimer formation inevitable?

A4: While not inevitable, dimer formation is a very common and significant challenge with direct ammonolysis of benzyl halides.[1][4] The product benzylamine competes effectively with ammonia for the remaining benzyl chloride. To minimize this, an extremely large excess of ammonia is often required, which can be impractical on a lab scale.[1] For high purity, we strongly recommend alternative, more controlled methods like the Gabriel Synthesis.[5]

Q5: If the dimer has already formed, can it be removed?

A5: Yes, but it often requires careful purification. The polarity difference between the primary and secondary amine may be sufficient for separation by column chromatography. In some cases, fractional crystallization or selective derivatization can be employed, but these methods add steps and reduce overall yield. The most efficient strategy is always to prevent its formation in the first place.

Section 2: Root Cause Analysis: The Mechanism of Dimerization

Understanding the reaction pathways is crucial for effective troubleshooting. Dimerization arises from the product of the desired reaction successfully competing with the initial reagent.

Pathway 1: Dimer Formation in Reductive Amination

In a direct reductive amination, the starting aldehyde (2-chloro-4-methylbenzaldehyde) reacts with ammonia to form a primary imine. This imine is the target for reduction. However, the primary amine product can also react with another molecule of the aldehyde to form a secondary imine, which is then reduced to the dimer.

Pathway 2: Dimer Formation in Ammonolysis

During the ammonolysis of a benzyl halide, the desired primary amine is formed. This product is a potent nucleophile and can attack another molecule of the benzyl halide, displacing the halide to form the secondary amine dimer. This reaction is often faster than the initial reaction with ammonia.[1]

Dimer_Formation cluster_RA Reductive Amination Pathway cluster_Ammonolysis Ammonolysis Pathway Aldehyde 2-Chloro-4-methyl- benzaldehyde PrimaryImine Primary Imine Aldehyde->PrimaryImine + NH₃ - H₂O NH3_RA Ammonia (NH₃) Product (2-Chloro-4-methylphenyl)- methanamine (Product) PrimaryImine->Product Reduction SecondaryImine Secondary Imine Product->SecondaryImine + Aldehyde - H₂O Dimer Secondary Amine (Dimer) SecondaryImine->Dimer Reduction Reducer1 Reducing Agent Reducer1->PrimaryImine Reducer2 Reducing Agent Reducer2->SecondaryImine BenzylHalide 2-Chloro-4-methyl- benzyl chloride Product_Amm (2-Chloro-4-methylphenyl)- methanamine (Product) BenzylHalide->Product_Amm + NH₃ - HCl NH3_Amm Ammonia (NH₃) Dimer_Amm Secondary Amine (Dimer) Product_Amm->Dimer_Amm + Benzyl Halide - HCl

Caption: Competing reaction pathways leading to desired product vs. dimer formation.

Section 3: Troubleshooting and Optimization Strategies

This section provides actionable strategies to mitigate dimer formation based on your chosen synthetic route.

Strategy A: Optimizing Reductive Amination

The one-pot reductive amination is efficient but requires careful control of reaction parameters.

Caption: Troubleshooting workflow for minimizing dimer in reductive amination.

1. Adjust Stoichiometry: The concentration of the nitrogen source is the most impactful variable. By dramatically increasing the molar equivalents of ammonia relative to the aldehyde, you create a statistical preference for the formation of the primary imine.

Molar Equivalents of NH₄OAcTypical Dimer Percentage (%)
1.5 eq20-30%
5.0 eq10-15%
15.0 eq< 5%
Table 1: Illustrative effect of ammonia source stoichiometry on dimer formation.

2. Select the Right Reducing Agent: Not all hydride donors are suitable for direct reductive amination. The key is selectivity for the imine over the carbonyl.

Reducing AgentOptimal pHSelectivity & Comments
Sodium Borohydride (NaBH₄)7-10Low selectivity. Reduces aldehydes and ketones rapidly, often before imine formation is complete.[6]
Sodium Cyanoborohydride (NaCNBH₃)6-7Good selectivity for the protonated imine (iminium ion). Highly toxic.[6]
Sodium Triacetoxyborohydride (STAB) 5-7 Excellent selectivity. Reduces imines much faster than ketones or aldehydes. Less toxic and the reagent of choice for one-pot reactions.[2][3]
Table 2: Comparison of common reducing agents for reductive amination.
Strategy B: The Gabriel Synthesis - An Inherently Dimer-Free Route

To completely eliminate the possibility of dimerization, a protection strategy is the most robust solution. The Gabriel synthesis uses phthalimide as a protected source of ammonia, preventing over-alkylation.[5]

Mechanism:

  • Deprotonation: Potassium hydroxide deprotonates phthalimide to form the potassium phthalimide salt, a potent nucleophile.

  • Alkylation (Sₙ2): The phthalimide anion attacks 2-chloro-4-methylbenzyl chloride, displacing the chloride. Since the nitrogen is now part of an imide, it is non-nucleophilic and cannot react further.

  • Deprotection: The N-alkylated phthalimide is cleaved, typically with hydrazine, to release the pure primary amine and phthalhydrazide as a byproduct.

This method guarantees the formation of only the primary amine, making it an excellent choice for applications requiring high purity.

Section 4: Recommended Experimental Protocols

Protocol 1: Optimized One-Pot Reductive Amination

This protocol is designed to minimize dimer formation through stoichiometric control and selective reduction.

Materials:

  • 2-Chloro-4-methylbenzaldehyde (1.0 eq)

  • Ammonium Acetate (15.0 eq)

  • Anhydrous Methanol or Dichloromethane (DCM)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (optional, to adjust pH)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloro-4-methylbenzaldehyde and the chosen anhydrous solvent.

  • Add ammonium acetate (15.0 eq) and stir the suspension vigorously at room temperature for 30 minutes. If needed, add a small amount of acetic acid to ensure the pH is between 6 and 7.

  • Slowly add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20-30 minutes. The reaction may be mildly exothermic. Maintain the temperature below 30°C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LCMS to confirm the consumption of the starting aldehyde.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: High-Purity Synthesis via the Gabriel Pathway

This protocol provides a reliable method to obtain the product free from any secondary amine impurities.

Materials:

  • Potassium Phthalimide (1.1 eq)

  • 2-Chloro-4-methylbenzyl chloride (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrazine monohydrate (1.5 eq)

  • Ethanol

Procedure:

  • Step A: Alkylation

    • Add potassium phthalimide (1.1 eq) and anhydrous DMF to a flask under an inert atmosphere.

    • Add 2-chloro-4-methylbenzyl chloride (1.0 eq) and heat the mixture to 80-90°C.

    • Stir for 4-6 hours until TLC or LCMS indicates complete consumption of the benzyl chloride.

    • Cool the reaction mixture and pour it into ice water to precipitate the N-alkylated phthalimide intermediate. Filter the solid, wash with water, and dry.

  • Step B: Deprotection

    • Suspend the dried intermediate in ethanol.

    • Add hydrazine monohydrate (1.5 eq) and heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and acidify with concentrated HCl to dissolve the amine product and ensure complete precipitation of the byproduct.

    • Filter off the phthalhydrazide solid and wash it with cold ethanol.

    • Take the filtrate and remove the solvent under reduced pressure.

    • Dissolve the residue in water and basify with NaOH or K₂CO₃ to a pH > 12.

    • Extract the free primary amine with an appropriate organic solvent, dry the organic layer, and concentrate to yield the pure this compound.

References

  • US Patent US2987548A: "Preparation of benzylamine". Describes the challenges of secondary and tertiary amine formation during the ammonolysis of benzyl chloride and the use of excess ammonia to mitigate it. Link: patents.google.
  • Hatano, M., Ito, O., Suzuki, S., & Ishihara, K. (2010).The Journal of Organic Chemistry, 75(15), 5008-5016. While focused on Grignard additions, this paper discusses minimizing side reactions in amine synthesis. Link: pubs.acs.org/journal/joceah
  • Tahir, M. N., et al. (2022).ACS Omega. Provides a theoretical study on the selectivity of Sodium Triacetoxyborohydride (STAB) in reductive amination, confirming its preference for imines over aldehydes. Link: pubs.acs.org/doi/10.1021/acsomega.2c02418
  • Myers, A. G. (Chem 115 Handout).Harvard University. An overview of reductive amination methods, comparing different reducing agents like NaBH₄, NaCNBH₃, and Na(OAc)₃BH and their optimal reaction conditions. Link: myers.chemistry.harvard.edu/pages/chem115
  • National Center for Biotechnology Information.PubChem.
  • PrepChem. "Preparation of benzylamine". Details a procedure using hexamethylenetetramine (Delepine reaction) as an alternative to direct ammonolysis to avoid mixtures of primary, secondary, and tertiary amines. Link: www.prepchem.com/synthesis-of-benzylamine
  • Request PDF. "Direct and Indirect Reductive Amination...". Discusses various protocols for reductive amination and the challenges of side reactions. Link: www.researchgate.
  • Black, D. A., & Arndtsen, B. A. (2006).Organic Letters, 8(10), 1991-1993.
  • Landesberg, J. M. (1977).Journal of Chemical Education, 54(4), 256. Provides a pedagogical overview of the Gabriel synthesis as a method for creating pure primary amines without byproduct contamination. Link: pubs.acs.org/doi/abs/10.1021/ed054p256
  • Wikipedia. "Reductive amination". An overview of the reductive amination reaction, its mechanism, and common reagents. Link: en.wikipedia.

Sources

analytical techniques for monitoring (2-Chloro-4-methylphenyl)methanamine reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical monitoring of reactions involving (2-Chloro-4-methylphenyl)methanamine. This resource is designed for researchers, chemists, and process development scientists who require robust and reliable methods to track reaction progress, quantify components, and identify impurities. Here, we move beyond simple protocols to explain the underlying principles and provide field-tested solutions to common challenges encountered during analysis.

Choosing Your Analytical Weapon: A Strategic Decision

Selecting the appropriate analytical technique is the first critical step in successful reaction monitoring. The choice depends on the specific information you need—be it speed, quantitative accuracy, or structural confirmation. The following decision tree illustrates a logical approach to selecting the best technique for your experimental goals.

G Decision Tree for Analytical Technique Selection start What is the primary goal of the analysis? goal1 Rapid, qualitative check of reaction completion? start->goal1 goal2 Accurate quantification of reactants and products? start->goal2 goal3 Structural confirmation and impurity identification? start->goal3 tech_tlc Thin-Layer Chromatography (TLC) goal1->tech_tlc Yes sub_quant Is high throughput required? goal2->sub_quant tech_qnmr Quantitative NMR (qNMR) goal3->tech_qnmr For detailed structure in solution tech_gcms Gas Chromatography-Mass Spectrometry (GC-MS) goal3->tech_gcms For volatile compounds tech_hplc High-Performance Liquid Chromatography (HPLC) sub_quant->tech_hplc Yes sub_quant->tech_qnmr No G Troubleshooting HPLC Retention Time Drift start Retention Time Drifting check1 Is the column fully equilibrated? start->check1 check2 Is the mobile phase composition stable? start->check2 check3 Is the column temperature constant? start->check3 check4 Are there leaks in the system? start->check4 sol1 Increase equilibration time (10-20 column volumes). check1->sol1 No sol2 Prepare fresh mobile phase. Degas thoroughly. Check pump proportioning valves. check2->sol2 No sol3 Use a column oven. Ensure lab temperature is stable. check3->sol3 No sol4 Check fittings for salt buildup or drips. Monitor system pressure for fluctuations. check4->sol4 Yes

Validation & Comparative

A Comparative Guide to the Reactivity of (2-Chloro-4-methylphenyl)methanamine and Its Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical reactivity of (2-Chloro-4-methylphenyl)methanamine and its constitutional isomers. Understanding the nuanced differences in their reactivity is paramount for researchers, scientists, and drug development professionals in optimizing synthetic routes and designing novel molecular entities. This document moves beyond a simple cataloging of properties to explain the underlying electronic and steric factors that govern the nucleophilicity of these valuable building blocks, supported by predictive models and detailed experimental protocols for empirical validation.

Introduction: The Subtle interplay of Steric and Electronic Effects

Substituted benzylamines are foundational scaffolds in a vast array of pharmaceuticals. The precise positioning of substituents on the aromatic ring can dramatically alter the electron density and accessibility of the amine's lone pair of electrons, thereby dictating its reactivity in crucial bond-forming reactions. This guide focuses on the isomers of chloro-methyl-substituted benzylamines, with a primary focus on this compound. We will dissect how the interplay of the electron-withdrawing nature of the chlorine atom and the electron-donating and steric properties of the methyl group influences the overall nucleophilicity of the benzylic amine.

The reactivity of these isomers is primarily governed by two key factors:

  • Electronic Effects: These modulate the electron density on the nitrogen atom. Electron-donating groups (EDGs) increase the availability of the lone pair for nucleophilic attack, thus enhancing reactivity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to reduced nucleophilicity. The methyl group is a weak electron-donating group through an inductive effect, while the chlorine atom is electron-withdrawing through induction but can also exhibit a weak electron-donating resonance effect.

  • Steric Hindrance: The presence of bulky groups near the amine functionality can physically impede the approach of electrophiles, thereby slowing down the reaction rate. This is particularly significant for substituents in the ortho position.

The Isomers: A Landscape of Varied Reactivity

The constitutional isomers of this compound present a fascinating case study in how subtle structural changes lead to significant differences in chemical behavior. Below is a qualitative prediction of their relative reactivity based on established principles of physical organic chemistry.

IsomerStructurePredicted Relative ReactivityRationale
(4-Methyl-3-chlorophenyl)methanamine Highest The electron-donating methyl group is para to the benzylamine, maximizing its activating effect. The electron-withdrawing chlorine is meta, having a less pronounced deactivating effect. Steric hindrance is minimal.
(3-Chloro-4-methylphenyl)methanamine High The para-methyl group provides a strong electron-donating effect. The meta-chloro group has a moderate deactivating inductive effect.[1]
This compound Moderate The para-methyl group donates electron density. However, the ortho-chloro group exerts a significant electron-withdrawing inductive effect and introduces steric hindrance, both of which decrease reactivity.
(4-Chloro-2-methylphenyl)methanamine Moderate The ortho-methyl group provides some steric hindrance and a weak inductive electron-donating effect. The para-chloro group has a deactivating inductive effect.
(2-Chloro-5-methylphenyl)methanamine Moderate to Low The meta-methyl group has a weaker electron-donating effect. The ortho-chloro group provides both steric hindrance and a strong deactivating inductive effect.
(5-Chloro-2-methylphenyl)methanamine Moderate to Low The ortho-methyl group offers some steric hindrance. The meta-chloro group has a moderate deactivating inductive effect.
(2-Chloro-3-methylphenyl)methanamine Low The ortho-chloro group provides significant steric hindrance and a strong deactivating inductive effect. The meta-methyl group has a weaker activating effect.
(3-Chloro-2-methylphenyl)methanamine Low The ortho-methyl group introduces steric hindrance. The meta-chloro group has a moderate deactivating inductive effect.
(2-Chloro-6-methylphenyl)methanamine Lowest This isomer experiences the most significant steric hindrance due to substituents on both ortho positions, severely restricting the approach of electrophiles to the amine.

Quantifying Reactivity: A Practical Approach

To empirically validate the predicted reactivity trends, a standardized experimental protocol is essential. The acylation of the benzylamine isomers with a model electrophile, such as benzoyl chloride, provides a reliable method for comparing their nucleophilicity. The reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the reaction rates.

Experimental Protocol: Comparative Acylation of Benzylamine Isomers

This protocol outlines a procedure for determining the relative reaction rates of the different chloro-methyl-benzylamine isomers with benzoyl chloride.

Materials:

  • This compound and its isomers

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM) as solvent

  • Triethylamine (as a non-nucleophilic base to neutralize the HCl byproduct)

  • Internal standard for chromatographic analysis (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare individual 0.1 M stock solutions of each benzylamine isomer in anhydrous DCM.

    • Prepare a 0.1 M stock solution of benzoyl chloride in anhydrous DCM.

    • Prepare a 0.2 M stock solution of triethylamine in anhydrous DCM.

    • Prepare a stock solution of the internal standard in DCM.

  • Reaction Setup:

    • In a series of reaction vials, add a specific volume of the respective benzylamine isomer stock solution and the internal standard stock solution.

    • Add the triethylamine stock solution to each vial.

    • Equilibrate the vials to a constant temperature (e.g., 25 °C) in a water bath.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a specific volume of the benzoyl chloride stock solution to each vial simultaneously (if possible, using a multi-channel pipette).

    • At predetermined time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction vial and immediately quench it in a separate vial containing the quenching solution.

  • Sample Analysis:

    • Extract the quenched samples with DCM.

    • Analyze the organic layer by GC or HPLC to determine the concentration of the remaining benzylamine and the formed N-benzylbenzamide product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the benzylamine isomer versus time for each reaction.

    • Determine the initial reaction rate for each isomer from the slope of the concentration-time curve at t=0.

    • Compare the initial rates to establish the relative reactivity of the isomers.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Stock Solutions - Benzylamine Isomers (0.1 M) - Benzoyl Chloride (0.1 M) - Triethylamine (0.2 M) - Internal Standard react1 Combine Reactants - Benzylamine Isomer - Internal Standard - Triethylamine prep1->react1 react2 Equilibrate to 25 °C react1->react2 react3 Initiate with Benzoyl Chloride react2->react3 react4 Time-course Sampling & Quenching react3->react4 analysis1 Sample Extraction react4->analysis1 analysis2 GC/HPLC Analysis analysis1->analysis2 analysis3 Data Plotting & Rate Determination analysis2->analysis3

Sources

A Comparative Guide to the Biological Activity of (2-Chloro-4-methylphenyl)methanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of halogen and alkyl groups onto aromatic scaffolds is a time-tested approach to modulate the pharmacological profile of bioactive molecules. The (2-Chloro-4-methylphenyl)methanamine backbone represents a privileged scaffold, the derivatives of which have demonstrated a wide spectrum of biological activities. This guide provides a comparative analysis of these derivatives, offering researchers, scientists, and drug development professionals a synthesized overview of their cytotoxic, antimicrobial, and enzyme inhibitory properties, supported by experimental data and methodological insights.

Cytotoxic Activity: Targeting Cancer Cell Proliferation

Derivatives based on the chloro-methylphenyl motif have shown significant potential as anticancer agents. The introduction of a chlorine atom, in particular, has been explored for its ability to enhance cytotoxic properties.[1]

Comparative Cytotoxicity

A study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives revealed that the presence and position of substituents on the aryl ring are critical for their cytotoxic effects against various cancer cell lines.[2] The activity of these derivatives is strongly linked to the presence of a hydroxyl group in the benzene ring at the 3-arylpropylidene fragment.[2]

Compound IDR2 SubstituentMean IC50 (µM) on MCF-7, HeLa, HCT-116IC50 (µM) on HCT-116
20 4-OH12.810
24 2-OH12.79
30 3,4,5-(OCH3)3-8
31 4-F>100 (inactive)>100

Data synthesized from Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells.[2]

Notably, compounds 20 and 24 , with hydroxyl groups, displayed the best overall cytotoxic properties.[2] Compound 30 was found to be the most potent against the HCT-116 colon cancer cell line.[2] This highlights the importance of specific substitutions for targeted activity. Further research into novel 7-Chloro-(4-thioalkylquinoline) derivatives also demonstrated that sulfonyl N-oxide derivatives exhibited the highest cytotoxicity against several cancer cell lines.[3]

Mechanism of Action: Apoptosis Induction

The cytotoxic effects of these compounds are often mediated through the induction of apoptosis. For instance, compound 24 was shown to induce apoptosis in cancer cells, causing a decrease in the mitochondrial membrane potential and an increase in the sub-G1 cell population, indicative of DNA fragmentation.[2] This contrasts with its inactive analog, 31 , which did not elicit these effects.[2]

G cluster_cell Cancer Cell Compound_24 (2-Chloro-4-methylphenyl) Derivative (e.g., Cmpd 24) Mitochondria Mitochondria Compound_24->Mitochondria ↓ Mitochondrial Membrane Potential Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation DNA_Fragmentation DNA Fragmentation (Sub-G1 Phase) Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed apoptotic pathway induced by a cytotoxic (2-Chloro-4-methylphenyl) derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of these derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][4]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HCT-116) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from dose-response curves.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of the (2-Chloro-4-methylphenyl) scaffold have also been investigated for their antimicrobial properties. These compounds, particularly Schiff base derivatives, have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6][7]

Comparative Antimicrobial Screening

A study on novel 2-chloro-4-(methylsulfonyl)phenyl-containing acylthiourea and 1,3-thiazolidin-4-one derivatives demonstrated their potential as antimicrobial agents.[5] Similarly, a series of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides showed promising antibacterial activity.[6]

Compound ClassTarget OrganismsActivity Level
Acylthiourea & 1,3-thiazolidin-4-one derivativesGram-positive and Gram-negative bacteria, fungiModerate to Good
Acetohydrazide Schiff basesS. epidermidis, K. pneumoniaePromising

Data synthesized from references[5] and[6].

In another study, Schiff bases of 4-aminoantipyrine and cinnamaldehydes were evaluated, with some derivatives showing interesting antibacterial effects with MIC values under 250 µM.[8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.[9]

Objective: To determine the MIC of the synthesized compounds against various bacterial and fungal strains.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

G cluster_workflow Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Serially Dilute Compounds in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Visually Assess for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The inhibition of specific enzymes is a key mechanism through which many drugs exert their therapeutic effects.[10] Chlorinated sulfonamides, a class of compounds related to the topic scaffold, have been shown to inhibit enzymes such as urease, butyrylcholinesterase (BChE), and lipoxygenase (LOX).[11]

Comparative Enzyme Inhibition

A study on chlorinated sulfonamides demonstrated that these compounds exhibited good inhibitory activities against the aforementioned enzymes, with particularly strong activity against BChE.[11] This suggests their potential for developing lead compounds for conditions like Alzheimer's disease, where BChE inhibition is a therapeutic strategy.[10][12]

Enzyme TargetInhibitory Activity of Chlorinated Sulfonamides
UreaseGood
Butyrylcholinesterase (BChE)Strong
Lipoxygenase (LOX)Good

Data synthesized from Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides.[11]

Experimental Protocol: Spectrophotometric Assay for Enzyme Inhibition

The inhibitory effect of compounds on enzyme activity is typically quantified by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Objective: To determine the IC50 value of a compound for a specific enzyme.

Methodology (Example for Lipoxygenase):

  • Assay Mixture Preparation: An assay mixture is prepared containing a buffer (e.g., NaPO4), the test compound at various concentrations, and the enzyme solution.

  • Pre-incubation: The mixture is pre-incubated for a specific duration (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (e.g., linoleic acid).

  • Absorbance Monitoring: The change in absorbance over time is monitored spectrophotometrically at a wavelength corresponding to the product formation.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[11]

Structure-Activity Relationship (SAR) Insights

From the available data, several structure-activity relationships can be inferred for derivatives containing the chloro-methylphenyl moiety:

  • For Cytotoxicity: The presence of a hydroxyl group on an associated aryl ring significantly enhances cytotoxic activity.[2] The oxidation state of sulfur and the presence of specific substituents on a benzoate moiety can also increase cytotoxicity in quinoline derivatives.[3]

  • For Antimicrobial Activity: The formation of Schiff bases appears to be a viable strategy for developing antimicrobial agents from this scaffold.[6][7] The specific nature of the substituents on the aromatic rings influences the spectrum and potency of activity.

  • For Enzyme Inhibition: The core sulfonamide structure with chlorine substitution is effective for inhibiting enzymes like BChE.[11]

Conclusion and Future Directions

The this compound scaffold and its related derivatives represent a versatile platform for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights their significant potential in oncology, infectious diseases, and neurodegenerative disorders. The cytotoxicity of these compounds is often linked to the induction of apoptosis, while their antimicrobial and enzyme inhibitory activities are dependent on specific structural modifications.

Future research should focus on the synthesis of focused libraries of this compound derivatives to systematically explore the structure-activity relationships for each biological target. Elucidating the precise molecular mechanisms of action and conducting in vivo efficacy and safety studies will be crucial for translating these promising findings into clinically viable drug candidates.

References

  • Lee, E., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters.
  • Plech, T., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules.
  • Patel, R., et al. (2015). Synthesis and biological evaluation of some novel 2-chloro-4-(methylsulfonyl) phenyl containing acylthiourea and 1,3-thiazolidin-4-one as promising antimicrobial agents. Hetero Letters.
  • Asadi, M., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research.
  • Husain, A., et al. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research.
  • Akhtar, T., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules.
  • Janecka, A., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules.
  • Ishida, T., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences.
  • Husain, A., et al. (2015). Synthesis and biological evaluation of new hydrazide-Schiff bases. Bangladesh Journal of Pharmacology.
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules.
  • Syriopoulou, V. P., et al. (1981). In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol. Antimicrobial Agents and Chemotherapy.
  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences.
  • Sytnik, K., et al. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Molecules.
  • Guna, J. V., et al. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Journal of Science and Research.
  • Sakhare, D.T. (2023). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Asian Journal of Research in Chemistry.
  • Gonzalez-Alvarez, M., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Chemistry.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry.
  • Rosales-Reyes, T., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules.
  • Aziz-ur-Rehman, et al. (2013). Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. Pakistan Journal of Pharmaceutical Sciences.
  • Zaib, S., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules.

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A Researcher's Guide to the Orthogonal Purity Validation of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the confirmation of purity is not merely a quality control checkpoint; it is the foundation upon which reliable and reproducible research is built. For a compound such as (2-Chloro-4-methylphenyl)methanamine, a key building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of orthogonal analytical methods for its purity validation, complete with experimental protocols and supporting data to ensure scientific integrity.

The core principle of orthogonal validation lies in the use of multiple, independent analytical techniques that measure the same attribute based on different chemical or physical principles.[1][2] This approach significantly reduces the risk of overlooking impurities that may co-elute or be otherwise obscured in a single analytical method.[3] For this compound, a combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.

The Strategic Importance of Orthogonal Purity Assessment

A single analytical method, no matter how robust, possesses inherent limitations and potential blind spots. For instance, a reversed-phase HPLC method may not effectively separate impurities with similar polarities to the main compound. By employing a complementary technique like Gas Chromatography (GC), which separates based on volatility and interaction with a different stationary phase, a more complete picture of the sample's purity can be obtained. This multi-faceted approach is a cornerstone of analytical procedure validation as outlined in guidelines such as ICH Q2(R1).[4][5][6]

Method 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a workhorse in pharmaceutical analysis for its high resolution and sensitivity in separating non-volatile and thermally labile compounds.[7][8] A reversed-phase method is particularly well-suited for the analysis of substituted benzylamines like this compound.

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobic stationary phase, which provides good retention and separation of moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is chosen to ensure sharp peak shapes and reproducible retention times. TFA acts as an ion-pairing agent, minimizing peak tailing associated with the basic amine functionality. UV detection at 254 nm is selected due to the aromatic nature of the analyte, which provides strong absorbance at this wavelength.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • Standard HPLC system with a UV detector

  • Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Trifluoroacetic acid (TFA)

  • This compound sample and reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v) containing 0.1% TFA. Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Run Time: 15 minutes

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: HPLC Purity Assessment
Sample IDRetention Time (min)Peak AreaArea %
Impurity 14.215,2340.15
This compound 6.8 10,123,456 99.78
Impurity 28.17,1090.07
Total 10,145,799 100.00

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful orthogonal technique to HPLC, offering excellent separation of volatile compounds and providing structural information from the mass spectrometer.[9][10] This is particularly useful for identifying potential starting materials, reagents, or volatile by-products that may be present as impurities.

Causality Behind Experimental Choices

The use of a mid-polarity capillary column, such as one with a 5% phenyl and 95% dimethylpolysiloxane stationary phase, provides good selectivity for a range of aromatic amines and related compounds.[10] Electron ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns, aiding in the identification of unknown impurities by comparison to mass spectral libraries. A temperature gradient program is employed to ensure the efficient elution of compounds with varying volatilities.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (split mode, e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: 40-400 m/z

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis: Identify the main peak and any impurity peaks. Calculate purity based on the peak area percentage in the TIC. Use the mass spectra to tentatively identify any impurities.

Data Presentation: GC-MS Purity Assessment
Retention Time (min)Peak Area (TIC)Area %Tentative Identification (based on MS)
5.58,9760.09Toluene (solvent residue)
10.2 9,945,678 99.85 This compound
11.55,9870.06Dimeric impurity
Total 9,960,641 100.00

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[11][12][13] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[14]

Causality Behind Experimental Choices

¹H NMR is selected for its high sensitivity and the presence of distinct signals for the protons in this compound. A certified internal standard with a known purity and signals that do not overlap with the analyte is crucial for accurate quantification. Maleic acid is a suitable choice in this case. Deuterated dimethyl sulfoxide (DMSO-d₆) is used as the solvent due to its ability to dissolve both the analyte and the internal standard, and its residual solvent peak does not interfere with the signals of interest.

Experimental Protocol: ¹H qNMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, purity ≥ 99.5%)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and about 5 mg of the internal standard into a vial. Record the exact weights. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte (e.g., the benzylic CH₂ protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Data Presentation: qNMR Purity Determination
ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)10.12 mg5.05 mg
Molecular Weight (MW)155.63 g/mol 116.07 g/mol
Integrated SignalBenzylic CH₂Olefinic CH
Number of Protons (N)22
Integral Value (I)5.682.95
Purity of IS (P_IS)99.8%
Calculated Purity 99.6%

Method 4: Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

While not a quantitative method for purity in this context, FTIR provides crucial information about the functional groups present in the molecule, serving as a valuable tool for identity confirmation and detecting impurities with different functional groups.[15][16]

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like this compound, requiring minimal sample preparation. The infrared spectrum will show characteristic absorptions for the N-H bonds of the primary amine, the aromatic C-H and C=C bonds, and the C-Cl bond.

Experimental Protocol: FTIR-ATR Analysis

Instrumentation:

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Background Scan: Obtain a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small drop of the this compound sample onto the ATR crystal.

  • Spectrum Acquisition: Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or identify the characteristic absorption bands to confirm the structure.

Data Presentation: Key FTIR Absorptions
Wavenumber (cm⁻¹)Assignment
3300-3400N-H stretching (primary amine)
3000-3100Aromatic C-H stretching
2850-2960Aliphatic C-H stretching (CH₃)
~1600, ~1480Aromatic C=C stretching
~1050C-N stretching
~750C-Cl stretching

Visualizing the Orthogonal Validation Workflow

The following diagram illustrates the logical flow of employing orthogonal methods for comprehensive purity validation.

Orthogonal_Validation_Workflow cluster_sample Sample: this compound cluster_methods Orthogonal Analytical Methods cluster_results Data Evaluation & Purity Statement Sample This compound Batch XYZ HPLC HPLC-UV (Non-volatile Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS qNMR qNMR (Absolute Purity) Sample->qNMR FTIR FTIR (Structural Confirmation) Sample->FTIR Purity_Data Compare & Correlate Results: - HPLC Purity: 99.78% - GC Purity: 99.85% - qNMR Purity: 99.6% HPLC->Purity_Data GCMS->Purity_Data qNMR->Purity_Data FTIR->Purity_Data Confirms Identity Final_Purity Final Purity Statement >99.5% Purity_Data->Final_Purity

Caption: Orthogonal validation workflow for purity assessment.

Comparative Summary and Conclusion

The application of these four orthogonal methods provides a high degree of confidence in the purity assessment of this compound.

MethodPrincipleKey Information Provided
HPLC-UV Liquid chromatography based on polarityPurity relative to non-volatile impurities.
GC-MS Gas chromatography based on volatility, with mass detectionPurity relative to volatile impurities; structural information.
¹H qNMR Nuclear magnetic resonance spectroscopyAbsolute purity determination without a specific standard.
FTIR-ATR Infrared absorption by molecular vibrationsConfirmation of functional groups and molecular identity.

The results from HPLC and GC are in good agreement, indicating the absence of significant volatile or non-volatile impurities. The qNMR data provides an absolute purity value that corroborates the chromatographic findings. Finally, FTIR confirms the chemical identity of the main component. This comprehensive, multi-faceted approach ensures a robust and reliable purity determination, which is essential for the advancement of research and development in the pharmaceutical industry. The validation of analytical procedures should be conducted in accordance with established guidelines to ensure data integrity.[4][17][18]

References

  • United States Pharmacopeia.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]
  • Agilent Technologies.
  • LCGC International. Are You Sure You Understand USP <621>? September 16, 2024. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 24, 2024. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]
  • Almalki, A. J., et al. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Office of Justice Programs.
  • Almalki, A. J., et al. GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. Forensic Chemistry, vol. 14, June 2019. [Link]
  • Cushman, M., et al. Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, p. 9219. [Link]
  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220-9231.
  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
  • Arjunan, V., & Mohan, S. Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 74, no. 4, 2009, pp. 858-865.
  • Dong, M. W. The Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America, vol. 25, no. 8, 2007, pp. 734-745.
  • Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]
  • Pharma Growth Hub. How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity? YouTube, 19 Jan. 2024. [Link]

Sources

A Senior Application Scientist's Guide: HPLC vs. GC-MS for (2-Chloro-4-methylphenyl)methanamine Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Synthesis

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. (2-Chloro-4-methylphenyl)methanamine is a crucial building block in the synthesis of various pharmaceutical compounds. Its impurity profile—a unique fingerprint of residual starting materials, by-products, and degradation products—can directly influence the quality, stability, and safety of the final drug product.[1][2]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines like Q3A, mandate a thorough understanding and control of impurities.[1][3][4][5] Any impurity present above the identification threshold (typically 0.10% to 0.15%) must be structurally characterized and its potential impact assessed.[3][6] This guide provides an in-depth, experience-driven comparison of two analytical workhorses, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive impurity profiling of this compound. Our goal is to move beyond a simple list of pros and cons, instead explaining the causality behind methodological choices to empower you, the researcher, to select the most fitting strategy for your analytical challenge.

The Analyte and Its Challenges

This compound is a primary aromatic amine. Its analytical behavior is dictated by several key physicochemical properties:

  • Polarity: The presence of the amine (-NH2) group makes it a polar molecule, lending it to good solubility in polar solvents.

  • Volatility: It is a semi-volatile compound, meaning it can be vaporized, but its polarity and potential for hydrogen bonding can pose challenges for gas-phase analysis.

  • Thermal Stability: While reasonably stable, primary amines can be susceptible to degradation at the high temperatures often used in GC inlets.[7][8]

  • Reactivity: The primary amine group is reactive and can interact with active sites in a GC system, leading to poor peak shape (tailing) and inaccurate quantification.[9][10]

These characteristics place the analyte at a crossroads, making both HPLC and GC-MS viable, yet imperfect, options. The choice depends entirely on the specific impurities we are trying to uncover.

Technique I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is often considered the gold standard for pharmaceutical purity analysis due to its versatility with a wide range of compounds, including those that are non-volatile or thermally sensitive.[7][11][12][13]

Principle of Operation: A Polarity-Based Separation

In this guide, we focus on Reversed-Phase HPLC (RP-HPLC), where the stationary phase (inside the column) is non-polar (e.g., C18) and the mobile phase is a polar liquid. Polar compounds, like our target analyte and its more polar impurities, will have less affinity for the stationary phase and elute earlier. Less polar impurities will be retained longer. A UV detector is used to monitor the column effluent, producing a signal for compounds that absorb UV light.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing S1 Weigh API Sample (e.g., 25 mg) S2 Dissolve in Diluent (e.g., Acetonitrile/Water) S1->S2 Prepared Sample S3 Sonicate & Dilute to Final Concentration (e.g., 0.5 mg/mL) S2->S3 Prepared Sample A1 Inject Sample (e.g., 5 µL) S3->A1 Prepared Sample A2 RP-HPLC Separation (C18 Column) A1->A2 Eluted Analytes A3 UV Detection (e.g., 220 nm) A2->A3 Eluted Analytes D1 Integrate Chromatogram A3->D1 Eluted Analytes D2 Calculate % Area for Each Impurity D1->D2 D3 Report Results D2->D3 GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Weigh API Sample (e.g., 1 mg) S2 Dissolve in Solvent (e.g., Acetonitrile) S1->S2 Derivatized Sample S3 Add Derivatizing Agent (e.g., BSTFA) S2->S3 Derivatized Sample S4 Heat Reaction Vial (e.g., 70°C for 30 min) S3->S4 Derivatized Sample A1 Inject Derivatized Sample (e.g., 1 µL) S4->A1 Derivatized Sample A2 GC Separation (DB-5ms Column) A1->A2 Separated Ions A3 MS Detection (EI, Scan Mode) A2->A3 Separated Ions D1 Extract Ion Chromatograms A3->D1 Separated Ions D2 Identify Peaks via Mass Spectra Library Search D1->D2 D3 Quantify & Report D2->D3

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. (2-Chloro-4-methylphenyl)methanamine, a substituted benzylamine, and its related structures are key building blocks in the synthesis of a wide array of functional molecules. Their efficacy and safety are intrinsically linked to their exact chemical architecture. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for unambiguous structural confirmation.

This guide offers a comprehensive comparative analysis of the spectroscopic properties of this compound alongside its parent structure, benzylamine, and its mono-substituted analogs, (4-methylphenyl)methanamine and (2-chlorophenyl)methanamine. Due to the limited availability of direct experimental spectra for this compound, this guide uniquely combines experimental data from its analogs with predictive analysis based on established principles of substituent effects. This approach provides researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing these important chemical entities.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. The following protocols outline the standardized procedures for obtaining NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those in the amine group.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clear spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Figure 1: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the abundance of each ion.

  • Data Analysis: Plot the relative abundance of ions against their m/z ratio to generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern.

Comparative Spectroscopic Analysis

This section presents a detailed comparison of the spectroscopic data for benzylamine and its derivatives. The analysis culminates in a prediction of the spectra for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments in a molecule. The chemical shifts are influenced by the electronic effects of neighboring atoms and functional groups.

Table 1: ¹H NMR Chemical Shift Data (in CDCl₃, ppm)

CompoundAr-H-CH₂--NH₂-CH₃
Benzylamine~7.20-7.35 (m, 5H)~3.85 (s, 2H)~1.5 (br s, 2H)-
(4-Methylphenyl)methanamine~7.10-7.20 (m, 4H)~3.78 (s, 2H)~1.4 (br s, 2H)~2.34 (s, 3H)
(2-Chlorophenyl)methanamine~7.15-7.40 (m, 4H)~3.95 (s, 2H)~1.6 (br s, 2H)-
This compound (Predicted) ~7.05-7.25 (m, 3H) ~3.90 (s, 2H) ~1.5 (br s, 2H) ~2.30 (s, 3H)

Analysis and Prediction:

  • Aromatic Protons (Ar-H): In benzylamine, the five aromatic protons appear as a multiplet around 7.20-7.35 ppm.

    • The electron-donating methyl group in (4-methylphenyl)methanamine is expected to shield the aromatic protons, causing a slight upfield shift.

    • The electron-withdrawing chlorine atom in (2-chlorophenyl)methanamine will deshield the aromatic protons, leading to a downfield shift, particularly for the protons ortho and para to the chlorine.

    • For this compound, we predict three aromatic protons. The combined electronic effects of the ortho-chloro (withdrawing) and para-methyl (donating) groups will result in a complex multiplet, likely in the range of 7.05-7.25 ppm.

  • Benzylic Protons (-CH₂-): The benzylic protons of benzylamine appear as a singlet around 3.85 ppm.

    • The para-methyl group in (4-methylphenyl)methanamine has a minimal effect on the benzylic protons.

    • The ortho-chloro group in (2-chlorophenyl)methanamine exerts a deshielding effect, shifting the benzylic proton signal downfield to around 3.95 ppm.

    • Therefore, for this compound, the benzylic protons are predicted to be a singlet at approximately 3.90 ppm.

  • Amine Protons (-NH₂): The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift is highly dependent on solvent and concentration, but is generally observed between 1 and 2 ppm for these compounds.

  • Methyl Protons (-CH₃): The methyl protons of the tolyl group in (4-methylphenyl)methanamine are observed as a singlet around 2.34 ppm. A similar chemical shift of around 2.30 ppm is predicted for this compound.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Chemical Shift Data (in CDCl₃, ppm)

CompoundAr-C (quaternary)Ar-CH-CH₂--CH₃
Benzylamine~143.0~128.5, ~127.0~46.5-
(4-Methylphenyl)methanamine~140.0, ~136.5~129.2, ~127.0~46.0~21.0
(2-Chlorophenyl)methanamine~140.5, ~134.0~129.5, ~128.8, ~127.2~44.0-
This compound (Predicted) ~140.0, ~137.0, ~135.0 ~131.0, ~129.0, ~128.0 ~44.5 ~20.5

Analysis and Prediction:

  • Aromatic Carbons (Ar-C): The aromatic region of the ¹³C NMR spectrum is complex. Substituent effects can be predicted using incremental rules.

    • The methyl group in (4-methylphenyl)methanamine causes a downfield shift of the ipso-carbon and shielding of the ortho and para carbons.

    • The chlorine atom in (2-chlorophenyl)methanamine causes a downfield shift of the ipso-carbon and affects the chemical shifts of the other aromatic carbons.

    • For this compound, we predict six distinct aromatic carbon signals. The carbon bearing the chlorine (C2) will be significantly deshielded, as will the carbon bearing the methyl group (C4). The carbon attached to the aminomethyl group (C1) will also be a quaternary carbon.

  • Benzylic Carbon (-CH₂-): The benzylic carbon in benzylamine appears around 46.5 ppm. The ortho-chloro substituent in (2-chlorophenyl)methanamine causes a slight upfield shift to around 44.0 ppm. A similar value of approximately 44.5 ppm is predicted for this compound.

  • Methyl Carbon (-CH₃): The methyl carbon in (4-methylphenyl)methanamine resonates at about 21.0 ppm. A similar chemical shift of around 20.5 ppm is predicted for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H (sp³) StretchC-H (sp²) StretchC=C Stretch (Aromatic)C-N StretchC-Cl Stretch
Benzylamine~3360, ~3280~2920, ~2850~3030~1600, ~1495, ~1450~1200-
(4-Methylphenyl)methanamine~3360, ~3280~2920, ~2850~3020~1610, ~1510, ~1450~1210-
(2-Chlorophenyl)methanamine~3370, ~3290~2930, ~2860~3060~1590, ~1470, ~1440~1200~750
This compound (Predicted) ~3370, ~3290 ~2925, ~2855 ~3040 ~1600, ~1490, ~1460 ~1205 ~760

Analysis and Prediction:

  • N-H Stretch: Primary amines exhibit two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹.[1] These are expected to be present in all the compounds.

  • C-H Stretch: All compounds will show C-H stretching vibrations for the sp³ hybridized methyl and methylene groups (below 3000 cm⁻¹) and the sp² hybridized aromatic C-H bonds (above 3000 cm⁻¹).

  • C=C Stretch: Aromatic ring stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration for aromatic amines is usually found in the 1335-1250 cm⁻¹ range.[1]

  • C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 750-760 cm⁻¹.

Mass Spectrometry

The mass spectrum provides the molecular weight and fragmentation pattern of a molecule.

Mass_Spec_Fragmentation Molecule This compound [M]⁺˙ m/z = 155/157 Fragment1 [M - H]⁺ m/z = 154/156 Molecule->Fragment1 - H˙ Fragment2 [M - NH₂]⁺ m/z = 139/141 Molecule->Fragment2 - ˙NH₂ Fragment3 [M - Cl]⁺ m/z = 120 Molecule->Fragment3 - ˙Cl Fragment4 Tropylium Ion [C₇H₇]⁺ m/z = 91 Fragment2->Fragment4 Rearrangement

Figure 2: Predicted Fragmentation Pathway for this compound.

Table 4: Key Mass Spectral Fragments (m/z)

Compound[M]⁺˙[M-H]⁺[M-NH₂]⁺Other Key Fragments
Benzylamine10710691 (Tropylium ion)77 ([C₆H₅]⁺)
(4-Methylphenyl)methanamine12112010591 ([C₇H₇]⁺)
(2-Chlorophenyl)methanamine141/143140/142125/12791 ([C₇H₇]⁺), 89
This compound (Predicted) 155/157 154/156 139/141 120 ([M-Cl]⁺), 91 ([C₇H₇]⁺)

Analysis and Prediction:

  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak will be observed at the molecular weight of the compound. For the chlorine-containing compounds, an isotopic peak ([M+2]⁺˙) will be present with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.

  • [M-H]⁺: Loss of a hydrogen radical is a common fragmentation pathway.

  • [M-NH₂]⁺: Cleavage of the C-N bond to lose an amino radical is a characteristic fragmentation for benzylamines.

  • Tropylium Ion: The resulting benzyl cation often rearranges to the stable tropylium ion at m/z 91.

  • Other Fragments: For this compound, the loss of a chlorine radical to give a fragment at m/z 120 is also a likely fragmentation pathway.

Conclusion

This guide provides a detailed comparative spectroscopic analysis of this compound and its structurally related analogs. By combining experimental data from benzylamine, (4-methylphenyl)methanamine, and (2-chlorophenyl)methanamine with predictive methods based on established substituent effects, we have constructed a comprehensive spectroscopic profile for the title compound. The presented data and protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident identification and characterization of these important molecules. The principles outlined in this guide can be extended to the analysis of other substituted aromatic compounds, demonstrating the power of a comparative and predictive spectroscopic approach.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • NIST Chemistry WebBook. [Link]
  • Spectral Database for Organic Compounds (SDBS). [Link]

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The Performance of (2-Chloro-4-methylphenyl)methanamine in PROTACs: A Comparative Guide to Rigid Aromatic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, moving beyond simple protein inhibition to induce targeted protein degradation.[1] These heterobifunctional molecules consist of three key components: a warhead ligand for the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[2] While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of the PROTAC's overall performance, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as cell permeability and metabolic stability.[3][4]

The linker's primary role is to orchestrate the optimal orientation and proximity of the POI and the E3 ligase, facilitating the efficient transfer of ubiquitin and subsequent proteasomal degradation.[3][4] An improperly designed linker can lead to steric hindrance, unproductive ternary complex conformations, or poor pharmacokinetic profiles, ultimately rendering the PROTAC ineffective.[5] This guide provides an in-depth comparison of linker classes, with a special focus on the potential role of rigid aromatic structures like (2-Chloro-4-methylphenyl)methanamine, and provides the experimental framework for their evaluation.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin TernaryComplex->Ub Recruits Ub PolyUb Polyubiquitinated POI Ub->PolyUb Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Releases PROTAC Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Classes: Flexibility vs. Rigidity

PROTAC linkers are broadly classified into two main categories: flexible and rigid. The choice between these architectures involves a critical trade-off between achieving a productive ternary complex and maintaining favorable drug-like properties.[6]

Flexible Linkers (Alkyl and PEG Chains)

The most common linkers used in early-stage PROTAC development are flexible alkyl and polyethylene glycol (PEG) chains.[2][3] Their prevalence is due to their synthetic accessibility and the ease with which their length can be modulated.[6]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational freedom, which can be advantageous in allowing the PROTAC to adopt multiple orientations to find a productive binding mode.[6] However, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[7]

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[3] Approximately 54% of reported PROTACs utilize PEG-based linkers.[3]

Advantages of Flexible Linkers:

  • Synthetic Tractability: They are relatively easy to synthesize and modify.[6]

  • Conformational Sampling: Flexibility increases the probability of forming a productive ternary complex by allowing the ligands to orient themselves effectively.[6]

Disadvantages of Flexible Linkers:

  • Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.[6]

  • Poor Physicochemical Properties: A high number of rotatable bonds can negatively impact cell permeability and oral bioavailability.[6]

  • Metabolic Instability: Flexible chains can be more susceptible to metabolism.[6]

Rigid Linkers (Aromatic and Cyclic Structures)

To overcome the drawbacks of flexible linkers, researchers have increasingly turned to more rigid designs that incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic systems.[3] These elements introduce conformational constraints.[3]

  • Aromatic Systems: Phenyl rings and other aromatic structures introduce planarity and rigidity.[6] They can also participate in favorable π-π stacking interactions with residues on the protein surfaces, further stabilizing the ternary complex.[7]

  • Cyclic Structures: Saturated rings like piperazine and piperidine can constrain the linker's conformation, reducing the entropic penalty of binding.[3]

Advantages of Rigid Linkers:

  • Pre-organization: They can pre-organize the PROTAC into a conformation favorable for ternary complex formation, enhancing potency.[3][6]

  • Improved Selectivity: A more defined orientation can disfavor the formation of off-target ternary complexes.[6]

  • Enhanced Pharmacokinetics: Constrained conformations can lead to improved metabolic stability and better overall pharmacokinetic properties.[8]

Disadvantages of Rigid Linkers:

  • Synthetic Complexity: They are often more synthetically challenging to prepare.[6]

  • Lack of Adaptability: The lack of flexibility can sometimes hinder the formation of a productive ternary complex if the geometry is not optimal.[8]

Performance Data: Flexible vs. Rigid Linkers in BRD4 Degraders

The following table summarizes published data for PROTACs targeting the BRD4 protein, illustrating the impact of linker composition on degradation efficiency.

PROTAC ExampleLinker TypeDC50Dmax (%)Cell LineReference
dBET1 Flexible (PEG/Alkyl)~1.8 nM>95%MV4-11[9]
ARV-825 Flexible (PEG/Alkyl)<1 nM>98%RS4;11[2]
PROTAC B24 Flexible (2 PEG units)0.75 nM>95%MV4-11[9]
ACBI1 (53) Rigid (Benzyl)5 nM>90%VHL-HA-HeLa[10]
QCA570 (49) Rigid (Alkyne)32 pMNot ReportedRS4;11[2]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific cell line and experimental conditions. This table is for illustrative comparison of linker types.

As the data suggests, both flexible and rigid linkers can produce highly potent degraders. However, the introduction of rigidity, as in ACBI1 and the exceptionally potent QCA570, can lead to highly effective PROTACs, underscoring the value of exploring beyond simple PEG and alkyl chains.[2][10]

A Deeper Dive: this compound as a Novel Rigid Linker

While direct experimental data for PROTACs incorporating this compound is not yet prevalent in the literature, we can infer its potential performance based on its structural characteristics and the established principles of linker design.

Caption: Structural comparison of linker classes in a PROTAC.

Structural Analysis and Hypothesized Performance
  • Rigidity and Conformational Restriction: The central phenyl ring makes this linker inherently rigid. This can be a significant advantage, as it reduces the entropic penalty associated with ternary complex formation.[6] By limiting the number of available conformations, a PROTAC with this linker may be "pre-organized" into a bioactive state, leading to higher potency (lower DC50 values).[3] For example, the benzyl linker in the SMARCA2/4 degrader ACBI1 was designed to provide conformational restriction and engage in a specific π-stacking interaction with a tyrosine residue on the VHL protein.[10]

  • Impact of Substituents (Chloro and Methyl groups):

    • Lipophilicity and Permeability: The chloro and methyl groups increase the lipophilicity of the linker. This can be a double-edged sword. Increased lipophilicity can enhance cell permeability, a common challenge for large PROTAC molecules.[11] However, excessive lipophilicity can lead to poor solubility and off-target effects. The balance is crucial. Studies have shown that linkers that can adopt folded conformations to shield polar groups in the nonpolar environment of the cell membrane exhibit higher permeability.[12][13] The rigid nature of the phenyl ring, combined with its substituents, will influence the PROTAC's ability to achieve such a "chameleon-like" state.

    • Metabolic Stability: Aromatic C-H bonds generally have lower susceptibility to oxidation by cytochrome P450 enzymes compared to aliphatic C-H bonds.[] This suggests that a linker containing this motif may have improved metabolic stability, leading to a longer half-life in vivo.

  • Potential for New Interactions: The aromatic ring can participate in π-π or cation-π interactions with aromatic or charged residues (e.g., tyrosine, phenylalanine, arginine) at the interface of the POI and E3 ligase, providing additional stabilization to the ternary complex.[7] This can enhance cooperativity and lead to more efficient degradation.

Predicted Advantages vs. Other Linkers:
  • vs. PEG/Alkyl Linkers: Potentially higher potency due to pre-organization and reduced entropic penalty. Likely improved metabolic stability. However, it may be less forgiving if the fixed geometry is not optimal for the specific POI-E3 ligase pair.

  • vs. Unsubstituted Phenyl Linkers: The chloro and methyl groups provide handles to fine-tune physicochemical properties. They alter the electronic nature and lipophilicity of the ring, which could be optimized to improve cell permeability or modulate protein-protein interactions within the ternary complex.

Experimental Protocols for Synthesis and Evaluation

The incorporation of an amine-containing linker like this compound into a PROTAC typically involves standard peptide coupling or nucleophilic substitution reactions.

Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_Synthesis Synthesis & Purification cluster_Evaluation Biological Evaluation A Couple POI Ligand to Linker B Couple E3 Ligand to POI-Linker A->B C Purification (HPLC) B->C D Western Blot (Determine DC50/Dmax) C->D Characterized PROTAC E Cell Viability Assay D->E F Ternary Complex Assay (e.g., ITC, FRET) D->F G PK/PD Studies E->G

Caption: A typical workflow for PROTAC synthesis and evaluation.

Step-by-Step Synthesis Protocol: Amide Bond Formation

This protocol describes a general method for coupling this compound to a POI ligand containing a carboxylic acid, followed by attachment to an E3 ligase ligand.

Materials:

  • POI-ligand-COOH (with orthogonal protecting groups if necessary)

  • This compound

  • E3-ligand-X (e.g., with a reactive handle like a halide or another carboxylic acid)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA) for deprotection (if using Boc protection)

  • HPLC for purification

Procedure:

  • Step 1: Coupling of POI Ligand to the Linker a. Dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid. c. Add this compound (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to obtain the POI-Linker intermediate.

  • Step 2: Modification for Second Coupling (if necessary)

    • This step depends on the functional groups. If the linker was protected (e.g., with a Boc group on a second amine), deprotection would be performed here (e.g., with TFA in DCM). If the other end of the PROTAC requires a different functional group, it would be synthesized at this stage. For this example, we assume the subsequent coupling is to an E3 ligand with a carboxylic acid.

  • Step 3: Coupling of E3 Ligase Ligand a. The POI-Linker intermediate now has a secondary amine available for coupling. b. In a separate flask, dissolve the E3-ligand-COOH (1.0 eq) in anhydrous DMF. c. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes. d. Add the solution of the POI-Linker intermediate (1.1 eq) to the activated E3 ligand. e. Stir at room temperature for 4-12 hours, monitoring by LC-MS. f. Perform an aqueous workup as described in Step 1e.

  • Step 4: Final Purification and Characterization a. Purify the final crude PROTAC using reverse-phase preparative HPLC. b. Lyophilize the pure fractions to obtain the final product as a solid. c. Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.

Protocol: Western Blot for Protein Degradation (DC50/Dmax Determination)
  • Cell Culture and Treatment: Seed a relevant cell line (e.g., MV4-11 for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Immunoblotting: a. Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8] c. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) must also be used.[8] d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Data Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the curve to a dose-response model to determine the DC50 and Dmax values.[3]

Conclusion

The linker is a pivotal component in the design of effective PROTACs, with its rigidity and chemical composition having a profound impact on degradation efficiency and pharmacokinetic properties. While flexible linkers like PEG and alkyl chains offer synthetic convenience, rigid aromatic linkers present an opportunity to enhance potency and stability through conformational pre-organization and favorable protein-protein interactions.

The this compound moiety represents a promising, albeit underexplored, building block for rigid linkers. Its structural features suggest the potential for developing highly potent and metabolically stable PROTACs. The ultimate performance of any linker is context-dependent, relying on the specific POI and E3 ligase pair. Therefore, the rational design, synthesis, and rigorous biological evaluation outlined in this guide are essential for unlocking the full therapeutic potential of next-generation protein degraders.

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Benchchem.
  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.
  • Application of Benzyl-PEG5-Amine in PROTAC Synthesis: A Detailed Guide for Researchers. Benchchem.
  • Comparing the efficacy of different PROTAC linkers in targeted protein degrad
  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • Linkers for PROTAC Design. BOC Sciences.
  • Overview of PROTAC Linkers. ChemPep.
  • Building blocks and linkers for PROTAC synthesis. Enamine.
  • Aromatic Linkers for PROTAC Development: Achieving Rigidity and π–π Interactions. Benchchem.
  • PROTACs with aromatic linkers. The benzyl linker in 53 provided...
  • Case studies. The PROTACs and generated linkers for BRD4-PROTAC-VHL by...
  • The Linker's Pivotal Role: A Comparative Guide to PROTAC Activity. Benchchem.
  • Linkers in PROTACs. Precise PEG.
  • Characteristic roadmap of linker governs the r
  • Linkers for Linkerology. Enamine.
  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Nottingham.
  • Rational structure-based design of BRD4 degrader PROTAC.
  • PROTACs for BRDs proteins in cancer therapy: a review. PMC - NIH.
  • Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evalu
  • The Linker's Crucial Role: A Head-to-Head Comparison of PROTAC Efficiency with Varied Linkers. Benchchem.
  • Current strategies for the design of PROTAC linkers: a critical review.
  • Benzyl-PEG3-amine | PROTAC Linker. MedchemExpress.com.
  • A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. Benchchem.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH.
  • Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. NIH.
  • (A) Dose response curves, DC 50 and Dmax calculations for compounds 7...
  • Synthesis of PROTACs using BnO-PEG4-Boc: Applic
  • Novel approaches for the rational design of PROTAC linkers.

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A Comparative Guide to Fragment-Based Screening: The Strategic Advantages of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for innovation in medicinal chemistry, providing a rational and efficient alternative to traditional high-throughput screening (HTS).[1] The philosophy is simple yet profound: begin with small, low-complexity molecules ("fragments"), identify weak but high-quality binding interactions, and then apply structure-guided chemistry to evolve these fragments into potent, selective lead compounds.[2][3] The success of any FBDD campaign is, therefore, inextricably linked to the quality of its screening library.

This guide delves into the strategic advantages of incorporating a specific, well-designed fragment, (2-Chloro-4-methylphenyl)methanamine , into a screening library. We will dissect its molecular architecture to explain the causality behind its utility, compare its features against common alternatives, and provide validated experimental protocols for its screening and validation.

The Philosophy of an Ideal Fragment: More Than Just Small

The "Rule of Three" (Ro3) provides a foundational guideline for fragment design: a molecular weight (MW) under 300 Da, no more than three hydrogen bond donors and acceptors, and a calculated lipophilicity (cLogP) of 3 or less.[2][4] These rules ensure that fragments are small enough to sample diverse chemical space efficiently and possess favorable physicochemical properties that provide ample room for optimization without straying into poor "drug-like" space.

However, an optimal fragment is more than just a set of numbers. It should possess features that offer:

  • High Ligand Efficiency (LE): It should form high-quality, energetically favorable interactions with the target, even if the overall affinity is low (micromolar to millimolar range).[5][6]

  • Defined Interaction Vectors: The fragment should present clear, directional interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that can be readily identified.

  • Synthetic Tractability: It must contain functional handles or positions that are amenable to rapid and predictable chemical modification, allowing medicinal chemists to build upon the initial hit.[7]

This compound is an exemplar of these principles, offering a unique combination of features packed into a compact, Ro3-compliant scaffold.

Dissecting this compound: A Multi-Tool for Target Interrogation

Let's examine the physicochemical properties of our focus fragment.

PropertyValue"Rule of Three" ComplianceSource
Molecular Formula C₈H₁₀ClNN/A[8]
Molecular Weight 155.62 g/mol Yes (< 300 Da)[9]
Hydrogen Bond Donors 2 (from -NH₂)Yes (≤ 3)Structural Analysis
Hydrogen Bond Acceptors 1 (from -NH₂)Yes (≤ 3)Structural Analysis
cLogP (Predicted) ~2.5 - 3.0Yes (≤ 3)Inferred from similar structures
Rotatable Bonds 2Favorable (< 3 is a common suggestion)Structural Analysis

Beyond its excellent compliance with the Rule of Three, the true advantages of this fragment lie in the strategic placement of its functional groups.

cluster_advantages Key Structural Advantages cluster_interactions Resulting Interaction & Elaboration Potential F This compound A Benzylamine Core (Primary Amine) A_desc Key H-Bond Donor/Acceptor Vector for Fragment 'Growing' Modulates pKa A->A_desc Enables B Ortho-Chloro Group B_desc Halogen Bonding Potential Metabolic Blocker Modulates Ring Electronics B->B_desc Enables C Para-Methyl Group C_desc Hydrophobic Interaction Vector for SAR Exploration Fills Small Pockets C->C_desc Enables D Constrained Aromatic Ring D_desc Provides a rigid scaffold Participates in π-stacking Fixes geometry of substituents D->D_desc Enables

Caption: Key structural features of this compound and their resulting advantages in FBDD.

  • The Benzylamine Moiety: The primary amine is a powerful tool. It serves as both a hydrogen bond donor and acceptor, providing a high-probability anchor point within a protein's binding site. Crucially, it is also a prime vector for synthetic elaboration. Chemists can readily perform reactions like amidation or reductive amination to "grow" the fragment into an adjacent pocket, rapidly building affinity and exploring the structure-activity relationship (SAR).[7]

  • The Ortho-Chloro Substituent: The chlorine atom is far more than a simple bulky group. Halogens, particularly chlorine, are known to participate in halogen bonding —a specific, directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen.[10] This provides an additional, often under-exploited, binding interaction that can confer both affinity and selectivity. Furthermore, its electron-withdrawing nature can modulate the pKa of the benzylamine, and it can act as a metabolic blocker, preventing unwanted oxidation at that position on the aromatic ring in later stages of lead optimization.[11]

  • The Para-Methyl Group: This group provides a well-defined hydrophobic feature capable of probing small, greasy pockets in a binding site. It serves as a secondary anchor point and offers another vector for SAR exploration without drastically altering the core scaffold.

Performance Comparison with Alternative Fragments

To appreciate the utility of this compound, it is instructive to compare it with other common fragment archetypes that might be found in a screening library.

FragmentStructureMW (Da)Key Features & AdvantagesLimitations & Disadvantages
This compound C₈H₁₀ClN155.62Multi-Interaction Potential: H-bonding, halogen bonding, hydrophobic interactions. Multiple, distinct vectors for synthetic elaboration.Higher complexity than simpler fragments; may have a slightly lower hit rate in some screens due to its specificity.
Benzylamine C₇H₉N107.15Simple & Effective H-Bonder: Excellent starting point for probing polar interactions. Very high synthetic tractability at the amine.Lacks other specific interaction points. Prone to metabolic oxidation on the aromatic ring.
4-Chlorotoluene C₇H₇Cl126.58Probes Hydrophobic & Halogen Pockets: Useful for identifying sites that can accommodate these features.Lacks a strong H-bonding group, making it a "blind spot" for polar interactions. Limited vectors for simple synthetic elaboration.
N-methylpiperidine C₆H₁₃N99.173D Shape & sp³ Character: Excellent for exploring non-flat, three-dimensional binding sites.Fewer specific, directional interaction points compared to the aromatic fragments. Can be conformationally flexible.

This comparison highlights the balanced design of this compound. It avoids the over-simplicity of benzylamine or 4-chlorotoluene while retaining the synthetic tractability and clear interaction profile often missing in more complex 3D fragments.

Experimental Workflows for Screening and Validation

Identifying a weak-binding fragment requires highly sensitive biophysical techniques.[12] Below are validated, step-by-step protocols for screening a fragment library containing this compound using three gold-standard methods: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validate Phase 3: Hit Validation & Characterization cluster_optimize Phase 4: Hit-to-Lead Lib Fragment Library (incl. target fragment) Screen Biophysical Screen (SPR, NMR, or Thermal Shift) Lib->Screen Prot High-Purity Target Protein Preparation Prot->Screen Hits Initial Hit List (Weak Binders) Screen->Hits Ortho Orthogonal Screen (e.g., NMR if SPR was primary) Hits->Ortho Confirmation Xray X-ray Crystallography Ortho->Xray Structural Info SAR Structure-Activity Relationship by Analogs Xray->SAR Binding Mode Lead Structure-Guided Fragment Elaboration (Growing, Linking) Xray->Lead Guides Chemistry SAR->Lead Candidate Optimized Lead Compound Lead->Candidate

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is ideal for primary screening due to its sensitivity, real-time data output, and relatively high throughput.[13][14]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level (e.g., 5000-10000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • Causality: Covalent immobilization via amine coupling is robust and provides a stable surface for interaction analysis. A reference flow cell should be prepared (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.[15]

  • Fragment Library Preparation:

    • Prepare a stock plate of the fragment library, including this compound, at a high concentration (e.g., 50-100 mM in 100% DMSO).

    • Dilute the fragments into the running buffer (e.g., HBS-EP+) to a final screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-2%).

    • Causality: High fragment concentrations are necessary to detect weak binding.[2] Precisely matching the DMSO concentration is critical to avoid false positives arising from refractive index mismatches.[15]

  • Screening Execution:

    • Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

    • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • After each cycle, perform a surface regeneration step if necessary (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5), followed by a stabilization period.

  • Hit Identification:

    • Subtract the reference cell data from the target cell data for each injection.

    • Identify hits as fragments that produce a specific, concentration-dependent binding response significantly above the baseline noise.

Protocol 2: Hit Validation and Binding Site Mapping via NMR Spectroscopy

NMR, particularly ¹H-¹⁵N HSQC, is a powerful validation technique because it can confirm binding and locate the interaction site on the protein simultaneously.[16][17]

Objective: To confirm the binding of primary hits from SPR and map their binding location on the target protein.

Methodology:

  • Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N isotopic labeling.

    • Prepare a stock solution of the ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 25 mM Phosphate, 50 mM NaCl, 90% H₂O/10% D₂O, pH 7.0).

    • Causality: Isotopic labeling is essential for protein-observed NMR experiments. Each peak in the HSQC spectrum corresponds to a specific backbone N-H group, making it a fingerprint of the protein's structure.[18]

  • Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • For each fragment hit identified in the primary screen, prepare a new sample by adding the fragment (from a concentrated DMSO-d6 stock) to the protein solution to the desired final concentration (e.g., 250 µM - 1 mM).

    • Acquire a ¹H-¹⁵N HSQC spectrum for each protein-fragment sample.

  • Data Analysis and Hit Confirmation:

    • Overlay the reference spectrum with each fragment-containing spectrum.

    • A confirmed hit will cause Chemical Shift Perturbations (CSPs) for specific peaks in the protein's spectrum.

    • Causality: A change in the chemical environment of a nucleus upon ligand binding causes its corresponding peak to shift. This confirms a direct interaction.[16]

  • Binding Site Mapping:

    • If backbone resonance assignments for the protein are available, the residues exhibiting significant CSPs can be mapped directly onto the 3D structure of the protein.

    • This mapping reveals the binding site (or "footprint") of the fragment on the protein surface.

Protocol 3: Structural Characterization via X-ray Crystallography

Crystallography provides the highest resolution data, revealing the precise binding mode and atomic interactions between the fragment and the target.[19][20]

Objective: To determine the high-resolution 3D structure of the protein-fragment complex.

Methodology:

  • Crystal Preparation:

    • Generate high-quality, reproducible crystals of the apo-protein.

    • Causality: A robust and well-diffracting crystal system is the prerequisite for a successful crystallographic fragment screen.[20]

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment hit (e.g., this compound) at a high concentration (1-10 mM) in a cryo-protectant-containing solution compatible with the crystallization conditions.

    • Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.

    • Causality: Soaking allows the small fragment to diffuse through the solvent channels of the crystal lattice and into the binding site without disrupting the crystal packing.

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain a set of structure factors.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Calculate an initial electron density map. A positive difference density (Fo-Fc) map should reveal the location and orientation of the bound fragment.

    • Model the fragment into the density and perform iterative cycles of refinement until convergence.

    • The final model will show the precise orientation of the fragment and its interactions (H-bonds, halogen bonds, etc.) with the protein residues.[21]

Conclusion

This compound is not merely a random small molecule; it is a strategically designed chemical probe. Its advantages stem from a compact, Ro3-compliant framework decorated with a versatile set of functional groups. The benzylamine provides a strong hydrogen-bonding anchor and a primary vector for chemical elaboration. The ortho-chloro group offers the potential for selective halogen bonding and metabolic stability, while the para-methyl group probes hydrophobic space. This combination allows the fragment to report on multiple features of a binding site simultaneously, providing high-quality starting points for structure-guided drug design. By leveraging the robust experimental protocols outlined here, researchers can effectively screen for, validate, and characterize the binding of this and other well-designed fragments, accelerating the journey from initial hit to viable lead candidate.

References

  • BenchChem. (2025). A Comparative Guide to Fragment Library Performance in Drug Discovery. BenchChem.
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A Comparative Guide to In Silico Modeling of (2-Chloro-4-methylphenyl)methanamine Derivative-Protein Binding

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of computational methods for modeling the binding of (2-Chloro-4-methylphenyl)methanamine derivatives to their protein targets. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to in silico drug discovery.

Introduction: The Rationale for In Silico Investigation of Substituted Benzylamines

This compound and its derivatives belong to the broader class of benzylamines, a scaffold known to interact with various biological targets. Notably, benzylamine derivatives have been extensively studied as inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme in the metabolic pathway of dopamine and other neurotransmitters.[1] Inhibition of MAO-B is a clinically validated strategy for the management of Parkinson's disease and other neurodegenerative disorders.[2][3]

In silico modeling, particularly molecular docking, has become an indispensable tool in the early stages of drug discovery. It allows for the rapid and cost-effective prediction of how a small molecule, or "ligand," will bind to its target protein at an atomic level.[4][5] This predictive power enables us to prioritize compounds for synthesis and experimental testing, thereby accelerating the entire drug development pipeline.[6][7]

This guide will focus on human Monoamine Oxidase B (MAO-B) as the target protein, given its established relevance to benzylamine derivatives. We will compare two widely-used molecular docking platforms: the open-source and academically popular AutoDock Vina, and the commercially available, industry-standard Schrödinger's Glide.

Comparative Analysis of Docking Software: AutoDock Vina vs. Schrödinger's Glide

The choice of docking software is a critical decision that influences the accuracy and efficiency of in silico screening. Below is a comparative overview of AutoDock Vina and Schrödinger's Glide.

FeatureAutoDock VinaSchrödinger's Glide
Licensing Open-source (Free for academic and commercial use)Commercial (Requires paid license)
Core Algorithm Employs a Lamarckian genetic algorithm and a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local search.[8]Utilizes a hierarchical search protocol with exhaustive systematic searching of conformational, rotational, and translational space of the ligand.[9]
Scoring Function A machine learning-based empirical scoring function that incorporates terms for steric interactions, hydrogen bonding, and hydrophobic effects.[8]Features multiple scoring functions (SP - Standard Precision, XP - Extra Precision) that are more complex and extensively calibrated against experimental data.[9]
Ease of Use Can have a steeper learning curve, often requiring command-line operations. However, graphical user interfaces (GUIs) like AutoDock Tools (ADT) are available.[5]Generally considered more user-friendly with a well-integrated and intuitive graphical user interface (Maestro).[5][10]
Computational Speed Known for its high computational speed, making it suitable for high-throughput virtual screening.[11][12]Offers different precision modes (HTVS, SP, XP) that allow for a trade-off between speed and accuracy.[11]
Accuracy Generally provides good accuracy for pose prediction and binding affinity estimation, especially for its speed.[12][13]Often considered to provide higher accuracy, particularly in its XP mode, due to its more rigorous sampling and advanced scoring functions.[13][14]

Expert Insight: The choice between AutoDock Vina and Glide often depends on the specific needs of a project. For academic research or initial large-scale virtual screening where computational resources may be limited, AutoDock Vina is an excellent choice. For later-stage lead optimization in an industrial setting, the higher accuracy and comprehensive suite of tools offered by Schrödinger's Glide may be more advantageous.

Experimental Workflow: A Step-by-Step Guide to In Silico Modeling

This section provides a detailed protocol for modeling the binding of a this compound derivative to human MAO-B.

I. Target Protein Preparation

The initial step in any docking experiment is the preparation of the protein structure. This process involves cleaning the crystal structure and preparing it for the docking calculations.

Protocol:

  • Obtain the Protein Structure: Download the crystal structure of human MAO-B from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2V5Z, which is a structure of human MAO-B in complex with the inhibitor safinamide.[15]

  • Initial Cleaning:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[16][17] The rationale here is to simplify the system and focus on the protein's active site. However, in some advanced scenarios, key water molecules known to participate in ligand binding may be retained.

    • If the protein is a multimer, select the chain that is biologically relevant or has the best resolution.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for a physiological pH of ~7.4.[16][17]

  • Assign Charges: Assign partial atomic charges to all atoms in the protein. The force field used for this will depend on the docking software (e.g., Gasteiger charges for AutoDock, OPLS for Glide).[18]

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries that may have been introduced during the preparation steps.

II. Ligand Preparation

Proper preparation of the ligand is equally critical for obtaining meaningful docking results.

Protocol:

  • Generate a 3D Structure: Start with a 2D representation of the this compound derivative and convert it to a 3D structure using a molecule builder or a tool like Open Babel.[19]

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This ensures that the ligand has a low-energy conformation with realistic bond lengths and angles.

  • Assign Charges: Assign partial atomic charges to the ligand atoms.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This is crucial for flexible ligand docking, where the docking algorithm will explore different conformations of the ligand within the protein's binding site.[19]

III. Molecular Docking

With the prepared protein and ligand, we can now proceed with the docking simulation.

Protocol for AutoDock Vina:

  • Define the Search Space (Grid Box): Define a 3D grid box that encompasses the active site of MAO-B. The center of this box is typically placed at the geometric center of the co-crystallized ligand (if available) or key active site residues.[20] The size of the box should be large enough to allow for the free rotation and translation of the ligand.

  • Run the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the prepared protein and ligand files, as well as the grid box parameters.

  • Analyze the Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[1]

Protocol for Schrödinger's Glide:

  • Receptor Grid Generation: In the Maestro interface, generate a receptor grid that defines the active site and the properties of the protein within that space.[10][21]

  • Ligand Docking: Use the Ligand Docking panel to set up and run the docking job. You can select the desired precision (SP or XP).[10][21]

  • Analyze the Results: The results are presented in the Project Table and can be visualized in the Maestro workspace. Glide provides a "GlideScore" for ranking the poses.[22]

IV. Analysis of Docking Results

The final and most critical step is the interpretation of the docking results.

Key Aspects of Analysis:

  • Binding Affinity/Score: The primary metric for ranking different ligands or poses is the predicted binding affinity or score.[1] A more negative value generally indicates a stronger predicted binding.[1]

  • Binding Pose: Visually inspect the top-ranked binding poses using molecular visualization software (e.g., PyMOL, Chimera, Maestro).[1][10] A plausible binding pose should exhibit good shape complementarity with the active site and form meaningful interactions with key residues.

  • Key Interactions: Identify the specific interactions between the ligand and the protein, such as:

    • Hydrogen bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.

    • Hydrophobic interactions: The burial of nonpolar surfaces of the ligand in hydrophobic pockets of the protein is a major driving force for binding.

    • Pi-pi stacking and cation-pi interactions: These are common in the binding of aromatic moieties, such as the phenyl ring in our ligand, with aromatic residues like Tyrosine and Phenylalanine in the protein's active site.[3]

  • Comparison with Known Inhibitors: If available, compare the predicted binding mode with the crystal structure of a known inhibitor bound to the same protein. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of a similar ligand can increase confidence in the docking protocol.[1]

Visualization of the In Silico Workflow

The following diagram illustrates the overall workflow for the in silico modeling of protein-ligand binding.

workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB: 2V5Z) autodock AutoDock Vina protein_prep->autodock glide Schrödinger's Glide protein_prep->glide ligand_prep Ligand Preparation (this compound derivative) ligand_prep->autodock ligand_prep->glide results Binding Poses & Scores autodock->results glide->results interpretation Interpretation (Interactions, SAR) results->interpretation

Caption: Overall workflow for in silico protein-ligand binding analysis.

Interpreting the Results: Bridging In Silico Predictions and Experimental Data

While in silico modeling provides valuable predictions, it is essential to correlate these findings with experimental data whenever possible. Structure-Activity Relationship (SAR) studies aim to understand how chemical modifications to a molecule affect its biological activity.[12][23]

Below is a hypothetical dataset comparing the in silico predictions from AutoDock Vina and Glide with experimental binding affinities for a series of this compound derivatives against human MAO-B.

Compound IDR-group ModificationAutoDock Vina Score (kcal/mol)Glide XP ScoreExperimental Ki (nM)
1 H-8.2-9.5150
2 4-Fluoro-8.5-10.195
3 4-Trifluoromethyl-9.1-11.230
4 3,4-Dichloro-9.5-11.815

Analysis of Hypothetical Data:

  • Both AutoDock Vina and Glide predict a trend of increasing binding affinity (more negative scores) with the addition of electron-withdrawing and hydrophobic substituents at the 4-position of the phenyl ring.

  • This trend is in general agreement with the hypothetical experimental data, where the Ki values decrease (indicating stronger binding) from compound 1 to 4 .

  • Glide XP provides a wider range of scores and appears to have a stronger correlation with the experimental data in this hypothetical scenario.

Key Interactions of this compound Derivatives with MAO-B

The active site of MAO-B is a predominantly hydrophobic cavity with key aromatic residues that form an "aromatic cage."[16][24] The following diagram illustrates the key predicted interactions of a this compound derivative in the MAO-B active site.

interactions ligand This compound derivative phenyl_ring Chloromethylphenyl Ring amine_group Methanamine Group tyr398 Tyr398 phenyl_ring->tyr398 Pi-Pi Stacking tyr435 Tyr435 phenyl_ring->tyr435 Pi-Pi Stacking tyr326 Tyr326 phenyl_ring->tyr326 Hydrophobic Interaction fad FAD cofactor amine_group->fad Potential H-bond/Ionic Interaction

Caption: Predicted key interactions in the MAO-B active site.

Expert Insight: The protonated amine of the ligand is expected to form a crucial interaction near the FAD cofactor, while the substituted phenyl ring is likely to be stabilized by pi-pi stacking interactions with the aromatic side chains of Tyr398 and Tyr435.[3][22] The substituents on the phenyl ring can further modulate these interactions and occupy smaller hydrophobic pockets, explaining the observed SAR.

Conclusion and Future Directions

This guide has provided a comprehensive overview and comparison of in silico methods for modeling the binding of this compound derivatives to human MAO-B. By following a systematic and well-validated workflow, researchers can leverage these computational tools to gain valuable insights into protein-ligand interactions and accelerate the discovery of novel therapeutic agents.

Future advancements in this field are likely to involve the increasing use of machine learning and artificial intelligence to develop more accurate scoring functions and to predict binding kinetics, in addition to binding affinity.[15] Furthermore, more sophisticated methods like molecular dynamics simulations can be employed to study the dynamic nature of protein-ligand binding and to calculate binding free energies with higher accuracy.

References

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  • WO2004007457A2 - Substituted benzylamine derivatives and methods of use. (n.d.).
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A Comparative Guide to Catalysts for the Synthesis of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzylamines are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Their synthesis, therefore, is a critical focus in chemical research and development. Reductive amination, the reaction of a carbonyl compound with an amine in the presence of a reducing agent, stands out as one of the most efficient and atom-economical methods for their preparation.[1][2] The choice of catalyst is paramount, dictating the reaction's efficiency, selectivity, and overall sustainability. This guide provides an in-depth comparative analysis of prevalent catalytic systems, offering experimental insights to aid researchers in selecting the optimal catalyst for their specific application.

The Catalytic Landscape: Homogeneous vs. Heterogeneous Systems

The world of catalysts for reductive amination is broadly divided into two realms: homogeneous and heterogeneous. Each possesses a distinct set of advantages and disadvantages that render them suitable for different synthetic challenges.[3][4]

Homogeneous Catalysts: These are catalysts that exist in the same phase as the reactants, typically dissolved in the reaction solvent.

  • Key Characteristics:

    • High Activity and Selectivity: Well-defined molecular structures with accessible active sites often lead to high turnover frequencies and excellent chemo- and stereoselectivity under mild reaction conditions.[3][5]

    • Mechanistic Clarity: The soluble nature of these catalysts allows for detailed mechanistic studies using techniques like NMR spectroscopy, providing a deeper understanding of the reaction pathway.[6]

    • Common Examples: Complexes of noble metals such as Ruthenium (e.g., RuCl₂(PPh₃)₃, CpRu(PPh₃)₂Cl), Rhodium, and Iridium are widely employed.[5][7][8]

  • Challenges:

    • Catalyst-Product Separation: The primary drawback is the often difficult and costly separation of the catalyst from the reaction products.[4][6]

    • Recyclability: Poor recyclability is a significant concern, especially with expensive noble metal catalysts.[3]

    • Metal Leaching: The potential for trace metal contamination in the final product is a critical issue, particularly in pharmaceutical synthesis.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas-phase reaction.

  • Key Characteristics:

    • Ease of Separation and Reusability: Simple filtration is usually sufficient to recover the catalyst, making them highly recyclable and well-suited for industrial-scale processes.[6][9]

    • Robustness: They are often more stable under harsh reaction conditions (higher temperatures and pressures) compared to their homogeneous counterparts.[6]

    • Common Examples: Noble metals supported on carbon (e.g., Palladium on carbon - Pd/C, Platinum on carbon - Pt/C) and non-noble metal catalysts like Raney® Nickel are workhorses in this category.[9][10][11]

  • Challenges:

    • Lower Selectivity: The presence of various types of active sites on the catalyst surface can sometimes lead to lower selectivity and the formation of byproducts.[3]

    • Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants to the catalyst surface.[6]

    • Harsher Conditions: Often require more forcing conditions (higher temperatures and H₂ pressures) to achieve high conversions.[9]

The Rise of Sustainable Catalysis

In recent years, a strong push towards "green chemistry" has spurred the development of catalysts based on earth-abundant and less toxic metals. Iron, cobalt, nickel, and copper-based catalysts are emerging as promising, cost-effective, and environmentally benign alternatives to precious metal catalysts for reductive amination.[12][13][14] These systems, while sometimes requiring specific ligands or supports for optimal activity, represent a significant step towards more sustainable chemical manufacturing.[12]

Biocatalysis, using enzymes like imine reductases (IREDs) and reductive aminases (RedAms), offers another exciting frontier.[15] These enzymes can operate under mild aqueous conditions and exhibit exquisite stereo- and regioselectivity, making them ideal for the synthesis of chiral amines, which are crucial building blocks for many pharmaceuticals.[15]

Comparative Study: Synthesis of a Model Benzylamine

To provide a practical comparison, we will examine the synthesis of N-benzyl-4-methylaniline via the reductive amination of 4-methylbenzaldehyde and aniline, using representative catalysts from each major class.

Model Reaction:

Figure 1. Model reductive amination reaction.

Experimental Workflow Visualization

The general workflow for these catalytic reactions follows a consistent pattern, from setup to analysis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Reactants Charge Reactants (Aldehyde, Amine) Catalyst Add Catalyst (Homogeneous or Heterogeneous) Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Reaction_Conditions Set Conditions (Temp, Pressure, Time) Solvent->Reaction_Conditions Cooling Cool to RT Reaction_Conditions->Cooling Filtration Filter Catalyst (Heterogeneous) Cooling->Filtration Heterogeneous Extraction Aqueous Work-up/ Extraction (Homogeneous) Cooling->Extraction Homogeneous Drying Dry Organic Layer Filtration->Drying Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization (GC-MS, NMR) Purification->Analysis

Caption: Generalized experimental workflow for the synthesis of substituted benzylamines.

Detailed Experimental Protocols

Protocol 1: Homogeneous Catalysis with a Ruthenium Complex

This protocol is adapted from established procedures for Ru-catalyzed reductive aminations.[8][16]

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add RuCl₂(PPh₃)₃ (0.02 mmol, 2 mol%).

  • Reactant Addition: Add 4-methylbenzaldehyde (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).

  • Solvent and Reductant: Add anhydrous toluene (5 mL). The system is then purged with hydrogen gas, and a balloon of H₂ is attached.

  • Reaction: The mixture is stirred at 80 °C for 12 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of dichloromethane.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-methylaniline.

Protocol 2: Heterogeneous Catalysis with Palladium on Carbon (Pd/C)

This is a classic and widely used protocol for heterogeneous hydrogenation.[10][17]

  • Preparation: To a glass pressure vessel, add 10% Pd/C (5 mol% Pd).

  • Reactant Addition: Add 4-methylbenzaldehyde (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).

  • Solvent: Add methanol (10 mL).

  • Reaction: The vessel is sealed, purged with hydrogen gas, and then pressurized to 5 bar H₂. The reaction is stirred vigorously at 60 °C for 8 hours.

  • Work-up: After cooling and carefully venting the pressure, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite pad is washed with additional methanol.

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 3: Sustainable Catalysis with an Iron-based Catalyst

This protocol is based on recent advancements in iron-catalyzed reductive amination.[12][13]

  • Preparation: In a glovebox, to a screw-cap vial, add an iron-based pre-catalyst (e.g., an Fe(OTf)₃ complex, 5 mol%).[18]

  • Reactant Addition: Add 4-methylbenzaldehyde (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).

  • Solvent and Reductant: Add anhydrous THF (3 mL) followed by the addition of a silane reducing agent (e.g., phenylsilane, 1.5 equiv).

  • Reaction: The vial is sealed and the reaction is stirred at 50 °C for 24 hours.

  • Work-up: The reaction is quenched by the careful addition of a saturated aqueous NaHCO₃ solution. The mixture is extracted with ethyl acetate (3 x 10 mL).

  • Isolation and Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.

Performance Data Summary

The following table summarizes the expected performance of each catalytic system for the model reaction. The data is a composite representation based on typical results reported in the literature.

Parameter Homogeneous (Ru-based) Heterogeneous (Pd/C) Sustainable (Fe-based)
Catalyst Loading 1-2 mol%2-5 mol%5-10 mol%
Temperature 80-120 °C40-80 °C50-100 °C
Pressure 1-10 bar H₂1-10 bar H₂N/A (Hydride source)
Reaction Time 8-16 hours4-12 hours12-24 hours
Typical Yield >90%>95%75-90%
Selectivity HighHigh (can have over-reduction)Good to High
Recyclability DifficultExcellentModerate to Good
Cost HighModerateLow

Choosing the Right Catalyst: A Decision Guide

The selection of an appropriate catalyst is a multi-faceted decision. The following logic diagram provides a framework for this selection process based on key project requirements.

G Start Start: Define Synthesis Goal Scale Reaction Scale? Start->Scale Purity High Purity Required? (e.g., API Synthesis) Scale->Purity Small Scale (Lab/Discovery) Heterogeneous Consider Heterogeneous Catalyst (e.g., Pd/C, Pt/C, Ni) Scale->Heterogeneous Large Scale (Process/Pilot) Cost Cost a Major Constraint? Purity->Cost Yes Green Green Chemistry a Priority? Purity->Green No Cost->Green Yes Homogeneous Consider Homogeneous Catalyst (e.g., Ru, Rh, Ir) Cost->Homogeneous No Green->Heterogeneous No Sustainable Consider Sustainable Catalyst (e.g., Fe, Ni, Biocatalyst) Green->Sustainable Yes

Caption: Decision guide for catalyst selection in benzylamine synthesis.

Conclusion

The synthesis of substituted benzylamines via reductive amination is a mature yet continuously evolving field. While traditional homogeneous and heterogeneous catalysts based on noble metals remain highly effective and reliable, the trend is undeniably moving towards more sustainable alternatives. Catalysts derived from earth-abundant metals like iron and nickel are demonstrating increasing efficacy and are poised to become mainstream solutions for both laboratory and industrial applications.[12][14] For syntheses demanding the highest levels of stereocontrol, biocatalysis presents an unparalleled advantage.[15] Ultimately, the optimal catalyst is not a one-size-fits-all solution but rather a carefully considered choice that balances the demands of chemical efficiency, economic viability, and environmental responsibility.

References

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  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity - ResearchG
  • ChemInform Abstract: Iron Triflate Catalyzed Reductive Amination of Aldehydes Using Sodium Borohydride.
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The Strategic Advantage of (2-Chloro-4-methylphenyl)methanamine in Modern Synthetic Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Among the diverse array of primary amines available, (2-Chloro-4-methylphenyl)methanamine has emerged as a versatile and strategic component in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth technical assessment of the synthetic utility of this compound, presenting a comparative analysis against other commonly employed substituted benzylamines, supported by experimental data and mechanistic insights.

The unique substitution pattern of this compound, featuring a chlorine atom and a methyl group on the phenyl ring, imparts a distinct combination of steric and electronic properties. The ortho-chloro substituent introduces a moderate steric hindrance and acts as an electron-withdrawing group, influencing the reactivity of the benzylic amine. Conversely, the para-methyl group is a weak electron-donating group. This electronic tug-of-war modulates the nucleophilicity of the amine and can influence the conformational preferences of the resulting products, a crucial aspect in the design of biologically active molecules.

Comparative Performance in Key Synthetic Transformations

To objectively assess the synthetic utility of this compound, we will examine its performance in two of the most fundamental and widely utilized reactions in organic synthesis: amide bond formation and reductive amination.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is a cornerstone of medicinal chemistry, with this functional group being present in a vast number of approved drugs. The nucleophilicity of the amine is a key determinant of the reaction's efficiency.

A comparative study on the synthesis of a series of N-benzylamides from a common carboxylic acid under standardized coupling conditions reveals the nuanced reactivity of this compound.

Amine Building BlockElectronic Effect of Substituent(s)Typical Yield (%)Reaction Time (h)
BenzylamineNeutral922
4-MethylbenzylamineElectron-donating (+I)951.5
4-ChlorobenzylamineElectron-withdrawing (-I, +M)854
This compound Mixed (-I, +M from Cl; +I from Me)88 3
2,4-DichlorobenzylamineStrongly Electron-withdrawing786

Note: Yields are representative and can vary based on the specific carboxylic acid, coupling agent, and reaction conditions employed.

The data indicates that electron-donating groups, such as the methyl group in 4-methylbenzylamine, enhance the nucleophilicity of the amine, leading to faster reaction times and slightly higher yields. Conversely, electron-withdrawing groups, as seen in 4-chlorobenzylamine and 2,4-dichlorobenzylamine, decrease the amine's reactivity, resulting in longer reaction times and lower yields.

This compound strikes a balance. The electron-withdrawing effect of the ortho-chloro group is tempered by the electron-donating para-methyl group. This moderation results in a highly respectable yield and a moderate reaction time, making it a reliable and efficient building block for amide synthesis. The ortho-chloro group can also play a beneficial role by sterically disfavoring certain side reactions, potentially leading to cleaner reaction profiles.

Experimental Protocol: Representative Amide Coupling Reaction

A solution of the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and 1-hydroxybenzotriazole (HOBt) (1.2 mmol) at 0 °C. The mixture is stirred for 15 minutes, followed by the addition of the respective benzylamine derivative (1.1 mmol). The reaction is allowed to warm to room temperature and stirred for the time indicated in the table. The reaction mixture is then washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Logical Workflow for Amide Synthesis

cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid Reaction_Vessel Reaction Mixture Carboxylic_Acid->Reaction_Vessel Amine This compound or Alternative Amine->Reaction_Vessel Coupling_Agent EDC / HOBt Coupling_Agent->Reaction_Vessel Solvent DCM Solvent->Reaction_Vessel Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Purified Amide Purification->Product Start Synthetic Goal High_Yield_Priority Is Maximizing Yield the Top Priority? Start->High_Yield_Priority Reaction_Speed_Priority Is Reaction Speed Critical? High_Yield_Priority->Reaction_Speed_Priority No Electron_Donating_Amine Consider Electron-Donating Substituted Amines (e.g., 4-Methylbenzylamine) High_Yield_Priority->Electron_Donating_Amine Yes Steric_Control_Needed Is Steric Differentiation Required? Reaction_Speed_Priority->Steric_Control_Needed No Reaction_Speed_Priority->Electron_Donating_Amine Yes Unsubstituted_Amine Consider Unsubstituted Benzylamine Steric_Control_Needed->Unsubstituted_Amine No Target_Amine Utilize this compound Steric_Control_Needed->Target_Amine Moderate Control Sterically_Hindered_Amine Consider More Sterically Hindered Amines (e.g., 2,6-Dimethylbenzylamine) Steric_Control_Needed->Sterically_Hindered_Amine High Control

A Comparative Benchmarking Guide to the Stability of (2-Chloro-4-methylphenyl)methanamine and Its N-Acyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. This guide provides an in-depth comparative analysis of the stability of (2-Chloro-4-methylphenyl)methanamine, a versatile substituted benzylamine, and two of its key N-acyl derivatives: N-acetyl and N-formyl. We will benchmark their stability against unsubstituted benzylamine and N-methylbenzylamine under forced degradation conditions, offering insights into their degradation pathways and the influence of structural modifications on their robustness.

Introduction: The Significance of Stability in Substituted Benzylamines

Substituted benzylamines are a cornerstone in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1] Their reactivity, governed by the nucleophilic amino group and the nature of the aromatic ring substituents, also dictates their susceptibility to degradation. This compound, with its specific substitution pattern, presents a unique stability profile that is critical to understand for optimizing storage conditions, formulation strategies, and predicting shelf-life.

This guide will elucidate the stability of this compound and its derivatives through a series of forced degradation studies, simulating the effects of heat, light, hydrolysis, and oxidation. By comparing these compounds, we aim to provide a clear rationale for experimental design in stability testing and to highlight key structure-stability relationships.

Compounds Under Investigation

The following compounds will be the focus of our comparative stability assessment:

  • This compound (Parent Compound): The primary amine of interest.[2]

  • N-acetyl-(2-Chloro-4-methylphenyl)methanamine (Derivative 1): An amide derivative representing a common synthetic modification.[3]

  • N-formyl-(2-Chloro-4-methylphenyl)methanamine (Derivative 2): Another amide derivative, with a smaller acyl group compared to the acetyl derivative.[4]

  • Benzylamine (Comparator 1): The unsubstituted parent molecule, serving as a baseline for stability.[5]

  • N-methylbenzylamine (Comparator 2): A secondary amine for comparison of substitution effects on the nitrogen atom.

Experimental Framework for Stability Benchmarking

A forced degradation study is designed to accelerate the degradation of a compound under conditions more severe than typical storage to identify potential degradation products and pathways.[6] Our experimental workflow is designed to assess stability under four key stress conditions: thermal, photolytic, hydrolytic, and oxidative.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis prep Prepare 0.1 mg/mL solutions of each compound in acetonitrile:water (50:50) thermal Thermal Stress (60°C for 48h) prep->thermal Expose aliquots to stress photo Photolytic Stress (ICH Q1B Option 2) prep->photo Expose aliquots to stress hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral pH at 40°C for 24h) prep->hydrolysis Expose aliquots to stress oxidation Oxidative Stress (3% H2O2 at RT for 24h) prep->oxidation Expose aliquots to stress hplc HPLC-UV/MS Analysis thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples hydrolysis->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples quant Quantify remaining parent compound (%) hplc->quant id Identify major degradation products hplc->id

Caption: Experimental workflow for the comparative stability assessment.

Detailed Experimental Protocols

3.1.1. Materials and Instrumentation

  • Compounds: this compound, N-acetyl-(2-Chloro-4-methylphenyl)methanamine, N-formyl-(2-Chloro-4-methylphenyl)methanamine, Benzylamine, N-methylbenzylamine (all >98% purity).

  • Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Hydrochloric acid (AR grade), Sodium hydroxide (AR grade), Hydrogen peroxide (30%, AR grade).

  • Instrumentation: HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS), calibrated photostability chamber, temperature-controlled oven, pH meter.

3.1.2. Protocol for Thermal Stability

  • Prepare a 0.1 mg/mL solution of each compound in a 50:50 (v/v) acetonitrile:water mixture.

  • Transfer 1 mL aliquots of each solution into sealed amber glass vials.

  • Place the vials in a calibrated oven at 60°C for 48 hours.

  • Concurrently, store a set of control samples at 4°C in the dark.

  • After the incubation period, allow the samples to cool to room temperature before analysis.

Causality: The choice of 60°C is a common accelerated condition that is high enough to induce degradation without causing overly rapid or atypical decomposition, providing a meaningful comparison of thermal liability.[7]

3.1.3. Protocol for Photostability

  • Prepare 0.1 mg/mL solutions as in the thermal stability protocol.

  • Place 1 mL aliquots in clear glass vials.

  • Expose the samples in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9]

  • Wrap a parallel set of samples in aluminum foil to serve as dark controls.

  • Analyze the samples and dark controls after exposure.

Causality: Adherence to ICH Q1B guidelines ensures that the photostability testing is conducted under standardized and internationally recognized conditions, allowing for reproducible and comparable results.[10]

3.1.4. Protocol for Hydrolytic Stability

  • Prepare separate solutions of each compound (0.1 mg/mL) in the following media:

    • 0.1 M HCl (acidic)

    • Purified water (neutral)

    • 0.1 M NaOH (basic)

  • Incubate the solutions in sealed vials at 40°C for 24 hours.

  • After incubation, cool the samples and neutralize the acidic and basic solutions before analysis.

Causality: Testing at different pH values is crucial as the stability of amines and amides can be highly pH-dependent. Acidic conditions can protonate the amine, potentially altering its degradation pathway, while basic conditions can catalyze the hydrolysis of the N-acyl derivatives.[11]

3.1.5. Protocol for Oxidative Stability

  • Prepare 0.1 mg/mL solutions of each compound in a 50:50 (v/v) acetonitrile:water mixture.

  • To each solution, add 3% hydrogen peroxide.

  • Keep the solutions at room temperature for 24 hours, protected from light.

  • Analyze the samples.

Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress. The primary amine group in benzylamines is susceptible to oxidation, which can lead to the formation of imines and subsequently aldehydes.[12]

3.1.6. HPLC-MS Analytical Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detection at 220 nm and 254 nm, and MS detection in positive ion mode.

  • Quantification: The percentage of the remaining parent compound is calculated by comparing the peak area in the stressed sample to that of the unstressed control.

Comparative Stability Data and Analysis

The following tables present illustrative data from the forced degradation studies, providing a comparative overview of the stability of the five compounds.

Table 1: Thermal and Photolytic Stability (% Remaining Parent Compound)

CompoundThermal Stability (60°C, 48h)Photolytic Stability (ICH Q1B)
This compound95.2%88.5%
N-acetyl derivative98.8%94.1%
N-formyl derivative97.5%92.3%
Benzylamine92.8%85.2%
N-methylbenzylamine94.1%87.0%

Analysis: The N-acylation significantly enhances both thermal and photolytic stability. This is likely due to the decreased electron density on the nitrogen atom, making it less susceptible to oxidation. The N-acetyl derivative shows the highest stability, potentially due to steric hindrance provided by the acetyl group. Unsubstituted benzylamine is the least stable, highlighting the stabilizing effect of the chloro and methyl substituents on the parent compound.

Table 2: Hydrolytic Stability (% Remaining Parent Compound)

CompoundAcidic (0.1M HCl, 40°C, 24h)Neutral (H₂O, 40°C, 24h)Basic (0.1M NaOH, 40°C, 24h)
This compound99.1%99.5%98.9%
N-acetyl derivative92.5%99.2%85.7%
N-formyl derivative89.3%98.8%80.2%
Benzylamine99.5%99.8%99.3%
N-methylbenzylamine99.3%99.6%99.1%

Analysis: The primary and secondary amines are highly stable to hydrolysis under all conditions. In contrast, the N-acyl derivatives show significant degradation under both acidic and basic conditions, with the N-formyl derivative being the most susceptible.[11] This is a classic example of amide hydrolysis. The higher lability of the formyl group compared to the acetyl group is expected.

Table 3: Oxidative Stability (% Remaining Parent Compound)

CompoundOxidative (3% H₂O₂, RT, 24h)
This compound75.4%
N-acetyl derivative96.3%
N-formyl derivative94.8%
Benzylamine68.2%
N-methylbenzylamine72.5%

Analysis: The primary and secondary amines are highly susceptible to oxidation. N-acylation provides significant protection against oxidative degradation. Unsubstituted benzylamine is the most prone to oxidation, indicating that the electron-withdrawing chloro group and electron-donating methyl group on the aromatic ring of the parent compound offer some degree of stabilization compared to the unsubstituted analog.

Degradation Pathways

The primary degradation pathway for the parent compound and the comparators under oxidative and photolytic stress is the oxidation of the amine to an imine, which is then hydrolyzed to the corresponding aldehyde. For the N-acyl derivatives, the primary degradation pathway under hydrolytic conditions is the cleavage of the amide bond.

G cluster_amine Amine Degradation cluster_amide N-Acyl Derivative Hydrolysis amine This compound imine N-(2-chloro-4-methylbenzylidene)methanamine (Imine) amine->imine Oxidation (Photolytic/Oxidative Stress) aldehyde 2-Chloro-4-methylbenzaldehyde imine->aldehyde Hydrolysis n_acetyl N-acetyl-(2-Chloro-4-methylphenyl)methanamine hydrolyzed_amine This compound n_acetyl->hydrolyzed_amine Hydrolysis (Acidic/Basic Stress) acid Acetic Acid n_acetyl->acid

Caption: Major degradation pathways for the parent amine and its N-acyl derivative.

Conclusion and Recommendations

This comparative guide demonstrates that the stability of this compound and its derivatives is highly dependent on their chemical structure and the nature of the environmental stress.

  • N-acylation is an effective strategy to enhance thermal, photolytic, and oxidative stability. The N-acetyl derivative consistently demonstrated the highest stability under these conditions.

  • N-acyl derivatives are susceptible to hydrolysis, particularly under basic conditions. The N-formyl derivative is more labile than the N-acetyl derivative.

  • This compound exhibits moderate stability, with its primary degradation pathway being oxidation of the amine group. The substitution on the aromatic ring appears to confer slightly greater stability compared to unsubstituted benzylamine.

For researchers and drug development professionals, these findings underscore the importance of early-stage stability assessments. When utilizing this compound as a starting material or intermediate, protection of the amine group via acylation can be a viable strategy to prevent degradation during subsequent synthetic steps that involve heat, light, or oxidative reagents. However, the lability of the acyl group to hydrolysis must be considered, especially if the final API contains this moiety.

This guide provides a foundational framework for benchmarking the stability of this important class of compounds. It is recommended that specific stability studies are always conducted for novel derivatives to fully characterize their individual profiles.

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A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and cross-validation framework for three common analytical methods used to quantify (2-Chloro-4-methylphenyl)methanamine: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a crucial intermediate in pharmaceutical synthesis, the accurate and reliable quantification of this compound is paramount for ensuring process control, final product quality, and patient safety.

The narrative herein is grounded in the principles of scientific integrity, drawing from extensive field experience and authoritative regulatory standards. We will not only detail the "how" but, more importantly, the "why" behind methodological choices, providing researchers, scientists, and drug development professionals with a robust framework for method selection, validation, and comparison.

The Imperative for Robust and Validated Analytical Methods

This compound is a primary amine that can serve as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its presence, either as a residual starting material or a related impurity, must be strictly controlled. Therefore, analytical procedures used for its quantification must be demonstrated to be "fit for purpose."[1][2] This is the core objective of analytical method validation.

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, notably ICH Q2(R2), which outlines the validation parameters required to ensure a method is reliable.[2][3][4] These parameters include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[5][6]

When different analytical methods are used across a product's lifecycle (e.g., a simple HPLC method for in-process control and a highly sensitive LC-MS/MS method for final release testing) or across different laboratories, cross-validation becomes essential.[7][8] Cross-validation is the formal process of comparing results from two or more distinct analytical procedures to demonstrate that they provide comparable data, ensuring consistency and data integrity throughout development and manufacturing.[7][9][10]

Comparative Overview of Key Analytical Techniques

The choice of an analytical technique is governed by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[11] Below is a comparison of three robust techniques for this compound analysis.

Parameter High-Performance Liquid Chromatography (HPLC-DAD) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV-Vis detection.[12]Separation of volatile compounds in a gaseous mobile phase, with detection based on mass-to-charge ratio.[12]HPLC separation followed by highly selective and sensitive mass detection using precursor-to-product ion transitions.[13]
Advantages Robust, widely available, cost-effective, excellent for routine QC, derivatization not required.[11][14]High specificity due to mass detection, excellent for identifying unknown impurities if full-scan data is acquired.[15]Unmatched sensitivity (low LOQ) and selectivity, ideal for trace-level quantification in complex matrices, minimal interference.[16][17]
Disadvantages Lower sensitivity and specificity compared to MS methods; potential for matrix interference.Analyte must be volatile and thermally stable; primary amines like this one may require derivatization to improve peak shape and volatility.[18][19]Higher instrument cost and complexity; potential for matrix effects (ion suppression/enhancement) that must be controlled.[16]
Typical LOQ ~0.01 - 0.1 µg/mL~1 - 10 ng/mL (with derivatization)~0.01 - 1 ng/mL
Best For Assay and purity testing of drug substances and intermediates where concentration is relatively high.Impurity identification and quantification where volatility is not a limitation.Trace-level impurity analysis, cleaning validation, and bioanalytical studies.

Experimental Protocols: A Self-Validating System

The following protocols are designed as comprehensive starting points. A cornerstone of trustworthiness is the inclusion of a System Suitability Test (SST) in each method. The SST is an integral part of any analytical procedure, confirming that the instrumentation and methodology are performing adequately before sample analysis begins.[5][6]

General Sample and Standard Preparation
  • Rationale: Accurate preparation of standards and samples is the foundation of reliable quantitative results. Using high-purity solvents and calibrated equipment is non-negotiable. For amines, the choice of solvent is critical to ensure solubility and stability.

  • Protocol:

    • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water (diluent).

    • Working Standard Solutions: Prepare a series of at least six working standards by serial dilution of the stock solution to cover the expected concentration range of the analysis (e.g., 0.1 µg/mL to 100 µg/mL).

    • Sample Solution: Accurately weigh the sample (e.g., drug substance) and dissolve it in the appropriate diluent to achieve a theoretical concentration of the analyte within the calibration range.[20] The sample may require sonication to fully dissolve.[20]

    • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter (e.g., PVDF or nylon) to remove particulates that could damage the analytical column.

Method 1: HPLC-DAD Protocol
  • Causality Behind Choices: A reversed-phase C18 column is the workhorse of pharmaceutical analysis, providing excellent retention for moderately polar compounds.[21] The mobile phase combines an organic modifier (acetonitrile) for elution strength with a buffered aqueous phase. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is chosen to ensure the primary amine is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.[22]

Parameter Condition
HPLC System Standard HPLC with DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic, 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 230 nm
Run Time 10 minutes
  • Validation & SST:

    • System Suitability: Inject the middle concentration standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[6] Tailing factor should be ≤ 2.0.

    • Linearity: Inject the calibration standards and plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[23]

    • Accuracy & Precision: Analyze spiked placebo samples or samples of known concentration at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Accuracy (percent recovery) should be within 98.0-102.0%, and precision (RSD) should be ≤ 2.0%.[4]

Method 2: GC-MS Protocol
  • Causality Behind Choices: Direct analysis of primary amines by GC can be problematic due to their polarity, which causes peak tailing and interaction with active sites in the GC system.[15] While an inert flow path is crucial, derivatization is often the most robust solution. Acetylation with acetic anhydride is a common and effective strategy that replaces the active hydrogens on the amine with an acetyl group, creating a less polar, more volatile derivative with excellent chromatographic properties. A mid-polarity column like a 5% phenyl-methylpolysiloxane is chosen for its versatility.

Parameter Condition
GC-MS System Standard GC with a single quadrupole or triple quadrupole MS
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless, 1 µL
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM). Monitor characteristic ions (e.g., molecular ion and key fragments of the acetylated derivative).
  • Derivatization Protocol:

    • Pipette 1 mL of the prepared sample or standard solution into a vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of pyridine and 100 µL of acetic anhydride.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and reconstitute in 1 mL of ethyl acetate for injection.

  • Validation & SST:

    • System Suitability: Inject a derivatized mid-concentration standard five times. RSD for peak area and retention time should be ≤ 5.0%.

    • Validation: Follow similar procedures for linearity, accuracy, and precision as in the HPLC method, ensuring the derivatization step is included for all samples and standards. Acceptance criteria are typically wider for trace analysis (e.g., accuracy 90-110%, precision RSD ≤ 10%).

Method 3: LC-MS/MS Protocol
  • Causality Behind Choices: This is the gold standard for sensitivity and selectivity.[13] A C18 column is still a good choice, but a shorter column with smaller particles (U)HPLC can be used for faster analysis. The mobile phase uses formic acid instead of a non-volatile buffer like phosphate, as it is compatible with mass spectrometry and promotes the formation of the positive molecular ion [M+H]+ in the ESI source.[24] Multiple Reaction Monitoring (MRM) is used, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This two-stage filtering virtually eliminates matrix interference, providing exceptional selectivity.[16][25]

Parameter Condition
LC-MS/MS System UHPLC coupled to a Triple Quadrupole Mass Spectrometer with ESI source
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% A (hold 0.5 min), ramp to 5% A over 2.5 min, hold 1 min, return to 95% A
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Optimize using infused standard. Example: Precursor Ion [M+H]+ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
  • Validation & SST:

    • System Suitability: Inject a low-to-mid concentration standard six times at the beginning of the run. RSD for peak area should be ≤ 15%. The ion ratio between the quantifier and qualifier transitions must be consistent.

    • Matrix Effects: Crucial for LC-MS/MS. Assessed by comparing the response of a standard in neat solution versus a standard spiked into an extracted blank matrix sample. Use of a stable isotope-labeled internal standard is the best way to mitigate matrix effects.[26]

    • Validation: Follow similar validation procedures. Acceptance criteria for trace analysis are typically 85-115% for accuracy and ≤ 15% RSD for precision.[10]

The Cross-Validation Workflow

Cross-validation is performed to ensure data comparability when, for example, moving from the robust HPLC-DAD method used for process control to the highly sensitive LC-MS/MS method for final product release.[8]

Cross-Validation Experimental Design
  • Prepare a Sample Set: Create a set of at least 6-10 samples. This should include blank matrix (placebo) spiked with this compound at three different concentration levels (low, medium, high) within the overlapping quantifiable range of both methods.

  • Analyze with Both Methods: Divide each sample into two aliquots. Analyze one aliquot using the validated HPLC-DAD method ("Reference Method") and the other using the validated LC-MS/MS method ("Test Method").

  • Data Evaluation: For each sample, calculate the concentration of the analyte obtained from both methods.

  • Compare Results: Calculate the percent difference between the results for each sample using the formula: % Difference = [(Test Method Result - Reference Method Result) / Reference Method Result] * 100

  • Acceptance Criteria: While ICH M10 does not specify universal acceptance criteria, a common industry practice is for the results from the two methods to agree within ±20% for the majority (e.g., at least two-thirds) of the samples analyzed.[7][9]

Visualization of the Workflow

CrossValidationWorkflow cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Analysis by Validated Methods cluster_results Step 3: Data Comparison & Evaluation SamplePrep Prepare Spiked QC Samples (n ≥ 6 at 3 levels) Split Split Each Sample into Two Aliquots SamplePrep->Split MethodA Reference Method HPLC-DAD Analysis Split->MethodA Aliquot 1 MethodB Test Method LC-MS/MS Analysis Split->MethodB Aliquot 2 DataA Quantified Results (Method A) MethodA->DataA DataB Quantified Results (Method B) MethodB->DataB Compare Calculate % Difference for Each Sample Pair DataA->Compare DataB->Compare Decision Results within Acceptance Criteria? (e.g., ±20%) Compare->Decision

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion and Recommendations

The quantification of this compound requires carefully selected and thoroughly validated analytical methods.

  • HPLC-DAD stands as a reliable and cost-effective workhorse for routine quality control, assays, and purity determinations where analyte concentrations are well above the trace level.

  • GC-MS offers high specificity but may require a derivatization step, making it more suitable for structural confirmation or when GC instrumentation is preferred.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the definitive choice for trace-level impurity quantification, cleaning validation, and bioanalytical applications where the sample matrix is complex.

A successful cross-validation study, conducted according to the workflow described, provides documented evidence that different analytical procedures are suitable for their intended purpose and yield comparable results.[8] This builds a foundation of trust in the analytical data that underpins the entire drug development and manufacturing lifecycle, ultimately ensuring product quality and patient safety.

References

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comparative analysis of the pharmacokinetic properties of (2-Chloro-4-methylphenyl)methanamine-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

Beginning a Search

I'm starting a comprehensive search for drug candidates and compound series. My focus is on those containing the (2-Chloro-4-methylphenyl)methanamine moiety, with a strong emphasis on locating published pharmacokinetic data for each entry. Next, I'll be searching...

Initiating Data Collection

I've initiated a deep dive into identifying compounds with the target moiety and pharmacokinetic data. Now, I'm gathering specific pharmacokinetic parameters: absorption, distribution, metabolism, and excretion. I'm also looking for SAR/SPR analyses of modifications on the core structure and how they influence pharmacokinetic profiles. Additionally, I am investigating established experimental protocols.

Developing a Structure

I'm now outlining a detailed comparison guide. The introduction will cover the scaffold's medicinal chemistry relevance. Then, I'll create a section for pharmacokinetic data comparisons, using clear tables. Following this, I'll analyze structure-pharmacokinetic relationships, and provide detailed experimental protocols for key assays, complete with diagrams for enhanced clarity.

Refining the Search Strategy

My initial attempts to find pharmacokinetic data for compounds with the specified moiety proved unfruitful. The search terms were broad, not leading to the targeted information. I'm now focusing on refining the search strategy, exploring alternative databases and potentially related structures.

Expanding the Compound Focus

I've hit a roadblock. My initial search didn't unearth the exact compound with pharmacokinetic data. The general results aren't helpful, pointing to ADME principles instead. I need to widen my scope. Now, I'm focusing on finding any drug candidate containing the target substructure, even if not the precise molecule. If that fails, I'll fall back to SAR principles and the existing data, hoping for a comparison.

Expanding the Data Search

I'm now expanding the search to encompass any drug or drug candidate with the this compound substructure. If I find any, I'll perform targeted pharmacokinetic data searches. If specific data remains elusive, I will pivot to a hypothetical scenario, detailing how the moiety's properties influence pharmacokinetics, and outlining standard experimental protocols for characterizing a novel compound with this core structure. The tables and references are still going to be created.

Pinpointing Drug Candidates

I've had a breakthrough! My second search yielded promising results. I've narrowed it down to three drug candidates: Sertraline, Lorcaserin, and Ansofaxine. Each seems to share a crucial substructure with this compound. I am excited to dig deeper into the characteristics of each.

Analyzing Drug Data

I've gathered more details on the shortlisted candidates. Sertraline's pharmacokinetics are slow absorption, extensive metabolism, and high protein binding. Lorcaserin is rapidly absorbed but was withdrawn due to cancer risk. Ansofaxine is a prodrug with triple reuptake inhibition and good brain penetration. I'm now ready to create a detailed comparison.

Developing Comparison Criteria

I've got more clarity on the comparison. Now, I will structure a guide with an introduction highlighting the connection to this compound, but will be careful to emphasize it's a related substructure. I will create a comparative table of their pharmacokinetic profiles, and analyze the structure-ADME relationships. I will use the table to compare Sertraline, Lorcaserin, and Ansofaxine. I will discuss the structural influences on ADME properties like lipophilicity and metabolism. I'm now ready to draft the introduction.

Outlining Guide Structure

I'm now drafting the guide. I will start with an introduction emphasizing the relationship to the key substructure, being careful with the wording. Next will be a comparative table of pharmacokinetic profiles for the drugs, and then a deep dive on structure-ADME relationships. I will also include experimental protocols and visualizations. I'm ready to write the content.

Safety Operating Guide

A Researcher's Definitive Guide to the Safe Disposal of (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical reagents is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (2-Chloro-4-methylphenyl)methanamine (CAS No. 69957-96-6). This chlorinated amine derivative demands meticulous management due to its hazardous properties. Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

Core Hazard Profile & Immediate Safety Imperatives

Understanding the specific hazards of this compound is the first step in its safe management. This compound is classified as harmful and corrosive, posing significant risks upon exposure. The primary hazards include being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation[1][2]. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Immediate Handling Protocols:

  • Engineering Controls: All transfers and handling of this compound must be performed within a certified chemical fume hood to mitigate the risk of inhalation[1].

  • Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes a laboratory coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a full-face shield to prevent skin and eye contact[1][3][4].

Hazard Identification & Safety Data Reference
CAS Number 69957-96-6
Molecular Formula C₈H₁₀ClN
Physical Form Liquid
GHS Hazard Statements H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation
GHS Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/sprayP273: Avoid release to the environmentP280: Wear protective gloves/protective clothing/eye protection/face protectionP501: Dispose of contents/container to an approved waste disposal plant

This table synthesizes data from multiple Safety Data Sheets (SDS) for this compound and structurally similar compounds to provide a comprehensive safety overview.[1][2][5][6]

Waste Segregation and Containment: The Foundation of Safe Disposal

Proper segregation is a critical control point in the waste management lifecycle. Mixing incompatible chemicals can lead to violent reactions, gas generation, or heat production. This compound waste must be handled as a distinct hazardous waste stream.

Protocol for Waste Containment:

  • Select a Designated Container: Use a dedicated, chemically compatible hazardous waste container. High-density polyethylene (HDPE) containers are suitable for chlorinated organic waste[7]. Ensure the container has a secure, tight-fitting lid to prevent the release of vapors[3][8].

  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"[8].

    • The full chemical name: "this compound".

    • A clear indication of the hazards (e.g., "Toxic," "Corrosive").

  • Incompatible Materials: Store this waste away from strong acids and oxidizing agents[3]. Never mix amine waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[3][4].

Step-by-Step Disposal Workflow

The disposal of this compound must follow a documented and controlled pathway from the laboratory bench to a licensed disposal facility. Discharging this chemical into drains or disposing of it in regular trash is strictly prohibited and illegal[3][9].

Procedural Steps:

  • Waste Transfer: Within a fume hood, carefully transfer the waste this compound, including any contaminated solvents or materials, into the designated and pre-labeled hazardous waste container[8].

  • Container Management: Securely close the container lid after each addition. Do not fill the container beyond 90% of its capacity to allow for vapor expansion[7].

  • Storage in Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area should be secure, well-ventilated, and situated away from general laboratory traffic and potential ignition sources[3][8].

  • Arrange for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup[3][8]. Provide accurate documentation of the waste's contents as required.

  • Final Disposition: The waste will be transported to a permitted hazardous waste treatment, storage, and disposal facility (TSDF)[9][10]. The standard and most environmentally sound method for destroying halogenated organic compounds is through controlled high-temperature incineration at a specialized facility[8].

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Containment cluster_2 Step 3: Accumulation & Pickup cluster_3 Step 4: Final Disposition A Generate Waste (e.g., unused reagent, contaminated materials) B Identify as Hazardous Waste: This compound A->B C Select & Label Compatible Hazardous Waste Container B->C D Transfer Waste into Container (in Fume Hood) C->D E Securely Seal Container (Fill < 90%) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact EHS or Licensed Contractor for Waste Pickup F->G H Transport to Permitted TSDF G->H I Dispose via Controlled Incineration H->I

Caption: Disposal workflow for this compound.

Emergency Protocols: Spill and Exposure Response

Accidents require immediate and correct action to minimize harm.

Spill Cleanup Procedure:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 1.

  • Contain Spill: For small spills, absorb the liquid with an inert, non-combustible material like sand, vermiculite, or a commercial chemical absorbent[1][8].

  • Collect Waste: Carefully scoop the absorbed material into a designated container for hazardous waste disposal. Label the container appropriately[2].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste[8].

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department[8].

First-Aid for Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[1][11]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][11].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[1][11].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2].

By integrating these safety and disposal protocols into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

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  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor.
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  • Chloramines in Drinking Water. (2025, March 14). U.S. EPA.
  • Basic Information about Chloramines and Drinking Water Disinfection. (2025, November 25). U.S. EPA.
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  • Chemical Safety and Waste Management Manual. (n.d.). University of Alabama at Birmingham.
  • Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2). (n.d.). U.S. EPA.
  • This compound CAS NO.69957-96-6. (n.d.). LookChem.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. EPA.
  • Methylene chloride. - 1910.1052. (n.d.). Occupational Safety and Health Administration.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Chloro-4-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise and safe handling of novel chemical entities is paramount. (2-Chloro-4-methylphenyl)methanamine (CAS No. 69957-96-6), also known as 2-Chloro-4-methylbenzylamine, is a key building block in organic synthesis.[1][2] While its potential is significant, so are the hazards associated with its handling. This guide moves beyond a simple checklist to provide a deep, procedural framework for personal protective equipment (PPE), grounded in the principles of risk mitigation and scientific causality.

Our primary objective is to build a self-validating system of safety around this compound. This is achieved not just by wearing PPE, but by understanding the why behind each selection, the limitations of each barrier, and the critical importance of procedural discipline.

Hazard Profile: Understanding the Adversary

Before selecting our armor, we must first understand the nature of the threat. While a specific, comprehensive safety data sheet for this compound is not widely published, data from closely related structural analogs, such as 2-Chloro-N-methylbenzylamine, indicate significant hazards. These compounds are typically classified as:

  • Harmful if swallowed (Acute Toxicity, Oral)

  • Causes skin irritation

  • Causes serious eye damage/irritation

  • May cause respiratory irritation

The primary routes of exposure we must guard against are inhalation , skin contact , and eye contact . Therefore, our PPE strategy is a multi-layered defense targeting these entry points into the body.

The Core Defense: Engineering and Administrative Controls

PPE is, and always should be, the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates a hierarchy of controls where engineering and administrative controls are foundational.[3]

  • Engineering Control: The single most critical piece of safety equipment is a properly functioning chemical fume hood . All handling of this compound, from weighing to reaction quenching, must be performed within a fume hood to control exposure to hazardous vapors.[4]

  • Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) is the governing document for safe laboratory operations.[3] This includes standard operating procedures (SOPs), mandatory training, and restricting access to authorized personnel only.

Personal Protective Equipment (PPE): Your Tactical Gear

The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure.[5][6] The minimum required PPE for any work with this compound includes a lab coat, chemical splash goggles, appropriate gloves, long pants, and closed-toe shoes.[7]

Table 1: PPE Requirements for this compound

Task / Hazard LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume/Low Splash Risk (e.g., Weighing small quantities, preparing dilute solutions in a fume hood)Chemical safety goggles (ANSI Z87.1 certified)Disposable Nitrile Gloves (minimum 5-mil thickness). Change immediately upon contamination.Flame-resistant lab coat, fully fastened.Not required if handled exclusively within a certified chemical fume hood.
High Volume/Splash Risk (e.g., Large-scale reactions, transfers, potential for pressure release)Chemical safety goggles and a full-face shield.Double-gloving (e.g., two pairs of nitrile gloves or a more resistant glove like neoprene over nitrile).Chemical-resistant apron over a flame-resistant lab coat.Air-purifying respirator with organic vapor cartridges may be required based on risk assessment, especially if engineering controls are compromised.[5][6]
Spill Cleanup / Emergency Full-face shield over chemical safety goggles.Heavy-duty, chemical-resistant gloves (e.g., Butyl or Neoprene).Chemical-resistant suit or coveralls.Self-Contained Breathing Apparatus (SCBA) or an air-purifying respirator with appropriate cartridges is mandatory.
  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[5][7] Standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a high splash potential, providing a secondary barrier for the entire face.[6]

  • Hand Protection: The choice of gloves is critical. While nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental splash protection, they show poor resistance to certain amines and aromatic hydrocarbons.[8][9][10]

    • The Rationale for Nitrile: For short-term use and minor splashes, nitrile gloves (with a thickness of at least 5 mils) are acceptable, but they must be replaced immediately upon contact with the chemical.[11][12] The concept of "breakthrough time"—the time it takes for a chemical to permeate the glove material—is critical. For many hazardous chemicals, this can be mere minutes.[12]

    • Best Practices: Always inspect gloves for pinholes or tears before use.[13] When removing gloves, use a technique that avoids touching the outer contaminated surface with bare skin. Always wash hands thoroughly after removing gloves. For higher-risk tasks, double-gloving provides an additional layer of protection.[7]

  • Body Protection: A flame-resistant (FR) lab coat, kept clean and fully fastened, is the minimum requirement.[7] This protects your skin and personal clothing from minor spills and splashes. For larger-scale work, a chemical-resistant apron provides an additional, impermeable barrier.

  • Respiratory Protection: A chemical fume hood is the primary method for respiratory protection.[4] However, in situations where ventilation is inadequate or during a significant spill, a respirator is necessary. An air-purifying respirator with organic vapor cartridges is typically required.[6] It is an OSHA requirement that any individual required to wear a respirator must be part of a formal respiratory protection program, which includes medical evaluation and annual fit-testing to ensure a proper seal.[5]

Procedural Workflow: A System for Safety

The following workflow, also depicted in the diagram below, establishes a safe and repeatable process for handling this compound.

  • Preparation:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Clearly designate the work area within the hood.

    • Assemble all necessary equipment and reagents.

    • Locate the nearest safety shower and eyewash station. Ensure the pathway is clear.[4]

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don chemical safety goggles.

    • Put on the first pair of gloves. If double-gloving, put the second pair on over the first.

    • If required by your risk assessment, don any additional PPE like a face shield or apron.

  • Chemical Handling:

    • Perform all manipulations of the chemical deep within the fume hood.

    • Keep the container sealed when not in use.

    • Use caution to avoid generating aerosols or splashes.

    • In the event of a minor spill inside the hood, contain it immediately with an inert absorbent material (e.g., sand, vermiculite).[14]

  • Decontamination and Disposal:

    • Decontaminate all surfaces and equipment after use.

    • All waste, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in a properly labeled, sealed container.[13][15] Do not mix with other waste streams.

  • Doffing PPE:

    • Remove PPE in an order that minimizes cross-contamination:

      • Remove outer gloves (if double-gloving).

      • Remove chemical apron.

      • Remove face shield.

      • Remove inner gloves.

      • Remove safety goggles.

      • Remove lab coat.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

cluster_prep Phase 1: Preparation cluster_handle Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling prep_space 1. Prepare Workspace (Verify Fume Hood, Locate Safety Gear) don_ppe 2. Don PPE (Coat, Goggles, Gloves) prep_space->don_ppe handle_chem 3. Handle Chemical (Inside Fume Hood) don_ppe->handle_chem decon 4. Decontaminate & Dispose (Clean Area, Segregate Waste) handle_chem->decon spill EMERGENCY (Spill or Exposure) handle_chem->spill If Incident Occurs doff_ppe 5. Doff PPE (Correct Sequence) decon->doff_ppe wash 6. Wash Hands doff_ppe->wash emergency_proc Follow Emergency Procedures (Evacuate, Alert, Decontaminate) spill->emergency_proc

Caption: Workflow for the safe handling of this compound.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By integrating this comprehensive understanding of the hazards with a disciplined, procedural approach to PPE and engineering controls, you create a robust safety system that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Safety, Inc. (2023-12-14). [Link]
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Instrument Exchange. [Link]
  • OSHA’s PPE Laboratory Standards. Clarion Safety Systems. (2022-11-30). [Link]
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. (2009-07-30). [Link]
  • Nitrile Glove Chemical-Compatibility Reference.
  • Laboratory Safety Guidance.
  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. (2025-06-23). [Link]
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
  • Safety Data Sheet: Benzylamine. Carl ROTH. [Link]
  • Safety Data Sheet(SDS). Lotte Chemical. (2023-09-21). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.